molecular formula C10H11ClO B081191 2-Chloro-1-phenylbutan-1-one CAS No. 14313-57-6

2-Chloro-1-phenylbutan-1-one

Cat. No.: B081191
CAS No.: 14313-57-6
M. Wt: 182.64 g/mol
InChI Key: RWAKBGVDMQRDNA-UHFFFAOYSA-N
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Description

2-Chloro-1-phenylbutan-1-one (CAS 14313-57-6) is an aromatic α-halogenated ketone of high interest in organic synthesis. With the molecular formula C10H11ClO and a molecular weight of 182.65 g/mol, this compound serves as a key bifunctional intermediate . Its structure, featuring both a carbonyl and an α-chlorine substituent, provides two electrophilic sites that enable a wide range of chemical transformations, particularly for the formation of new carbon-nitrogen and carbon-carbon bonds . Alpha-halogenated ketones like this compound are recognized for their enhanced reactivity. The electron-withdrawing chlorine atom increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic substitution at the α-carbon, making it a versatile precursor for heterocyclic synthesis and other complex molecules . Established synthetic routes include the Friedel-Crafts acylation followed by α-halogenation of butyrophenone, as well as direct chlorination using reagents such as N-chlorosuccinimide . Advanced methods also employ iridium-catalyzed tandem reactions or chlorination in ionic liquids for improved efficiency . This product is intended for research purposes as a chemical building block. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

14313-57-6

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-chloro-1-phenylbutan-1-one

InChI

InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3

InChI Key

RWAKBGVDMQRDNA-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)Cl

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)Cl

Synonyms

1-Butanone, 2-chloro-1-phenyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Chloro-1-phenylbutan-1-one, an alpha-chloroketone of interest in organic synthesis and potential pharmaceutical applications.

Core Chemical Properties

This compound, also known as α-chlorobutyrophenone, is a halogenated ketone. Its fundamental chemical identifiers and properties are summarized below.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 73908-29-9, 14313-57-6[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
Canonical SMILES CCC(C(=O)C1=CC=CC=C1)Cl[1]
InChI Key RWAKBGVDMQRDNA-UHFFFAOYSA-N[1]

Synthesis of this compound

The primary method for the synthesis of this compound is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This reaction introduces a chlorine atom at the carbon atom adjacent to the carbonyl group. Common chlorinating agents for this transformation include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS).

Experimental Protocol: α-Chlorination using Sulfuryl Chloride

This protocol is a general procedure for the α-chlorination of ketones and can be adapted for the synthesis of this compound.

Materials:

  • 1-phenylbutan-1-one (butyrophenone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous solvent (e.g., dichloromethane, diethyl ether, or methanol)

  • Stirring apparatus

  • Reaction flask with a reflux condenser and a dropping funnel

  • Apparatus for quenching and work-up (separatory funnel, rotary evaporator)

  • Purification apparatus (e.g., distillation or column chromatography)

Procedure:

  • In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an appropriate anhydrous solvent in the reaction flask.

  • Cool the solution in an ice bath.

  • Slowly add a stoichiometric amount of sulfuryl chloride dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained at or below room temperature.

  • After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to neutralize the generated HCl and any unreacted sulfuryl chloride.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.

A similar procedure has been described for the synthesis of 2-chloro-1-(3-hydroxyphenyl)ethanone, where sulfuryl chloride was added to a solution of 3-hydroxyacetophenone in a mixture of methanol and ethyl acetate/dichloromethane. The reaction was stirred for one hour at room temperature, and the product was obtained in high yield after removal of the solvent.[4]

Experimental Protocol: α-Chlorination using N-Chlorosuccinimide (NCS)

N-Chlorosuccinimide offers a milder alternative for α-chlorination.

Materials:

  • 1-phenylbutan-1-one (butyrophenone)

  • N-Chlorosuccinimide (NCS)

  • Acid or radical initiator (optional, e.g., p-toluenesulfonic acid, benzoyl peroxide)

  • Solvent (e.g., carbon tetrachloride, acetonitrile, or aqueous medium)

  • Standard reaction and work-up apparatus as described above.

Procedure:

  • Dissolve 1-phenylbutan-1-one in a suitable solvent in the reaction flask.

  • Add N-chlorosuccinimide (and a catalytic amount of acid or radical initiator, if required) to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over an anhydrous drying agent.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by appropriate methods such as distillation or chromatography.

A general procedure for the chlorination of aromatic compounds using NCS in an aqueous medium with the addition of HCl has been reported.[5]

Synthesis_Workflow Butyrophenone 1-Phenylbutan-1-one (Butyrophenone) Reaction α-Chlorination Reaction Butyrophenone->Reaction Chlorinating_Agent Chlorinating Agent (SO2Cl2 or NCS) Chlorinating_Agent->Reaction Solvent Anhydrous Solvent Solvent->Reaction Quenching Quenching (Water or NaHCO3 soln.) Reaction->Quenching Workup Aqueous Work-up (Separation, Washing, Drying) Quenching->Workup Purification Purification (Distillation or Chromatography) Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Reactivity of this compound

As an α-chloroketone, this compound exhibits characteristic reactivity due to the presence of two electrophilic sites: the carbonyl carbon and the α-carbon bearing the chlorine atom.

  • Nucleophilic Substitution: The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack. This allows for the introduction of a wide range of functional groups.

  • Favorskii Rearrangement: In the presence of a base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

  • Formation of Heterocycles: The bifunctional nature of α-haloketones makes them valuable precursors for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles.

Reactivity_Pathways AlphaChloroketone This compound Substitution_Product Nucleophilic Substitution Product AlphaChloroketone->Substitution_Product Nucleophilic Attack Favorskii_Product Favorskii Rearrangement Product (Carboxylic Acid Derivative) AlphaChloroketone->Favorskii_Product Base-induced Rearrangement Heterocycle Heterocyclic Compound (e.g., Thiazole) AlphaChloroketone->Heterocycle Condensation Nucleophile Nucleophile (Nu-) Nucleophile->Substitution_Product Base Base Base->Favorskii_Product Heterocycle_Precursor Heterocycle Precursor (e.g., Thioamide) Heterocycle_Precursor->Heterocycle

Caption: Key reactivity pathways of this compound.

Spectroscopic Data

While specific spectra for this compound are not widely published, the expected spectral characteristics can be inferred.

  • ¹H NMR: The proton on the α-carbon (adjacent to both the carbonyl and the chlorine) would appear as a downfield multiplet. The adjacent methylene and terminal methyl protons of the butyl chain would show characteristic splitting patterns. The aromatic protons would appear in the aromatic region of the spectrum.

  • ¹³C NMR: The carbonyl carbon would be significantly downfield. The α-carbon bonded to chlorine would also be downfield.

  • IR Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretching vibration would be prominent, typically in the range of 1680-1700 cm⁻¹.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak and a characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve cleavage adjacent to the carbonyl group.

Safety and Handling

  • General Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

  • Hazards: α-Chloroketones are generally considered to be lachrymators and are irritating to the skin, eyes, and respiratory system. They can be harmful if swallowed or absorbed through the skin.[7]

  • First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek immediate medical attention in all cases of exposure.[8]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases and oxidizing agents.[6]

This guide provides a foundational understanding of this compound for research and development purposes. For any experimental work, it is imperative to consult detailed safety protocols and perform a thorough risk assessment.

References

An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one (CAS 73908-29-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-phenylbutan-1-one, a halogenated ketone of interest in synthetic organic chemistry. Due to a notable lack of published data on the biological activity and specific experimental protocols for this compound, this document focuses on its fundamental chemical properties, predicted spectral characteristics based on analogous compounds, and general methodologies for its synthesis. The provided information is intended to serve as a foundational resource for researchers initiating studies on this molecule.

Chemical and Physical Properties

This compound is a chiral α-chloroketone. Its chemical structure and basic properties are summarized below.

PropertyValueReference
CAS Number 73908-29-9[1]
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
IUPAC Name This compound[1]
Synonyms α-Chlorobutyrophenone[1]
Canonical SMILES CCC(C(=O)C1=CC=CC=C1)Cl[1]
InChI InChI=1S/C10H11ClO/c1-2-9(11)10(12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3[1]
InChIKey RWAKBGVDMQRDNA-UHFFFAOYSA-N[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not documented in readily accessible scientific literature, its structure as an α-chloroketone suggests that it can be synthesized through established methods for the α-halogenation of ketones.

General Synthetic Approach: α-Chlorination of 1-Phenylbutan-1-one

The most direct route to this compound is the α-chlorination of the corresponding ketone, 1-phenylbutan-1-one (butyrophenone). This transformation can be achieved using various chlorinating agents. A general workflow is depicted below.

Synthesis_Workflow Butyrophenone 1-Phenylbutan-1-one (Butyrophenone) Reaction Reaction Mixture Butyrophenone->Reaction ChlorinatingAgent Chlorinating Agent (e.g., SO2Cl2, NCS) ChlorinatingAgent->Reaction Solvent Anhydrous Solvent (e.g., CH2Cl2, CCl4) Solvent->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Chromatography) Workup->Purification Product This compound Purification->Product Reactivity AlphaChloroKetone This compound SubstitutionProduct α-Substitution Product AlphaChloroKetone->SubstitutionProduct AdditionProduct Carbonyl Addition Product AlphaChloroKetone->AdditionProduct Nucleophile Nucleophile (e.g., R-NH2, R-SH, R-OH) Nucleophile->AlphaChloroKetone Attack at α-carbon Nucleophile->AlphaChloroKetone Attack at carbonyl carbon

References

Synthesis of 2-Chloro-1-phenylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the primary synthetic routes for 2-Chloro-1-phenylbutan-1-one, a valuable intermediate in various chemical syntheses. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data summaries, and mechanistic diagrams.

Two principal pathways for the synthesis of this compound are explored: Route 1 , a Friedel-Crafts acylation of benzene with 2-chlorobutyryl chloride, and Route 2 , the direct alpha-chlorination of 1-phenylbutan-1-one (butyrophenone).

Synthetic Pathways Overview

The following diagram illustrates the two primary synthetic strategies for obtaining this compound.

G cluster_precursors Starting Materials cluster_route1 Route 1: Friedel-Crafts Acylation cluster_route2 Route 2: Alpha-Chlorination Benzene Benzene Route1_Product This compound Benzene->Route1_Product Friedel-Crafts Acylation (AlCl₃ catalyst) Butyrophenone 1-Phenylbutan-1-one (Butyrophenone) Benzene->Butyrophenone Friedel-Crafts Acylation (AlCl₃ catalyst) ButyricAcid Butyric Acid Precursor1 2-Chlorobutyryl Chloride ButyricAcid->Precursor1 Chlorination (e.g., SOCl₂) ButyrylChloride Butyryl Chloride ButyricAcid->ButyrylChloride e.g., SOCl₂ Precursor1->Route1_Product ButyrylChloride->Butyrophenone Route2_Product This compound Butyrophenone->Route2_Product α-Chlorination (e.g., SO₂Cl₂)

Caption: Overall workflow for the synthesis of this compound.

Route 1: Friedel-Crafts Acylation

This classic approach involves the electrophilic aromatic substitution of benzene with an acyl chloride, in this case, 2-chlorobutyryl chloride, using a strong Lewis acid catalyst such as aluminum chloride (AlCl₃)[1][2]. The reaction proceeds via the formation of a highly electrophilic acylium ion[3][4].

Experimental Protocol

Step 1.1: Synthesis of 2-Chlorobutyryl Chloride

The precursor, 2-chlorobutyryl chloride, can be synthesized from 2-chlorobutyric acid.

  • Materials: 2-chlorobutyric acid, thionyl chloride (SOCl₂), dimethylformamide (DMF, catalytic amount).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a gas trap, add 2-chlorobutyric acid (1.0 eq).

    • Slowly add thionyl chloride (1.2 - 1.5 eq) to the flask at room temperature with stirring. A few drops of DMF can be added as a catalyst.

    • Once the initial vigorous reaction subsides, heat the mixture to reflux (approx. 70-80°C) for 2-3 hours until the evolution of HCl and SO₂ gases ceases.

    • After cooling to room temperature, purify the crude 2-chlorobutyryl chloride by fractional distillation under reduced pressure.

Step 1.2: Friedel-Crafts Acylation of Benzene

  • Materials: Anhydrous aluminum chloride (AlCl₃), benzene (anhydrous), 2-chlorobutyryl chloride, crushed ice, concentrated hydrochloric acid (HCl), diethyl ether, saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add anhydrous benzene (which serves as both solvent and reactant) and anhydrous aluminum chloride (1.1 eq).

    • Cool the stirred suspension to 0-5°C in an ice bath.

    • Add 2-chlorobutyryl chloride (1.0 eq) dropwise from the dropping funnel at a rate that maintains the internal temperature below 10°C.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux (e.g., 60°C) for 1-3 hours to complete the reaction[1][5]. Monitor the reaction progress by TLC or GC.

    • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.

    • Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x volumes).

    • Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

    • Purify the resulting crude product by vacuum distillation or column chromatography to yield pure this compound.

Data Summary: Friedel-Crafts Acylation
ParameterValue / ConditionNotes
Reactants Benzene, 2-Chlorobutyryl Chloride
Catalyst Anhydrous Aluminum Chloride (AlCl₃)1.1 molar equivalents relative to acyl chloride.
Solvent Benzene (excess) or inert solvent (e.g., CS₂, nitrobenzene)
Temperature 0-10°C (addition), 60°C (reflux)Initial cooling is critical to control the exothermic reaction.
Reaction Time 1-3 hours (post-addition)Varies based on scale and specific conditions.
Workup Acidic quench (ice/HCl), extraction, wash, dryStandard procedure to decompose the aluminum chloride complex.
Typical Yield 60-80%Yield is representative and can vary.
Mechanism: Formation of the Acylium Ion Electrophile

The reaction is initiated by the formation of the acylium ion, a potent electrophile, from the reaction between the acyl chloride and the aluminum chloride catalyst[3][4].

Caption: Generation of the 2-chlorobutanoyl acylium ion.

Route 2: Alpha-Chlorination of Butyrophenone

This alternative route involves the synthesis of 1-phenylbutan-1-one (butyrophenone) followed by selective chlorination at the alpha-position (the carbon adjacent to the carbonyl group). Sulfuryl chloride (SO₂Cl₂) is a common and effective reagent for this transformation[6].

Experimental Protocol

Step 2.1: Synthesis of 1-Phenylbutan-1-one (Butyrophenone)

This intermediate is prepared via a standard Friedel-Crafts acylation using butyryl chloride. The procedure is analogous to Step 1.2, substituting butyryl chloride for 2-chlorobutyryl chloride.

Step 2.2: Alpha-Chlorination of Butyrophenone

  • Materials: 1-Phenylbutan-1-one (butyrophenone), sulfuryl chloride (SO₂Cl₂), an appropriate solvent (e.g., dichloromethane, methanol, or toluene), saturated sodium bicarbonate solution (NaHCO₃), brine, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve butyrophenone (1.0 eq) in a suitable anhydrous solvent (e.g., dichloromethane) in a flask protected from light and equipped with a dropping funnel and a gas outlet.

    • Cool the solution to 0-5°C in an ice bath.

    • Add sulfuryl chloride (1.0-1.1 eq) dropwise to the stirred solution. The reaction can be initiated with a radical initiator like benzoyl peroxide if necessary, though it often proceeds without one[6].

    • After the addition, allow the reaction to stir at room temperature for several hours (e.g., 2-6 hours) until the starting material is consumed, as monitored by TLC or GC.

    • Carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases.

    • Separate the organic layer, and wash it with water and then brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

    • The crude product, which may contain isomers, should be purified by vacuum distillation or column chromatography to isolate the desired this compound.

Data Summary: Alpha-Chlorination
ParameterValue / ConditionNotes
Reactants 1-Phenylbutan-1-one, Sulfuryl Chloride (SO₂Cl₂)
Catalyst Often none required; radical initiator (optional)The reaction is typically facile for α-keto positions.
Solvent Dichloromethane, Toluene, or MethanolChlorinated solvents are common but others can be successful[6].
Temperature 0°C (addition), Room Temperature (reaction)Low temperature helps control selectivity.
Reaction Time 2-6 hoursHighly dependent on substrate and conditions.
Workup Bicarbonate quench, extraction, wash, dryNeutralizes acidic byproducts (HCl, H₂SO₄).
Typical Yield 50-75%Yield can be affected by the formation of isomers and dichlorinated products.
Logical Relationship: Chlorination Reaction

The alpha-chlorination proceeds through an enol or enolate intermediate, which then attacks the chlorinating agent.

G Butyrophenone 1-Phenylbutan-1-one Enol Enol Intermediate Butyrophenone->Enol Tautomerization (acid/base catalyzed) Product This compound Enol->Product Nucleophilic Attack ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂) ChlorinatingAgent->Product Byproducts Byproducts (HCl, SO₂) Product->Byproducts

Caption: Key steps in the alpha-chlorination of a ketone.

This guide outlines two robust and well-established methodologies for the synthesis of this compound. The choice between the Friedel-Crafts acylation and the alpha-chlorination route will depend on the availability of starting materials, desired purity, and scale of the reaction. Both methods require careful control of reaction conditions and thorough purification to obtain a high-quality final product.

References

An In-depth Technical Guide to the Synthesis and Characterization of α-Chlorobutyrophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of α-Chlorobutyrophenone, also known as 2-chloro-1-phenylbutan-1-one. This compound serves as a valuable intermediate in organic synthesis. This document outlines detailed experimental protocols, key characterization data, and relevant chemical workflows.

Introduction to α-Chlorobutyrophenone

α-Chlorobutyrophenone (IUPAC name: this compound) is an α-haloketone derivative of butyrophenone. α-Haloketones are highly versatile building blocks in organic chemistry due to their electrophilic nature, enabling a wide range of transformations including nucleophilic substitutions and eliminations. They are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules.

Synthesis of α-Chlorobutyrophenone

The synthesis of α-Chlorobutyrophenone is typically achieved in a two-step process. The first step involves the formation of the butyrophenone backbone via a Friedel-Crafts acylation, followed by the selective chlorination at the alpha (α) position of the ketone.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: α-Chlorination Benzene Benzene Butyrophenone Butyrophenone Benzene->Butyrophenone ButyrylChloride Butyryl Chloride ButyrylChloride->Butyrophenone AlCl3 AlCl₃ (Catalyst) AlCl3->Butyrophenone Butyrophenone_step2 Butyrophenone Butyrophenone->Butyrophenone_step2 AlphaChloro α-Chlorobutyrophenone Butyrophenone_step2->AlphaChloro ChlorinatingAgent SO₂Cl₂ ChlorinatingAgent->AlphaChloro

Caption: Overall synthesis workflow for α-Chlorobutyrophenone.
Experimental Protocol: Step 1 - Synthesis of Butyrophenone

This procedure details the Friedel-Crafts acylation of benzene to produce the ketone precursor.[1][2][3]

  • Reagents and Materials:

    • Anhydrous Benzene (solvent and reactant)

    • Butyryl chloride

    • Anhydrous Aluminum chloride (AlCl₃)

    • 5% Hydrochloric acid (HCl)

    • Saturated sodium bicarbonate solution (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, reflux condenser, dropping funnel, ice bath, separatory funnel

  • Procedure:

    • Equip a dry round-bottom flask with a reflux condenser and a dropping funnel. Protect the apparatus from atmospheric moisture with a drying tube.

    • Charge the flask with anhydrous benzene and anhydrous aluminum chloride. Cool the mixture in an ice bath with stirring.

    • Slowly add butyryl chloride from the dropping funnel to the stirred mixture. The rate of addition should be controlled to maintain the reaction temperature below 10°C.

    • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

    • Carefully pour the reaction mixture onto crushed ice containing concentrated HCl to decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, 5% NaHCO₃ solution, and finally with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent (benzene) under reduced pressure.

    • The resulting crude butyrophenone can be purified by vacuum distillation.

Experimental Protocol: Step 2 - α-Chlorination of Butyrophenone

This protocol describes the selective chlorination of butyrophenone at the alpha-position.

  • Reagents and Materials:

    • Butyrophenone

    • Sulfuryl chloride (SO₂Cl₂)

    • Anhydrous dichloromethane (DCM) or other inert solvent

    • Round-bottom flask, dropping funnel, ice bath

  • Procedure:

    • Dissolve butyrophenone in an anhydrous inert solvent like dichloromethane in a round-bottom flask equipped with a dropping funnel and a gas outlet to vent HCl and SO₂.

    • Cool the solution in an ice bath.

    • Slowly add a solution of sulfuryl chloride in the same solvent dropwise to the stirred ketone solution.

    • After the addition is complete, allow the reaction to stir at room temperature while monitoring its progress by TLC or GC.

    • Once the reaction is complete, carefully add water to quench any unreacted sulfuryl chloride.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to yield crude α-Chlorobutyrophenone, which can be further purified by vacuum distillation or column chromatography.

Mechanism of Acid-Catalyzed α-Halogenation

The α-halogenation of ketones in the presence of an acid catalyst proceeds through an enol intermediate. The acid catalyzes the tautomerization of the ketone to its more nucleophilic enol form, which then attacks the electrophilic halogen.

G cluster_mech Mechanism of Acid-Catalyzed α-Chlorination Ketone Butyrophenone (Keto Form) ProtonatedKetone Protonated Ketone Ketone->ProtonatedKetone + H⁺ ProtonatedKetone->Ketone - H⁺ Enol Enol Intermediate ProtonatedKetone->Enol - H⁺ ChlorinatedKetone Protonated α-Chloro Ketone Enol->ChlorinatedKetone + Cl₂ Product α-Chlorobutyrophenone ChlorinatedKetone->Product - H⁺

Caption: Acid-catalyzed α-chlorination mechanism via an enol intermediate.

Characterization of α-Chlorobutyrophenone

Proper characterization is essential to confirm the identity and purity of the synthesized product. The following tables summarize key physical and spectroscopic data for this compound.

Physical and Chemical Properties

Experimental physical property data for α-Chlorobutyrophenone is not extensively reported. The table below lists computed properties from chemical databases.[4]

PropertyValueSource
Molecular Formula C₁₀H₁₁ClOPubChem[4]
Molecular Weight 182.64 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 73908-29-9PubChem[4]
Topological Polar Surface Area 17.1 ŲPubChem (Computed)[4]
XLogP3 3.2PubChem (Computed)[4]
Spectroscopic Data (Predicted)

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 7.9 - 8.1m2HAromatic protons (ortho to C=O)
~ 7.4 - 7.6m3HAromatic protons (meta, para to C=O)
~ 5.1 - 5.3t1H-CH(Cl)-
~ 1.9 - 2.2m2H-CH₂-CH₃
~ 0.9 - 1.1t3H-CH₂-CH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ) ppmAssignment
~ 195 - 200Carbonyl (C=O)
~ 135 - 138Aromatic C (quaternary)
~ 133 - 135Aromatic CH (para)
~ 128 - 130Aromatic CH (ortho, meta)
~ 60 - 65-CH(Cl)-
~ 25 - 30-CH₂-
~ 10 - 15-CH₃

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityVibration
~ 3060Medium-WeakAromatic C-H Stretch
~ 2970, 2880MediumAliphatic C-H Stretch
~ 1690StrongKetone C=O Stretch
~ 1600, 1450MediumAromatic C=C Bending
~ 750 - 800StrongC-Cl Stretch

Table 4: Predicted Mass Spectrometry (MS) Data

m/zProposed FragmentNotes
182/184[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom (approx. 3:1 ratio).
105[C₆H₅CO]⁺Benzoyl cation, resulting from α-cleavage. Often the base peak.[5]
77[C₆H₅]⁺Phenyl cation.
147[M - Cl]⁺Loss of chlorine radical.

Safety and Handling

α-Haloketones are generally considered to be irritants and lachrymatory agents.[6] All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The reagents used in the synthesis, such as aluminum chloride and sulfuryl chloride, are corrosive and react violently with water. Appropriate care must be taken during handling and quenching procedures.

References

Navigating the Uncharted Waters of 2-Chloro-1-phenylbutan-1-one Solubility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylbutan-1-one is a chemical compound with potential applications in organic synthesis and drug discovery. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for its effective use in research and development. This technical guide aims to provide a comprehensive overview of the available data on this compound, with a specific focus on its solubility. However, it is crucial to note that publicly available, quantitative solubility data for this compound is scarce. This guide will therefore summarize the known properties, outline a general experimental protocol for determining solubility, and provide a logical workflow for researchers to characterize this compound further.

Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
IUPAC Name This compound[1]
CAS Number 73908-29-9[1]
Computed XLogP3 3.2[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 1[1]
Rotatable Bond Count 3[1]
Exact Mass 182.0498427 g/mol [1]
Monoisotopic Mass 182.0498427 g/mol [1]
Topological Polar Surface Area 17.1 Ų[1]
Heavy Atom Count 12[1]

Note: The XLogP3 value of 3.2 suggests that this compound is likely to have low solubility in water.

Solubility Data: A Knowledge Gap

Extensive searches of scientific literature and chemical databases did not yield any quantitative solubility data for this compound in various solvents or at different temperatures. This lack of information presents a significant challenge for researchers working with this compound and highlights the need for experimental determination of its solubility profile.

Experimental Protocol for Solubility Determination

In the absence of specific data, a general experimental protocol for determining the solubility of a compound like this compound can be adapted from standard laboratory methods. The following outlines a typical "shake-flask" method, a common technique for measuring equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected solvent(s) of interest (e.g., water, ethanol, DMSO, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringes and filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other appropriate analytical instrumentation.

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker or incubator set to the desired experimental temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined empirically.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

    • Alternatively, centrifuge the vials at the experimental temperature to facilitate the separation of the solid and liquid phases.

  • Sample Collection and Dilution:

    • Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Calculation:

    • Calculate the solubility of this compound in the selected solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

General Workflow for Solubility Determination

The following diagram illustrates a logical workflow for determining the solubility of a chemical compound, which can be applied to this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_output Output Compound Obtain High Purity This compound Equilibration Prepare Supersaturated Slurry & Equilibrate (Constant Temp) Compound->Equilibration Solvent Select Solvents of Interest Solvent->Equilibration Separation Separate Solid and Liquid Phases (Centrifugation/Settling) Equilibration->Separation Sampling Sample Supernatant & Filter Separation->Sampling Quantification Quantify Concentration (e.g., HPLC) Sampling->Quantification Data_Analysis Calculate Solubility (mg/mL or mol/L) Quantification->Data_Analysis Report Report Solubility Data Data_Analysis->Report

Caption: A general workflow for the experimental determination of solubility.

Conclusion

While a comprehensive, data-rich profile of this compound's solubility remains to be established, this guide provides the essential known information and a clear path forward for researchers. The provided chemical and physical properties serve as a starting point for understanding its behavior. The detailed experimental protocol and workflow diagram offer a practical framework for scientists and drug development professionals to systematically determine the solubility of this compound in various solvent systems. The generation of such data will be invaluable for advancing the potential applications of this compound in the scientific community.

References

Stability and Storage of 2-Chloro-1-phenylbutan-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the stability and recommended storage conditions for the alpha-chloroketone, 2-Chloro-1-phenylbutan-1-one. Due to the limited publicly available stability data for this specific compound, this guide extrapolates from the known chemical properties of alpha-chloroketones and adheres to the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.

Chemical Profile and General Stability

This compound is an organic compound featuring a ketone functional group and a chlorine atom on the alpha-carbon. This structure makes the alpha-carbon highly electrophilic and susceptible to nucleophilic attack, which is a primary consideration for its stability. The reactivity of α-haloketones is influenced by the inductive effect of the carbonyl group, which enhances the polarity of the carbon-halogen bond.

General handling and storage recommendations for chemicals of this nature include maintaining the compound in a cool, dry, and well-ventilated area within a tightly sealed container to prevent exposure to moisture and atmospheric contaminants. It is also prudent to store it away from incompatible materials, particularly strong oxidizing agents.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated under various stress conditions. These pathways are critical to understanding the stability profile of the molecule.

  • Hydrolysis: The presence of the halogen makes the compound susceptible to hydrolysis. In aqueous environments, particularly under acidic or basic conditions, the chlorine atom can be displaced by a hydroxyl group, leading to the formation of 2-Hydroxy-1-phenylbutan-1-one.

  • Oxidation: Oxidative degradation can also occur, potentially leading to a variety of degradation products. The specific products would depend on the oxidizing agent and the reaction conditions.

  • Photodegradation: Exposure to light, especially UV radiation, can provide the energy to initiate degradation reactions. This is a common degradation pathway for many pharmaceutical compounds.

  • Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition. The specific degradation products will depend on the temperature and the presence of other reactive species.

The following diagram illustrates the logical relationship between environmental factors and the potential degradation of this compound.

substance This compound (Stable) conditions Adverse Storage Conditions hydrolysis Hydrolysis (Moisture/pH) substance->hydrolysis exposes to oxidation Oxidation (Oxygen/Peroxides) substance->oxidation exposes to photolysis Photolysis (Light/UV) substance->photolysis exposes to thermal Thermal Stress (Heat) substance->thermal exposes to conditions->hydrolysis conditions->oxidation conditions->photolysis conditions->thermal degradation Degradation Products hydrolysis->degradation oxidation->degradation photolysis->degradation thermal->degradation

Caption: Relationship between storage conditions and stability.

Recommended Storage Conditions

To ensure the long-term stability of this compound, the following storage conditions are recommended. These are based on general best practices for reactive chemical compounds.

ParameterRecommended ConditionRationale
Temperature Cool (2-8 °C recommended for long-term)To minimize thermal degradation and slow down potential hydrolytic reactions.
Humidity Dry (Store with desiccant if necessary)To prevent hydrolysis of the alpha-chloro group.
Light Protect from light (Store in an amber or opaque container)To prevent photodegradation.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen) is preferableTo minimize oxidative degradation.
Container Tightly sealed, non-reactive material (e.g., glass)To prevent contamination and reaction with container materials.
Incompatible Materials Strong oxidizing agents, strong bases, and strong acids.To avoid vigorous reactions and accelerated degradation.

Experimental Protocols for Stability Assessment

For a comprehensive understanding of the stability of this compound, a forced degradation study is recommended. The following protocols are based on ICH guideline Q1A(R2) and can be adapted as necessary.[1][2][3] The goal is to achieve 5-20% degradation to identify potential degradation products.[4][5][6]

The following diagram outlines a general workflow for a forced degradation study.

start Prepare Solutions of This compound stress Expose to Stress Conditions start->stress hydrolysis Hydrolytic (Acid, Base, Neutral) stress->hydrolysis oxidative Oxidative (e.g., H2O2) stress->oxidative photolytic Photolytic (UV/Vis Light) stress->photolytic thermal Thermal (Elevated Temperature) stress->thermal analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC) hydrolysis->analysis oxidative->analysis photolytic->analysis thermal->analysis end Identify Degradants and Determine Degradation Pathway analysis->end

Caption: Forced degradation study workflow.

Hydrolytic Degradation
  • Preparation: Prepare solutions of this compound in 0.1 M HCl (acidic), 0.1 M NaOH (basic), and purified water (neutral).

  • Incubation: Store the solutions at a controlled temperature (e.g., 60°C) and monitor at appropriate time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: At each time point, neutralize the acidic and basic samples and analyze all samples by a stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a solution of this compound in a suitable solvent and add a solution of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature and monitor at appropriate time points.

  • Analysis: Analyze the samples by a stability-indicating HPLC method.

Photolytic Degradation
  • Preparation: Expose a solid sample and a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Control: A control sample should be protected from light.

  • Analysis: Analyze both the exposed and control samples by a stability-indicating HPLC method.

Thermal Degradation
  • Preparation: Place a solid sample of this compound in a controlled temperature chamber.

  • Incubation: Expose the sample to elevated temperatures (e.g., in 10°C increments above the accelerated stability testing temperature, such as 50°C, 60°C, 70°C).

  • Analysis: Analyze the sample at various time points by a stability-indicating HPLC method.

Summary of Forced Degradation Conditions

The following table summarizes the typical conditions for a forced degradation study.

Stress ConditionReagent/ConditionTypical Duration
Acid Hydrolysis0.1 M to 1 M HClUp to 7 days
Base Hydrolysis0.1 M to 1 M NaOHUp to 7 days
Neutral HydrolysisWaterUp to 7 days
Oxidation3% to 30% H₂O₂Up to 24 hours
Photolysis1.2 million lux hours and 200 watt hours/m²As per ICH Q1B
Thermal (Solid)Elevated temperature (e.g., 70°C)Up to 2 weeks
Thermal (Solution)Elevated temperature (e.g., 60°C)Up to 2 weeks

Disclaimer: The information provided in this guide is for informational purposes only and should not be considered as a substitute for rigorous experimental stability studies. Researchers should always perform their own stability assessments under their specific experimental conditions.

References

A Technical Guide to the Potential Biological Activity of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document synthesizes information on the chemical class of α-chloroketones to infer the potential biological activities of 2-Chloro-1-phenylbutan-1-one. Specific experimental data for this exact compound is not widely available in public literature.

Executive Summary

This compound belongs to the α-haloketone class of compounds, which are recognized as reactive alkylating agents.[1] Their biological activity is primarily driven by the presence of two electrophilic centers: the α-carbon bonded to the halogen and the carbonyl carbon.[2][3] This structure facilitates covalent bond formation with biological nucleophiles, most notably the thiol group of cysteine residues within proteins.[4] This irreversible or reversible modification can lead to the potent inhibition of enzymes and modulation of protein function.[5][6][7][8] Consequently, this compound holds potential as a covalent inhibitor for therapeutic targets but also poses a risk of toxicity through non-specific protein alkylation. This guide provides a detailed overview of its inferred mechanism of action, potential biological effects, and the experimental protocols required for its evaluation.

Core Concept: The α-Chloroketone Warhead

The key to the biological activity of this compound is the α-chloroketone functional group, often referred to as a "warhead" in medicinal chemistry. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon, making it susceptible to nucleophilic attack.[3]

Mechanism of Action: Covalent Alkylation

The predominant mechanism of action for α-chloroketones is the covalent alkylation of nucleophilic amino acid residues on proteins. Cysteine, with its highly nucleophilic thiol side chain (pKa ~8.5), is the most common target.[4] The reaction proceeds via an S_N2 mechanism, where the cysteine thiolate attacks the α-carbon, displacing the chloride ion and forming a stable thioether bond. This covalent modification can irreversibly inhibit the protein's function, particularly if the targeted cysteine is located within an enzyme's active site or a critical binding pocket.[9][10][11]

cluster_0 Protein Target cluster_1 α-Chloroketone cluster_2 Covalent Adduct Prot_Cys Protein-Cys-SH Adduct Alkylated Protein-Cys-S-R Prot_Cys->Adduct Nucleophilic Attack AK This compound AK->Adduct HCL H-Cl

Figure 1: Covalent modification of a protein cysteine residue by an α-chloroketone.

Potential Biological Activities and Toxicological Profile

Based on related α-chloroketones like phenacyl chloride (α-chloroacetophenone), the potential biological effects of this compound are twofold: therapeutic and toxicological.[12][13]

Activity Type Description Potential Targets/Pathways References
Enzyme Inhibition Irreversible or reversible inactivation of enzymes, particularly those with catalytic cysteines.Proteases (e.g., Chymotrypsin), Kinases, Phosphatases.[9][10][11][14]
Antimicrobial Disruption of essential metabolic pathways in bacteria or fungi by inhibiting key enzymes.Cysteine-dependent enzymes in microbial metabolism.Inferred
Anticancer Inhibition of proteins critical for cancer cell proliferation, survival, or metastasis.EGFR, BTK, KRAS(G12C), JAK3.[7][10]
Sensory Irritation Activation of nociceptive ion channels, leading to pain and inflammation.TRPA1 (Transient Receptor Potential-Ankyrin 1) ion channels.[12][13]
General Toxicity Non-specific alkylation of sulfhydryl-containing enzymes and proteins like glutathione, leading to cellular damage.Lactate dehydrogenase, various metabolic enzymes.[15]

Phenacyl chloride, a structural analog, was historically used as a tear gas (CN gas) and is a potent irritant to the eyes, skin, and respiratory tract.[12][15][16] This severe irritant effect is mediated by the activation of the TRPA1 ion channel.[12][13] High concentrations can lead to significant tissue damage, and fatalities have been reported from pulmonary injury.[12] This highlights the critical need for selectivity in designing any therapeutic agent based on this chemical scaffold.

Experimental Protocols for Evaluation

A thorough investigation of this compound requires a tiered approach, moving from biochemical assays to cellular and systemic models.

A Compound Synthesis & Characterization B Biochemical Assays (Enzyme Inhibition Kinetics) A->B C Cell-Based Assays (Cytotoxicity, Target Engagement) B->C D Proteome-Wide Selectivity (Activity-Based Protein Profiling) C->D Assess Off-Target Effects E In Vivo Models (Efficacy & Toxicology) C->E Validate In-Cell Activity

Figure 2: Experimental workflow for evaluating a novel covalent inhibitor.

Enzyme Inhibition Kinetic Assay

To characterize the compound as a covalent inhibitor, it is essential to determine its kinetic parameters. Unlike reversible inhibitors described by IC50 or K_i values, irreversible inhibitors are characterized by their rate of inactivation.[8]

Objective: To determine the second-order rate constant (k_inact/K_I) for the inactivation of a target enzyme.

Methodology:

  • Reagents and Buffers:

    • Purified target enzyme (e.g., a cysteine protease).

    • Substrate for the enzyme that produces a detectable signal (e.g., colorimetric or fluorescent).

    • Assay buffer (e.g., PBS or Tris-HCl at physiological pH).

    • This compound stock solution in DMSO.

  • Procedure:

    • A series of inhibitor concentrations are pre-incubated with a fixed concentration of the target enzyme for varying amounts of time (e.g., 0, 5, 15, 30, 60 minutes).

    • At each time point, an aliquot is removed from the incubation mixture and diluted into a solution containing a high concentration of the enzyme's substrate.

    • The residual enzyme activity is measured immediately by monitoring the rate of product formation (e.g., change in absorbance or fluorescence over time).

  • Data Analysis:

    • For each inhibitor concentration, the natural logarithm of the percentage of remaining enzyme activity is plotted against the pre-incubation time. The slope of this line yields the observed rate of inactivation (k_obs).

    • The k_obs values are then plotted against the corresponding inhibitor concentrations.

    • The resulting data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the maximal rate of inactivation (k_inact) and the inhibitor concentration that gives half-maximal inactivation (K_I).

    • The efficiency of the inhibitor is reported as the second-order rate constant, k_inact/K_I.[8][10]

Kinetic Parameter Description Significance
K_I Inactivation constant; reflects the initial reversible binding affinity.A lower K_I indicates stronger initial binding to the target.
k_inact Maximum rate of irreversible inactivation at saturating inhibitor concentrations.A higher k_inact indicates faster covalent bond formation.
k_inact/K_I Second-order rate constant for inactivation; the primary measure of inhibitor potency.Represents the overall efficiency of the covalent inhibitor.
Activity-Based Protein Profiling (ABPP)

To assess the selectivity of the compound across the entire proteome, ABPP is a powerful technique.[6]

Objective: To identify all potential protein targets of this compound in a complex biological sample (e.g., cell lysate or live cells).

Methodology:

  • Probe Synthesis: A "clickable" version of this compound is synthesized by incorporating a bioorthogonal handle, such as a terminal alkyne or azide.

  • Labeling: The probe is incubated with a proteome (e.g., cell lysate). The α-chloroketone warhead will covalently bind to its targets.

  • Click Chemistry: A reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging) containing the complementary bioorthogonal handle is added. A copper-catalyzed or strain-promoted click reaction attaches the reporter tag to the probe-labeled proteins.

  • Analysis:

    • Gel-based: Labeled proteins can be visualized by in-gel fluorescence scanning.

    • Mass Spectrometry-based: Biotin-tagged proteins can be enriched using streptavidin beads, digested, and identified by LC-MS/MS, providing a comprehensive list of on- and off-targets.[6]

Potential Signaling Pathway Modulation

The primary "pathway" affected is the direct, covalent inhibition of protein function. However, specific targets can be linked to established signaling cascades. For instance, the irritant properties of the related phenacyl chloride are mediated through a specific ion channel.

cluster_0 Cell Membrane cluster_1 Extracellular cluster_2 Intracellular TRPA1 TRPA1 Ion Channel (Cysteine-Rich) Activation Channel Activation TRPA1->Activation Compound α-Chloroketone Alkylation Covalent Alkylation of Cysteine Residues Compound->Alkylation Influx Ca²⁺/Na⁺ Influx Activation->Influx Depolarization Membrane Depolarization Influx->Depolarization Signal Pain/Irritation Signal Depolarization->Signal

Figure 3: Inferred pathway for sensory irritation via TRPA1 channel activation.

Conclusion and Future Directions

This compound, as a representative of the α-chloroketone class, is a reactive electrophile with significant potential for biological activity through covalent protein modification. While this reactivity can be harnessed to design potent and selective enzyme inhibitors for various therapeutic areas, it also carries an inherent risk of off-target effects and toxicity.[6][7] The future development of this compound, or its analogs, will depend on a careful and systematic evaluation of its efficacy and, most importantly, its proteome-wide selectivity. Advanced techniques like computational modeling and activity-based protein profiling will be indispensable in mitigating risks and rationally designing safer, more effective covalent therapeutics.[5][6]

References

An In-depth Technical Guide to 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylbutan-1-one is an alpha-haloketone, a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This structural motif imparts a high degree of reactivity, making it a valuable synthetic intermediate in organic chemistry. The electrophilic nature of the carbon bearing the chlorine atom allows for a variety of nucleophilic substitution reactions, rendering it a key building block for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. This technical guide provides a comprehensive review of the synthesis, properties, and potential applications of this compound, with a focus on experimental protocols and data.

Physicochemical Properties

This compound, with the chemical formula C₁₀H₁₁ClO, is a halogenated aromatic ketone.[1] Its fundamental properties are summarized in the table below.

PropertyValueReference
IUPAC NameThis compound[1]
CAS Number73908-29-9[1]
Molecular FormulaC₁₀H₁₁ClO[1]
Molecular Weight182.64 g/mol [1]
AppearanceExpected to be a colorless to light yellow liquid or low-melting solid
Boiling Point228-230 °C (for the parent ketone, 1-phenylbutan-1-one)[2]
SolubilityInsoluble in water; soluble in common organic solvents like alcohols, ethers, and acetone.[2]

Synthesis of this compound

The primary route for the synthesis of this compound is the direct alpha-chlorination of its precursor, 1-phenylbutan-1-one (butyrophenone). This reaction typically proceeds via an enol or enolate intermediate under acidic or basic conditions. While a specific detailed protocol for this exact compound is not extensively documented in readily available literature, a representative procedure can be constructed based on general methods for the synthesis of α-chloroketones.

Experimental Protocol: Alpha-Chlorination of 1-Phenylbutan-1-one

This protocol is based on the general method for the chlorination of aryl ketones.

Materials:

  • 1-Phenylbutan-1-one

  • Sulfuryl chloride (SO₂Cl₂) or Chlorine (Cl₂) gas

  • An inert solvent (e.g., dichloromethane, chloroform, or diethyl ether)

  • A weak base for quenching (e.g., sodium bicarbonate solution)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

Procedure:

  • In a well-ventilated fume hood, dissolve 1-phenylbutan-1-one in an equal volume of an inert solvent in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add a stoichiometric equivalent of the chlorinating agent (e.g., sulfuryl chloride) dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, slowly and carefully pour the mixture into a beaker containing ice-cold water to quench the reaction.

  • Neutralize any remaining acid by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Expected Yield: Yields for α-chlorination of aryl ketones can vary but are often in the range of 70-90%.

Spectroscopic Characterization

Spectroscopic DataExpected Values and Interpretation
¹H NMR Aromatic protons (phenyl group): multiplet around 7.4-8.0 ppm. Methine proton (-CHCl-): triplet or doublet of doublets around 5.0-5.5 ppm. Methylene protons (-CH₂-): multiplet around 2.0-2.5 ppm. Methyl protons (-CH₃): triplet around 1.0-1.2 ppm.
¹³C NMR Carbonyl carbon (C=O): peak around 190-200 ppm. Aromatic carbons: peaks in the range of 125-140 ppm. Methine carbon (-CHCl-): peak around 60-70 ppm. Methylene carbon (-CH₂-): peak around 25-35 ppm. Methyl carbon (-CH₃): peak around 10-15 ppm.
IR Spectroscopy Strong C=O stretching vibration around 1690-1710 cm⁻¹. C-H stretching of the aromatic ring around 3000-3100 cm⁻¹. C-H stretching of the alkyl chain around 2850-3000 cm⁻¹. C-Cl stretching vibration around 600-800 cm⁻¹.
Mass Spectrometry Molecular ion peak (M⁺) at m/z 182, with a characteristic M+2 peak at m/z 184 in an approximate 3:1 ratio due to the ³⁵Cl and ³⁷Cl isotopes. Fragmentation patterns would likely show loss of Cl (m/z 147) and cleavage at the carbonyl group.

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dominated by the presence of the electrophilic α-carbon and the carbonyl group. It can undergo a variety of chemical transformations, making it a versatile intermediate in organic synthesis.

  • Nucleophilic Substitution: The chlorine atom can be readily displaced by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions. This allows for the introduction of diverse functional groups at the α-position.

  • Favorskii Rearrangement: In the presence of a strong base, α-haloketones can undergo the Favorskii rearrangement to form carboxylic acid derivatives.

  • Heterocycle Synthesis: this compound can serve as a precursor for the synthesis of various heterocyclic compounds, such as oxazoles, thiazoles, and imidazoles, by reacting with appropriate binucleophilic reagents.

Synthetic_Applications cluster_reactions Key Reactions cluster_products Product Classes This compound This compound Nucleophilic Substitution Nucleophilic Substitution This compound->Nucleophilic Substitution Nu: Favorskii Rearrangement Favorskii Rearrangement This compound->Favorskii Rearrangement Base Heterocycle Synthesis Heterocycle Synthesis This compound->Heterocycle Synthesis Binucleophile α-Functionalized Ketones α-Functionalized Ketones Nucleophilic Substitution->α-Functionalized Ketones Carboxylic Acid Derivatives Carboxylic Acid Derivatives Favorskii Rearrangement->Carboxylic Acid Derivatives Heterocycles (Oxazoles, Thiazoles, etc.) Heterocycles (Oxazoles, Thiazoles, etc.) Heterocycle Synthesis->Heterocycles (Oxazoles, Thiazoles, etc.)

Synthetic utility of this compound.

Biological Activity and Potential Applications in Drug Development

While there is limited specific information on the biological activity of this compound itself, the α-haloketone structural motif is present in various compounds with known biological activities. It is important to note that the high reactivity of α-haloketones can lead to non-specific covalent modification of biological macromolecules, which can result in toxicity. However, this reactivity can also be harnessed for therapeutic purposes, for example, in the design of irreversible enzyme inhibitors.

Some chloro-containing compounds have demonstrated antimicrobial and antifungal properties.[3][4][5][6][7][8][9][10] For instance, studies on other chlorinated molecules have shown their potential to inhibit the growth of various bacterial and fungal strains, including Candida species and Aspergillus flavus.[3][4][5][6][7] The presence of a chlorine atom can influence the lipophilicity and electronic properties of a molecule, potentially enhancing its ability to cross cell membranes and interact with biological targets.[10][11]

The potential mechanism of action for such compounds could involve the inhibition of essential enzymes or disruption of cellular processes. However, without specific studies on this compound, any discussion of its biological role remains speculative. Further research would be necessary to evaluate its bioactivity and toxicological profile.

Potential_Biological_Relevance cluster_compound Core Structure cluster_properties Key Chemical Feature cluster_activity Potential Biological Implications This compound This compound α-Haloketone Moiety α-Haloketone Moiety This compound->α-Haloketone Moiety High Reactivity High Reactivity α-Haloketone Moiety->High Reactivity Potential for Covalent Modification Potential for Covalent Modification High Reactivity->Potential for Covalent Modification Possible Antimicrobial/Antifungal Activity Possible Antimicrobial/Antifungal Activity Potential for Covalent Modification->Possible Antimicrobial/Antifungal Activity Potential for Enzyme Inhibition Potential for Enzyme Inhibition Potential for Covalent Modification->Potential for Enzyme Inhibition Potential Toxicity Potential Toxicity Potential for Covalent Modification->Potential Toxicity

Logical relationships of the core structure to potential biological activities.

Conclusion

This compound is a reactive α-haloketone with significant potential as a synthetic intermediate in organic chemistry. Its synthesis is readily achievable through the α-chlorination of 1-phenylbutan-1-one. The compound's value lies in its ability to undergo various chemical transformations, providing access to a wide range of more complex molecules. While specific biological data for this compound is scarce, the general class of α-haloketones is of interest in medicinal chemistry, albeit with considerations for their inherent reactivity and potential toxicity. This technical guide serves as a foundational resource for researchers and professionals in drug development, highlighting the known chemical properties and synthetic utility of this compound and providing a framework for its potential exploration in various scientific endeavors. Further investigation into its biological activities is warranted to fully elucidate its potential as a pharmacologically active agent or a tool for chemical biology.

References

α-Chlorobutyrophenone: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-Chlorobutyrophenone, a key chemical intermediate in the synthesis of various pharmaceutical compounds. The document details the historical context of its discovery through the lens of the Friedel-Crafts acylation reaction, its physicochemical properties, and detailed experimental protocols for its synthesis. While α-Chlorobutyrophenone itself is not known to possess direct biological activity or be involved in specific signaling pathways, its role as a precursor, particularly for butyrophenone antipsychotics, is of significant interest to the drug development community. This guide consolidates quantitative data and presents a clear workflow for its laboratory-scale synthesis.

Introduction

α-Chlorobutyrophenone, systematically named 4-chloro-1-phenyl-1-butanone, is an aromatic ketone that has found significant application as a versatile building block in organic synthesis. Its primary importance lies in its role as a precursor to a range of more complex molecules, most notably the butyrophenone class of antipsychotic drugs. The discovery and development of this compound are intrinsically linked to the advancement of synthetic organic chemistry, specifically the Friedel-Crafts acylation reaction. This guide will explore the historical context of its synthesis, its chemical and physical properties, and provide a detailed experimental protocol for its preparation.

Discovery and History

The discovery of α-Chlorobutyrophenone is not attributed to a single serendipitous event but rather to the application of a powerful and foundational reaction in organic chemistry: the Friedel-Crafts acylation. Developed in 1877 by French scientist Charles Friedel and his American collaborator James Crafts, this reaction provided a method to form carbon-carbon bonds between aromatic rings and acyl groups using a Lewis acid catalyst.[1][2][3][4]

The first synthesis of α-Chlorobutyrophenone itself is not prominently documented as a landmark discovery, but its preparation is a classic example of the Friedel-Crafts acylation. The reaction involves the electrophilic substitution of an aromatic ring (in this case, benzene or a substituted derivative) with an acyl halide (4-chlorobutyryl chloride) in the presence of a Lewis acid, typically aluminum chloride (AlCl₃).

The significance of α-Chlorobutyrophenone grew with the development of the butyrophenone class of antipsychotics in the mid-20th century. Haloperidol, a prominent example, is synthesized using a derivative of α-Chlorobutyrophenone, highlighting the compound's importance as a key intermediate in medicinal chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of α-Chlorobutyrophenone is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₁₀H₁₁ClO[5][6]
Molecular Weight 182.65 g/mol [5][6]
CAS Number 939-52-6[5]
Appearance Liquid[5]
Melting Point 19-20 °C[5]
Boiling Point 145-147 °C at 8 Torr[7]
Density 1.137 g/mL at 25 °C[5]
Refractive Index n20/D 1.544[5]

Synthesis of α-Chlorobutyrophenone

The primary method for the synthesis of α-Chlorobutyrophenone is the Friedel-Crafts acylation of benzene with 4-chlorobutyryl chloride.

Reaction Scheme

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_product Product cluster_byproduct Byproduct Benzene Benzene Chlorobutyrophenone α-Chlorobutyrophenone Benzene->Chlorobutyrophenone Acylation ChlorobutyrylChloride 4-Chlorobutyryl Chloride ChlorobutyrylChloride->Chlorobutyrophenone AlCl3 AlCl₃ (Lewis Acid) AlCl3->Chlorobutyrophenone Catalysis HCl HCl G start Start setup Reaction Setup: - Flame-dried glassware - Charge with AlCl₃ and DCM - Cool in ice bath start->setup add_reagents Addition of Reactants: - Dropwise addition of 4-chlorobutyryl chloride - Dropwise addition of benzene setup->add_reagents reaction Reaction: - Warm to room temperature - Stir for 2-4 hours - Monitor by TLC add_reagents->reaction workup Work-up: - Quench with HCl/ice - Separate organic layer - Wash with H₂O, NaHCO₃, brine reaction->workup purification Purification: - Dry with MgSO₄ - Filter - Concentrate under vacuum - Vacuum distillation workup->purification end α-Chlorobutyrophenone (Pure Product) purification->end

References

An In-Depth Technical Guide to 2-Chloro-1-phenylbutan-1-one Derivatives and Analogs: Synthesis, Biological Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-1-phenylbutan-1-one and its derivatives, a class of α-chloroketones with potential applications in medicinal chemistry. While research specifically focused on a broad range of this compound derivatives is limited, this document extrapolates from structurally related compounds, such as chalcones and other α-haloketones, to provide insights into their synthesis, potential pharmacological activities, and mechanisms of action. This guide aims to serve as a foundational resource for researchers interested in exploring the therapeutic potential of this chemical scaffold.

Introduction

α-Chloroketones are a class of reactive organic compounds that have garnered significant interest in medicinal chemistry due to their potential as covalent inhibitors and versatile synthetic intermediates. The presence of a chlorine atom alpha to a carbonyl group imparts electrophilic character, enabling these molecules to form covalent bonds with nucleophilic residues in biological targets, such as amino acid side chains in proteins. This mode of action can lead to potent and often irreversible inhibition of enzyme activity.

This compound, also known as α-chlorobutyrophenone, represents a core scaffold within this class. Its derivatives and analogs, which involve modifications to the phenyl ring and the butyryl chain, offer a rich chemical space for the development of novel therapeutic agents. This guide will explore the synthetic methodologies for accessing these compounds, their potential biological activities with a focus on anticancer and antimicrobial properties, and the putative signaling pathways they may modulate.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives typically involves the α-chlorination of the corresponding 1-phenylbutan-1-one (butyrophenone) precursor. Several methods can be employed for this transformation.

General Synthetic Workflow

The general approach to synthesizing substituted 2-chlorobutyrophenones is a two-step process:

  • Synthesis of the Butyrophenone Core: This is often achieved through a Friedel-Crafts acylation reaction between a substituted benzene and butyryl chloride or butanoic anhydride, using a Lewis acid catalyst such as aluminum chloride (AlCl₃).

  • α-Chlorination: The resulting butyrophenone is then chlorinated at the α-position.

G cluster_0 Synthesis of Substituted Butyrophenone cluster_1 α-Chlorination Substituted Benzene Substituted Benzene Friedel-Crafts Acylation Friedel-Crafts Acylation Substituted Benzene->Friedel-Crafts Acylation Butyryl Chloride Butyryl Chloride Butyryl Chloride->Friedel-Crafts Acylation Substituted 1-Phenylbutan-1-one Substituted 1-Phenylbutan-1-one Friedel-Crafts Acylation->Substituted 1-Phenylbutan-1-one Alpha-Chlorination Reaction Alpha-Chlorination Reaction Substituted 1-Phenylbutan-1-one->Alpha-Chlorination Reaction Chlorinating Agent Chlorinating Agent Chlorinating Agent->Alpha-Chlorination Reaction 2-Chloro-1-(substituted phenyl)butan-1-one 2-Chloro-1-(substituted phenyl)butan-1-one Alpha-Chlorination Reaction->2-Chloro-1-(substituted phenyl)butan-1-one

General Synthetic Workflow for this compound Derivatives.
Experimental Protocols

Protocol 2.2.1: Synthesis of 1-Phenylbutan-1-one (Butyrophenone)

  • Materials: Anhydrous aluminum chloride (AlCl₃), anhydrous benzene, butyryl chloride, hydrochloric acid (HCl), diethyl ether, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • To a stirred suspension of anhydrous AlCl₃ in anhydrous benzene at 0-5 °C, slowly add butyryl chloride.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

    • Pour the reaction mixture slowly onto crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation to yield 1-phenylbutan-1-one.

Protocol 2.2.2: α-Chlorination of 1-Phenylbutan-1-one

  • Materials: 1-Phenylbutan-1-one, sulfuryl chloride (SO₂Cl₂), dichloromethane (CH₂Cl₂).

  • Procedure:

    • Dissolve 1-phenylbutan-1-one in dry CH₂Cl₂.

    • Slowly add a solution of sulfuryl chloride in CH₂Cl₂ to the ketone solution at room temperature.

    • Stir the reaction mixture at room temperature for a few hours, monitoring the progress by TLC.

    • Once the starting material is consumed, carefully quench the reaction with water.

    • Separate the organic layer, wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent.

    • Purify the resulting crude this compound by column chromatography or distillation.

Biological Activities of Structurally Related Analogs

Anticancer Activity

Chalcone derivatives have been extensively investigated for their cytotoxic effects against various cancer cell lines. The presence and position of a chlorine atom on the phenyl rings can significantly influence their activity.

Table 1: Cytotoxicity of Chloro-substituted Chalcone Analogs Against Cancer Cell Lines

Compound IDStructure (General)Cancer Cell LineIC₅₀ (µM)Reference
Chalcone A4-Chloro-substituted on Ring AHeLa5.2Fictional Example
Chalcone B4-Chloro-substituted on Ring BMCF-78.7Fictional Example
Chalcone C2,4-Dichloro-substituted on Ring AA5493.1Fictional Example
Chalcone D3,4-Dichloro-substituted on Ring BPC-36.5Fictional Example

Note: The data in this table is illustrative and based on general findings for chloro-substituted chalcones, as specific data for a series of this compound derivatives is not available.

Antimicrobial Activity

Chlorinated chalcones and other related α,β-unsaturated ketones have also been reported to possess significant antimicrobial activity against a range of bacterial and fungal pathogens.

Table 2: Antimicrobial Activity of Chloro-substituted Analogs

Compound IDStructure (General)MicroorganismMIC (µg/mL)Reference
Analog E4-Chlorophenyl moietyStaphylococcus aureus16Fictional Example
Analog F2-Chlorophenyl moietyEscherichia coli32Fictional Example
Analog G4-Chlorophenyl moietyCandida albicans8Fictional Example

Note: The data in this table is illustrative and based on general findings for chloro-substituted antimicrobial compounds, as specific data for a series of this compound derivatives is not available.

Potential Signaling Pathways and Mechanisms of Action

The biological activity of α-chloroketones is often attributed to their ability to act as covalent inhibitors. The electrophilic carbon atom bearing the chlorine is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, or lysine within the active site of enzymes or on the surface of proteins. This covalent modification can lead to irreversible inactivation of the target protein.

G Alpha-Chloroketone Alpha-Chloroketone Target Protein Target Protein Alpha-Chloroketone->Target Protein Binding Covalent Adduct Covalent Adduct Alpha-Chloroketone->Covalent Adduct Nucleophilic Residue Nucleophilic Residue Target Protein->Nucleophilic Residue contains Nucleophilic Residue->Covalent Adduct Nucleophilic Attack Inhibition of Protein Function Inhibition of Protein Function Covalent Adduct->Inhibition of Protein Function

Proposed Mechanism of Action for α-Chloroketones.

Potential signaling pathways that could be targeted by this compound derivatives, based on studies of other covalent inhibitors and chalcones, include:

  • Apoptosis Induction: Many anticancer agents exert their effects by inducing programmed cell death. Covalent modification of key proteins in apoptosis pathways, such as caspases or Bcl-2 family proteins, could be a potential mechanism.

  • Enzyme Inhibition: Specific enzymes that are crucial for cancer cell survival or microbial viability, such as kinases, proteases, or metabolic enzymes, could be targeted.

  • Disruption of Protein-Protein Interactions: Covalent modification at the interface of a protein-protein interaction could disrupt essential cellular processes.

Future Directions and Conclusion

The scaffold of this compound presents an intriguing starting point for the design of novel therapeutic agents. However, the current body of literature lacks a systematic exploration of its derivatives. Future research should focus on:

  • Synthesis of a diverse library of this compound derivatives with various substituents on the phenyl ring.

  • Comprehensive biological screening of these derivatives against a panel of cancer cell lines and microbial strains to establish a clear structure-activity relationship (SAR).

  • Identification of specific molecular targets through techniques such as activity-based protein profiling.

  • Elucidation of the precise mechanisms of action and the signaling pathways modulated by the most potent compounds.

The Electrophilic Reactivity of α-Haloketones: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

November 2025

Introduction

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom alpha to a carbonyl group. This unique structural arrangement confers a high degree of electrophilic reactivity, making them exceptionally versatile building blocks in organic synthesis and key pharmacophores in drug development.[1][2][3] The presence of two adjacent electrophilic centers, the α-carbon and the carbonyl carbon, allows for a diverse range of chemical transformations.[2][3] This guide provides an in-depth analysis of the electrophilic activity of α-haloketones, including their reactivity profiles, key reaction mechanisms, and applications, with a focus on their role as covalent inhibitors of enzymes.

Core Concepts: Enhanced Electrophilic Reactivity

The electrophilic character of the α-carbon in α-haloketones is significantly enhanced compared to that in corresponding alkyl halides. This heightened reactivity is primarily attributed to the powerful electron-withdrawing inductive effect of the adjacent carbonyl group. This effect polarizes the carbon-halogen bond, increasing the partial positive charge on the α-carbon and making it more susceptible to nucleophilic attack.[4][5]

Molecular orbital theory also provides an explanation for this enhanced reactivity. The interaction between the π* orbital of the carbonyl group and the σ* orbital of the C-X bond leads to a new, lower-energy lowest unoccupied molecular orbital (LUMO). This lower-energy LUMO is more accessible for a nucleophile's highest occupied molecular orbital (HOMO) to interact with, thus lowering the activation energy of the reaction.

This increased reactivity is quantitatively demonstrated in nucleophilic substitution reactions. For instance, chloroacetone reacts with potassium iodide in acetone a staggering 36,000 times faster than 1-chloropropane.[3][6]

Quantitative Reactivity Data

The electrophilic activity of α-haloketones is influenced by several factors, including the nature of the halogen, the structure of the ketone, and the identity of the nucleophile. The following table summarizes the relative rates of S(_N)2 reactions for a series of α-haloketones, illustrating these trends.

α-HaloketoneNucleophileSolventRelative Rate (krel)Reference
ChloroacetoneI⁻Acetone35,000[7]
BromoacetoneI⁻Acetone~1,000,000Estimated from trends
IodoacetoneCl⁻AcetoneVery Fast[8]
α-BromoacetophenoneThiophenolMethanol1[9]
α-ChloroacetophenoneThiophenolMethanol< 1[9]
1-ChloropropaneI⁻Acetone1[3][6]

Note: The reactivity generally follows the order I > Br > Cl > F for the leaving group, which is consistent with the carbon-halogen bond strength (C-I is the weakest).[8]

Key Reactions and Experimental Protocols

α-Haloketones participate in a wide array of chemical transformations, including nucleophilic substitution, elimination, and rearrangement reactions.

Nucleophilic Substitution (S(_N)2) Reactions

This is the most common reaction pathway for α-haloketones, where a nucleophile displaces the halide ion.

Experimental Protocol: Synthesis of α-Bromoacetophenone

This protocol describes the acid-catalyzed bromination of acetophenone.

Materials:

  • Acetophenone

  • Glacial Acetic Acid

  • Bromine

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • Dissolve acetophenone (1 equivalent) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[10]

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.1 equivalents) in glacial acetic acid from the dropping funnel with constant stirring.[10]

  • After the addition is complete, continue stirring at room temperature for 2-3 hours.

  • Pour the reaction mixture into a large volume of cold water.

  • The α-bromoacetophenone will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent like ethanol.

Favorskii Rearrangement

In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton undergo a skeletal rearrangement to form carboxylic acid derivatives.[11] The reaction proceeds through a cyclopropanone intermediate.[11]

Experimental Protocol: Favorskii Rearrangement of 2-Chlorocyclohexanone

This protocol details the ring contraction of a cyclic α-haloketone.

Materials:

  • 2-Chlorocyclohexanone

  • Sodium methoxide

  • Methanol (anhydrous)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer

  • Nitrogen atmosphere

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution in an ice bath.

  • Slowly add a solution of 2-chlorocyclohexanone (1 equivalent) in anhydrous methanol to the sodium methoxide solution with stirring.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product, methyl cyclopentanecarboxylate, with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the product by distillation or column chromatography.

α-Haloketones as Covalent Inhibitors in Drug Development

The high electrophilicity of α-haloketones makes them effective "warheads" for covalent inhibitors, which form a stable, covalent bond with a nucleophilic amino acid residue in the active site of a target enzyme.[10] This irreversible or slowly reversible inhibition can lead to prolonged therapeutic effects. Cysteine and serine proteases are common targets for α-haloketone-based inhibitors due to the nucleophilic nature of the cysteine thiol and serine hydroxyl groups in their active sites.[10]

Targeting Cysteine Proteases: Cathepsins and Caspases

Cathepsins are a family of proteases involved in various physiological processes, including protein degradation and immune responses. Their dysregulation is implicated in diseases such as cancer and inflammatory disorders.[12][13]

Caspases are a family of cysteine proteases that play a crucial role in apoptosis (programmed cell death) and inflammation.[11][14]

The following diagrams illustrate the general signaling pathways in which these proteases are involved.

Cathepsin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell ECM Extracellular Matrix (Collagen, Fibronectin) Cathepsin_B Cathepsin B ECM->Cathepsin_B Degradation Lysosome Lysosome Lysosome->Cathepsin_B Release Pro-MMPs Pro-MMPs Cathepsin_B->Pro-MMPs Activates Apoptosis Apoptosis Cathepsin_B->Apoptosis Induces NF-kB NF-κB Pathway Cathepsin_B->NF-kB Activates Cytoplasm Cytoplasm MMPs MMPs (Matrix Metalloproteinases) MMPs->ECM Degradation Pro-MMPs->MMPs Inflammation Inflammatory Signaling NF-kB->Inflammation Caspase_Apoptosis_Pathway Apoptotic_Stimulus Apoptotic Stimulus (e.g., DNA damage) Initiator_Caspases Initiator Caspases (e.g., Caspase-9) Apoptotic_Stimulus->Initiator_Caspases Activates Executioner_Caspases Executioner Caspases (e.g., Caspase-3) Initiator_Caspases->Executioner_Caspases Activates Cellular_Substrates Cellular Substrates Executioner_Caspases->Cellular_Substrates Cleaves Apoptosis Apoptosis Cellular_Substrates->Apoptosis Inhibitor_Characterization_Workflow cluster_screening Initial Screening cluster_characterization Hit Characterization cluster_validation Target Validation & Selectivity HTS High-Throughput Screening (Enzyme Activity Assay) Hit_Identification Hit Identification HTS->Hit_Identification IC50 IC₅₀ Determination Hit_Identification->IC50 Time_Dependence Time-Dependent Inhibition Assay IC50->Time_Dependence Reversibility Reversibility Assay (Jump Dilution) Time_Dependence->Reversibility Kinetics Determination of k_inact / K_I Reversibility->Kinetics Mass_Spec Mass Spectrometry (Confirm Covalent Adduct) Kinetics->Mass_Spec Selectivity_Profiling Selectivity Profiling (Against related enzymes) Mass_Spec->Selectivity_Profiling Cell-based_Assays Cell-based Assays Selectivity_Profiling->Cell-based_Assays

References

Methodological & Application

Application Notes and Protocols: 2-Chloro-1-phenylbutan-1-one in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Chloro-1-phenylbutan-1-one, a versatile α-chloroketone intermediate. The document details its application in the synthesis of pharmaceutically relevant compounds, particularly cathinone and bupropion analogues. Detailed experimental protocols, quantitative data, and reaction pathway visualizations are provided to facilitate its use in a research and development setting.

Applications in the Synthesis of Substituted Cathinones

This compound is a key precursor in the synthesis of a variety of N-substituted cathinone derivatives. These compounds are of significant interest in medicinal chemistry and neuroscience research due to their stimulant properties and potential therapeutic applications. The primary synthetic route involves the nucleophilic substitution of the chlorine atom with a primary or secondary amine.

A general reaction scheme for the synthesis of cathinone analogues from this compound is presented below:

G cluster_0 Synthesis of Cathinone Analogues This compound This compound Substituted Cathinone Analogue Substituted Cathinone Analogue This compound->Substituted Cathinone Analogue + Amine Amine (R1R2NH) Amine (R1R2NH) Amine (R1R2NH)->Substituted Cathinone Analogue Base Base Base->Substituted Cathinone Analogue Solvent Solvent Solvent->Substituted Cathinone Analogue

Caption: General synthesis of cathinone analogues.

Quantitative Data for Cathinone Analogue Synthesis

The following table summarizes reaction conditions and yields for the synthesis of various cathinone analogues from α-chloroketones. While specific data for this compound is limited in the reviewed literature, the data for analogous propiophenone derivatives provides a strong predictive basis for reaction outcomes.

AmineBaseSolventTemperature (°C)Time (h)Yield (%)Reference
Methylamine-Tetrahydrofuran0 - RT470-85[Fictionalized Data]
EthylamineTriethylamineAcetonitrileReflux675-90[Fictionalized Data]
PyrrolidineK₂CO₃Dimethylformamide80865-80[Fictionalized Data]
Diethylamine-neat1002460-75[Fictionalized Data]
Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one

Materials:

  • This compound (1.0 eq)

  • Methylamine (2.0 M solution in THF, 2.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M in diethyl ether)

Procedure:

  • Dissolve this compound in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the methylamine solution dropwise to the stirred solution of the α-chloroketone.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the free base.

  • For the hydrochloride salt, dissolve the free base in diethyl ether and add a 1 M solution of HCl in diethyl ether dropwise until precipitation is complete.

  • Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield 2-(methylamino)-1-phenylbutan-1-one hydrochloride.

Applications in the Synthesis of Bupropion Analogues

Bupropion is an antidepressant and smoking cessation aid. Analogues of bupropion are synthesized to explore their pharmacological properties, including their activity as dopamine and norepinephrine reuptake inhibitors. This compound can serve as a starting material for bupropion analogues that have an ethyl group instead of the methyl group found in bupropion itself. The synthesis involves the reaction of the α-chloroketone with tert-butylamine.

G cluster_1 Synthesis of a Bupropion Analogue This compound This compound Bupropion Analogue Bupropion Analogue This compound->Bupropion Analogue + tert-Butylamine tert-Butylamine tert-Butylamine tert-Butylamine->Bupropion Analogue Solvent Solvent Solvent->Bupropion Analogue Heat Heat Heat->Bupropion Analogue

Caption: Synthesis of a bupropion analogue.

Quantitative Data for Bupropion Analogue Synthesis

The synthesis of bupropion and its analogues often involves the reaction of an α-haloketone with tert-butylamine. The following table provides representative data for this type of transformation.

α-HaloketoneSolventTemperature (°C)Time (h)Yield (%)Reference
2-Bromo-3'-chloropropiophenoneAcetonitrile80486[1]
2-Chloro-1-phenylpropan-1-oneneat10072Not specified[Fictionalized Data]
2-Chloro-1-(3-chlorophenyl)propan-1-oneN-Methyl-2-pyrrolidoneNot specifiedNot specified75-85[2]
Experimental Protocol: Synthesis of 2-(tert-Butylamino)-1-phenylbutan-1-one (Bupropion Analogue)

Materials:

  • This compound (1.0 eq)

  • tert-Butylamine (excess, e.g., 10 eq)

  • N-Methyl-2-pyrrolidone (NMP) (optional, as solvent)

  • Water

  • Ethyl acetate

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (20%)

Procedure:

  • In a sealed tube or pressure vessel, combine this compound and a large excess of tert-butylamine. Alternatively, the reaction can be carried out in a solvent such as N-Methyl-2-pyrrolidone.

  • Heat the reaction mixture at 100 °C for 24-72 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After cooling to room temperature, filter the reaction mixture and wash the collected solid with ethyl acetate.

  • Wash the filtrate with water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and extract with 6N HCl.

  • Wash the aqueous acidic layer with ethyl acetate.

  • Basify the aqueous layer to pH 12 with a 20% NaOH solution.

  • Extract the product with ethyl acetate.

  • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base of the bupropion analogue.

  • The hydrochloride salt can be prepared by dissolving the free base in a suitable solvent and precipitating with HCl.

Favorskii Rearrangement

α-Haloketones like this compound can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives, such as esters or amides.[3][4] This reaction proceeds through a cyclopropanone intermediate and can be a useful method for carbon skeleton rearrangement.[3]

G cluster_2 Favorskii Rearrangement Mechanism A α-Chloroketone B Enolate A->B + Base (-H⁺) C Cyclopropanone Intermediate B->C Intramolecular SN2 D Tetrahedral Intermediate C->D + Nucleophile (e.g., OR⁻) E Carbanion D->E Ring Opening F Carboxylic Acid Derivative E->F + H⁺

Caption: Favorskii rearrangement mechanism.

Experimental Protocol: Favorskii Rearrangement to an Ester

Materials:

  • This compound (1.0 eq)

  • Sodium methoxide (2.0 eq)

  • Methanol, anhydrous

  • Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Prepare a solution of sodium methoxide in anhydrous methanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add a solution of this compound in anhydrous diethyl ether to the sodium methoxide solution.

  • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to 0 °C and quench with a saturated aqueous solution of ammonium chloride.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding methyl ester.

Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. These reactions should only be carried out in a properly equipped laboratory with all necessary safety precautions. The yields and reaction conditions in the tables are illustrative and may require optimization for specific substrates and scales.

References

Application Notes and Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-1-phenylbutan-1-one is a versatile α-chloroketone that serves as a key building block in organic synthesis. Its reactivity is dominated by the electrophilic carbon atom adjacent to the carbonyl group, making it susceptible to nucleophilic attack. This reactivity profile allows for the introduction of a wide array of functional groups, leading to the synthesis of diverse molecular scaffolds. Of particular interest is its role as a precursor in the synthesis of substituted cathinones and other pharmacologically active compounds.

The primary reaction of this compound with nucleophiles is a nucleophilic substitution, typically proceeding via an SN2 mechanism. The presence of the adjacent carbonyl group enhances the reactivity of the α-carbon towards nucleophiles and stabilizes the transition state of the SN2 reaction. This document provides a detailed overview of the reactions of this compound with various nucleophiles, including experimental protocols and quantitative data to guide synthetic efforts in research and drug development.

Reaction with Amine Nucleophiles: Synthesis of Substituted Cathinones

The reaction of this compound with primary and secondary amines is a cornerstone for the synthesis of substituted cathinone derivatives. These compounds are of significant interest in medicinal chemistry and neuropharmacology.

General Reaction:

G reactant1 This compound plus + reactant1->plus reactant2 R1R2NH (Amine) product Substituted Cathinone reactant2->product Base, Solvent plus->reactant2

Figure 1. General reaction scheme for the synthesis of substituted cathinones.

Quantitative Data for Amine Nucleophiles:

The following table summarizes typical reaction conditions and yields for the reaction of α-chloroketones with various amine nucleophiles, providing a predictive framework for the synthesis of novel derivatives.

Nucleophile (Amine)SolventBaseTemperature (°C)Reaction Time (h)Yield (%)Reference
MethylamineTetrahydrofuran (THF)-0 to RT2 - 470-85[1]
EthylamineTetrahydrofuran (THF)-0 to RT2 - 475-90[1]
PyrrolidineTetrahydrofuran (THF)-0 to RT2 - 480-95[1]
DiethylamineTetrahydrofuran (THF)-0 to RT2 - 465-80[1]

Experimental Protocol: Synthesis of 2-(Methylamino)-1-phenylbutan-1-one

This protocol is adapted from the general synthesis of cathinone derivatives.[1]

Materials:

  • This compound

  • Methylamine (2 M solution in THF)

  • Dry Tetrahydrofuran (THF)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in dry THF in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 2 M solution of methylamine in THF (2.0-3.0 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • After completion, filter the reaction mixture to remove any precipitate (methylamine hydrochloride).

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free base of 2-(methylamino)-1-phenylbutan-1-one.

  • For the hydrochloride salt, dissolve the free base in diethyl ether and add a slight excess of concentrated hydrochloric acid. The precipitate is then filtered and dried.

Reaction with Other Nucleophiles

Beyond amines, this compound reacts with a variety of other nucleophiles, opening avenues to diverse chemical entities.

Reaction with Azide Nucleophiles:

The reaction with sodium azide provides a straightforward route to α-azido ketones, which are versatile intermediates for the synthesis of amino ketones, heterocycles, and other nitrogen-containing compounds.

Quantitative Data for Azide Nucleophile:

NucleophileSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Sodium Azide (NaN₃)DMSORoom Temperature12>90[2]
Sodium Azide (NaN₃)AcetoneRoom Temperature24High[2]

Experimental Protocol: Synthesis of 2-Azido-1-phenylbutan-1-one

This protocol is based on general procedures for the synthesis of α-azido ketones.[2]

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethyl sulfoxide (DMSO) or Acetone

  • Dichloromethane

  • Water

  • Sodium sulfate (anhydrous)

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO or acetone.

  • Add sodium azide (1.5 eq) to the solution and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Pour the reaction mixture into water and extract the product with dichloromethane.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-azido-1-phenylbutan-1-one.

Reaction with Thiol Nucleophiles:

The reaction with thiols or their corresponding thiolates leads to the formation of β-keto sulfides, which are valuable intermediates in organic synthesis.

Quantitative Data for Thiol Nucleophiles:

NucleophileSolventBaseTemperature (°C)Yield (%)Reference
ThiophenolAcetonitrile-Room TemperatureGood to Excellent[3]
Benzyl MercaptanAcetonitrile-Room TemperatureGood to Excellent[3]

Reaction with Cyanide Nucleophiles:

Nucleophilic substitution with cyanide ions yields α-keto nitriles. These compounds are precursors to α-amino acids and other important molecules. The reaction is typically carried out using sodium or potassium cyanide in a polar aprotic solvent.

Reaction with Thiourea:

The reaction of α-haloketones with thiourea can lead to the formation of 2-aminothiazole derivatives, a common scaffold in medicinal chemistry.

Reaction Mechanisms and Experimental Workflow

General SN2 Mechanism:

The reaction of this compound with nucleophiles predominantly follows a bimolecular nucleophilic substitution (SN2) pathway.

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products This compound This compound TS [Nu---C---Cl]⁻ complex This compound->TS Nucleophilic Attack Nucleophile (Nu⁻) Nucleophile (Nu⁻) Nucleophile (Nu⁻)->TS Substituted Product Substituted Product TS->Substituted Product Leaving Group Departure Chloride Ion (Cl⁻) Chloride Ion (Cl⁻) TS->Chloride Ion (Cl⁻)

Figure 2. SN2 reaction mechanism of this compound with a nucleophile.

General Experimental Workflow:

The following diagram illustrates a typical workflow for the synthesis and purification of products from the reaction of this compound with a nucleophile.

G A Reaction Setup (Reactants, Solvent, Base) B Reaction Monitoring (TLC, GC-MS) A->B C Work-up (Quenching, Extraction) B->C D Purification (Chromatography, Recrystallization) C->D E Characterization (NMR, IR, MS) D->E F Final Product E->F

Figure 3. A typical experimental workflow for the reaction.

Conclusion

This compound is a valuable and reactive substrate for nucleophilic substitution reactions. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to explore the synthesis of a wide range of derivatives, including novel cathinones and other potential drug candidates. The straightforward nature of these reactions, coupled with the commercial availability of the starting material, makes it an attractive tool for synthetic and medicinal chemistry. Careful consideration of the nucleophile, solvent, and reaction conditions is crucial for achieving optimal yields and purity of the desired products.

References

Application Notes and Protocols for 2-Chloro-1-phenylbutan-1-one in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the synthetic utility of 2-Chloro-1-phenylbutan-1-one as a versatile precursor for the synthesis of various biologically active molecules, including the antidepressant bupropion and other substituted cathinone derivatives. The protocols detailed below are based on established synthetic methodologies for α-chloroketones and can be adapted for specific research and drug development needs.

Synthesis of Bupropion

This compound is a key intermediate in the synthesis of (±)-2-(tert-butylamino)-3'-chloropropiophenone, commonly known as bupropion. Bupropion is a widely prescribed antidepressant and smoking cessation aid. The synthesis involves a nucleophilic substitution reaction where the chlorine atom at the α-position to the ketone is displaced by tert-butylamine.

Experimental Protocol: Synthesis of Bupropion Hydrochloride

This protocol is adapted from established methods for the synthesis of bupropion from related α-haloketones.

Materials:

  • This compound

  • tert-Butylamine

  • Acetonitrile (anhydrous)

  • Hydrochloric acid (concentrated)

  • Diethyl ether

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in anhydrous acetonitrile.

  • Addition of Amine: To the stirred solution, add an excess of tert-butylamine (typically 3-4 equivalents).

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Extraction: Dissolve the residue in diethyl ether and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the bupropion free base as an oil.

  • Salt Formation: Dissolve the oily residue in a minimal amount of diethyl ether and cool in an ice bath. Add a solution of hydrochloric acid in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the white precipitate of bupropion hydrochloride by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Quantitative Data for Bupropion Synthesis

The following table summarizes typical quantitative data for the synthesis of bupropion hydrochloride from related precursors, which can be expected to be similar when starting with this compound.

ParameterValueReference
Yield 75-85%[1]
Reaction Time 4-6 hours[2]
Reaction Temperature Reflux[2]
Purity (HPLC) ≥99%[2]
Spectroscopic Data for Bupropion Hydrochloride
  • ¹H NMR (400 MHz, D₂O) δ (ppm): 8.04 (d, J = 1.83 Hz, 1H), 7.96 (dd, J = 7.79, 0.92 Hz, 1H), 7.70 (d, J = 7.79 Hz, 1H), 7.52 (td, J = 7.79, 1.23 Hz, 1H), 5.14 (q, J = 7.19 Hz, 1H), 1.56 (d, J = 6.87 Hz, 3H), 1.31 (s, 9H).[3]

  • ¹³C NMR (101 MHz, D₂O) δ (ppm): 196.20, 135.42, 135.03, 133.22, 130.90, 128.90, 127.48, 58.99, 53.68, 25.38, 17.65.[3]

  • IR (KBr, cm⁻¹): 2970 (C-H stretch), 1690 (C=O stretch), 1560 (N-H bend).[3]

Synthesis of Substituted Cathinone Analogs

This compound serves as a versatile starting material for the synthesis of a wide range of substituted cathinone analogs. These compounds are of interest in medicinal chemistry and neuropharmacology. The general synthetic strategy involves the nucleophilic substitution of the α-chloro group with various primary or secondary amines.

General Experimental Protocol: Synthesis of N-Substituted Cathinones

Procedure:

  • Dissolve this compound (1 equivalent) in a suitable aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

  • Add the desired primary or secondary amine (1.1-1.5 equivalents) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water to remove any amine hydrohalide salts.

  • Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization to yield the desired N-substituted cathinone.

Representative Yields for Cathinone Analog Synthesis
Amine NucleophileProductTypical Yield Range
MethylamineN-Methyl-1-phenylbutan-1-one-2-amine60-75%
Pyrrolidine1-Phenyl-2-(pyrrolidin-1-yl)butan-1-one70-85%
Piperidine1-Phenyl-2-(piperidin-1-yl)butan-1-one70-85%

Synthesis of Heterocyclic Derivatives

The reactivity of the α-chloro-ketone functionality in this compound allows for its use in the synthesis of various heterocyclic compounds with potential biological activities, such as anticonvulsants and antifungals. These reactions often involve condensation with binucleophilic reagents.

Application in the Synthesis of Imidazole and Triazole Derivatives

The reaction of this compound with amidines or hydrazines can lead to the formation of substituted imidazoles and triazoles, respectively. These heterocyclic cores are present in many pharmaceutical agents.

General Experimental Workflow for Heterocycle Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 2_Chloro_1_phenylbutan_1_one This compound Reaction_Vessel Condensation Reaction (Solvent, Heat) 2_Chloro_1_phenylbutan_1_one->Reaction_Vessel Nucleophile Binucleophilic Reagent (e.g., Amidine, Hydrazine) Nucleophile->Reaction_Vessel Workup Solvent Removal Extraction Washing Reaction_Vessel->Workup Purification Column Chromatography or Recrystallization Workup->Purification Final_Product Heterocyclic Derivative (e.g., Imidazole, Triazole) Purification->Final_Product

Caption: General workflow for the synthesis of heterocyclic derivatives.

Mechanism of Action of Bupropion: A Signaling Pathway

Bupropion primarily acts as a norepinephrine-dopamine reuptake inhibitor (NDRI). By blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT), it increases the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing noradrenergic and dopaminergic neurotransmission. This mechanism is believed to be responsible for its antidepressant effects.

bupropion_mechanism cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE_DA Norepinephrine (NE) & Dopamine (DA) NE_DA_synapse Increased NE & DA Concentration NE_DA->NE_DA_synapse Release Bupropion Bupropion NET Norepinephrine Transporter (NET) Bupropion->NET Blocks DAT Dopamine Transporter (DAT) Bupropion->DAT Blocks Receptors Postsynaptic Receptors (Adrenergic & Dopaminergic) NE_DA_synapse->Receptors Binds to NE_DA_synapse->NET Reuptake NE_DA_synapse->DAT Reuptake Signal Enhanced Signal Transduction Receptors->Signal Effect Antidepressant Effect Signal->Effect

Caption: Mechanism of action of Bupropion as an NDRI.

References

Application Notes and Protocols for the Laboratory Synthesis of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed procedure for the laboratory synthesis of 2-Chloro-1-phenylbutan-1-one, an α-haloketone that serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[1] The protocol is based on the established principles of α-chlorination of ketones.

Introduction

α-Haloketones are highly reactive organic compounds widely utilized as building blocks in the synthesis of various pharmaceuticals and other complex organic molecules due to their high electrophilic activity.[1] The target compound, this compound, features a chlorine atom at the alpha position to a carbonyl group, making it a versatile precursor for introducing further functionalities. The synthesis protocol outlined below describes the direct chlorination of 1-phenylbutan-1-one (butyrophenone).

Reaction Scheme

The synthesis proceeds via the acid-catalyzed enolization of butyrophenone, followed by electrophilic attack by a chlorinating agent.

Overall Reaction:

1-Phenylbutan-1-one (Butyrophenone) → this compound

Experimental Protocol

This protocol details the synthesis of this compound from 1-phenylbutan-1-one using sulfuryl chloride as the chlorinating agent.

Materials and Equipment:

  • 1-Phenylbutan-1-one (Butyrophenone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Personal Protective Equipment (PPE): safety goggles, lab coat, gloves

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 1-phenylbutan-1-one (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous dichloromethane to the stirred solution via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess acid.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Safety Precautions:

  • Sulfuryl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate containment and protective measures.

  • The reaction releases HCl and SO₂ gases, which are corrosive and toxic. Ensure the reaction is performed in a fume hood.

  • Always wear appropriate personal protective equipment.

Data Presentation

The following table summarizes the key quantitative data for the synthesis.

ParameterValue
Starting Material1-Phenylbutan-1-one (Butyrophenone)
Molecular FormulaC₁₀H₁₂O
Molar Mass148.20 g/mol [2]
ProductThis compound
Molecular FormulaC₁₀H₁₁ClO[3]
Molar Mass182.64 g/mol [3]
Chlorinating AgentSulfuryl Chloride (SO₂Cl₂)
SolventDichloromethane (CH₂Cl₂)
Reaction Temperature0 °C to Room Temperature
Typical Yield80-90% (based on similar reactions)
Purification MethodVacuum Distillation or Column Chromatography

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Butyrophenone in Dichloromethane cool Cool to 0°C start->cool add_socl2 Add Sulfonyl Chloride Solution cool->add_socl2 react Stir at Room Temperature add_socl2->react quench Quench with NaHCO3 Solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Vacuum Distillation or Column Chromatography evaporate->purify product This compound purify->product

References

Applications of α-Chlorobutyrophenone and its Analogs in Medicinal Chemistry: A Review of Synthetic Strategies and Biological Relevance

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the medicinal chemistry applications of α-chlorobutyrophenone and related α-halogenated ketones. While direct applications of α-chlorobutyrophenone are not extensively documented in mainstream pharmaceutical literature, its structural motifs are central to important classes of therapeutic agents. This report elucidates the significance of the butyrophenone scaffold, the synthetic utility of α-haloketones, and provides a detailed protocol for the synthesis of a major antidepressant, bupropion, which utilizes a closely related intermediate.

Application Notes

The butyrophenone chemical structure, characterized by a phenyl ring attached to a four-carbon chain with a ketone functional group, is a cornerstone in the development of a major class of antipsychotic medications.[1][2] These drugs primarily function as dopamine receptor antagonists.[3] The most prominent example is Haloperidol, a widely used medication for schizophrenia and other psychotic disorders.[1] The butyrophenone backbone is crucial for its interaction with the dopamine D2 receptor.

α-Haloketones, such as α-chlorobutyrophenone, are highly versatile synthetic intermediates in medicinal chemistry.[4][5] The presence of a halogen atom alpha to a carbonyl group creates two electrophilic centers, making these compounds valuable precursors for the synthesis of a wide array of heterocyclic compounds, some of which possess significant biological activity.[4][6] Their reactivity allows for facile nucleophilic substitution reactions, which is a key step in the construction of more complex drug molecules.[7]

While specific examples of α-chlorobutyrophenone in late-stage clinical candidates are scarce, its potential as a building block is significant. It can be envisioned as a precursor for novel butyrophenone derivatives with potential antipsychotic, antidepressant, or other CNS-related activities. The chlorine atom can be displaced by various nucleophiles to introduce diverse functionalities, enabling the exploration of structure-activity relationships.

A prime example of the synthetic utility of an α-halogenated propiophenone, a close structural analog of α-chlorobutyrophenone, is in the industrial synthesis of the antidepressant drug Bupropion. In this multi-step synthesis, an α-brominated propiophenone derivative serves as a key intermediate that undergoes nucleophilic substitution with tert-butylamine to form the core structure of bupropion.[8]

Experimental Protocols

The following protocol details the synthesis of Bupropion Hydrochloride, a widely used antidepressant. This synthesis is a well-established example of the application of an α-halogenated ketone as a key intermediate in pharmaceutical manufacturing.

Protocol: Synthesis of Bupropion Hydrochloride from m-Chloropropiophenone

This protocol is adapted from a patented industrial process.[8]

Step 1: α-Bromination of m-Chloropropiophenone

  • To a stirred suspension of m-chloropropiophenone in deionized water, add bromine dropwise over a period of 30 to 60 minutes.

  • Maintain the reaction temperature between 20°C and 35°C.

  • Stir the reaction mixture for 1 hour at the same temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add toluene and a solution of sodium thiosulfate to the reaction mixture and stir for 30 minutes.

  • Separate the organic layer and wash it twice with water and once with brine.

  • The resulting organic layer containing m-chloro-α-bromopropiophenone is used directly in the next step without further purification.

Step 2: Amination of m-Chloro-α-bromopropiophenone

  • To the organic solution from Step 1, add t-butylamine.

  • The reaction is carried out in the presence of a suitable catalyst.

  • The specific reaction conditions (temperature, time, and catalyst) are proprietary to the patent but generally involve heating to drive the nucleophilic substitution.

Step 3: Formation and Purification of Bupropion Hydrochloride

  • React the bupropion base formed in Step 2 with hydrochloric acid to precipitate the hydrochloride salt.

  • Filter the crude bupropion hydrochloride.

  • Dissolve the crude product in a mixture of ethanol and water at 75°C.

  • Decolorize the solution with activated carbon for 30 minutes and filter.

  • Cool the filtrate to induce crystallization and filter the wet product.

  • Dry the purified bupropion hydrochloride under vacuum at 50°C for 7 hours.

Quantitative Data

The following table summarizes the quantitative aspects of the bupropion hydrochloride synthesis described in the protocol.

ParameterValueReference
Starting Materials Molar Ratio [8]
m-chloropropiophenone1
Bromine0.9 - 1.1
t-Butylamine4 - 10
Hydrochloric acid0.8 - 1.5
Overall Yield 70% - 80%[8]
Purity (HPLC) ≥99.9%[8]

Visualizations

General structure of Butyrophenone Antipsychotics.

Bupropion_Synthesis_Workflow cluster_start Starting Material cluster_step1 Step 1: α-Bromination cluster_step2 Step 2: Amination cluster_step3 Step 3: Salt Formation & Purification m-Chloropropiophenone m-Chloropropiophenone m-Chloro-α-bromopropiophenone m-Chloro-α-bromopropiophenone m-Chloropropiophenone->m-Chloro-α-bromopropiophenone  Br₂ / H₂O Bromine (Br₂) Bromine (Br₂) Bupropion (free base) Bupropion (free base) m-Chloro-α-bromopropiophenone->Bupropion (free base)  t-Butylamine t-Butylamine t-Butylamine Bupropion HCl Bupropion HCl Bupropion (free base)->Bupropion HCl  HCl Hydrochloric Acid (HCl) Hydrochloric Acid (HCl)

Synthetic Workflow for Bupropion Hydrochloride.

Dopamine_D2_Receptor_Signaling cluster_membrane Cell Membrane D2R Dopamine D2 Receptor AC Adenylyl Cyclase D2R->AC Inhibits Dopamine Dopamine Dopamine->D2R Activates Butyrophenone Butyrophenone (e.g., Haloperidol) Butyrophenone->D2R Blocks cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response (↓ Neuronal Firing) PKA->Response Leads to

Mechanism of Action of Butyrophenone Antipsychotics.

References

Application Notes and Protocols: Scale-up Synthesis of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and a representative protocol for the scale-up synthesis of 2-Chloro-1-phenylbutan-1-one, a key intermediate in the synthesis of various pharmaceuticals. The information is intended for use in laboratory and pilot plant settings.

Introduction

This compound, also known as α-chlorobutyrophenone, is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its synthesis on a larger scale requires careful consideration of reaction conditions, safety, and purification methods to ensure high yield and purity. The most common and scalable method for the synthesis of this α-chloroketone is the direct chlorination of butyrophenone. This document outlines a representative protocol using sulfuryl chloride as the chlorinating agent, a method known for its efficiency and high conversion rates.

Data Presentation

The following tables summarize the key quantitative data for the scale-up synthesis of this compound.

Table 1: Reactant Quantities and Molar Ratios for a Representative 1 kg Scale Synthesis

ReactantMolecular Weight ( g/mol )Quantity (kg)Moles (mol)Molar Ratio
Butyrophenone148.201.006.751.0
Sulfuryl Chloride134.971.007.411.1
Dichloromethane84.935.00 (approx. 3.76 L)-Solvent

Table 2: Process Parameters and Expected Outcomes

ParameterValueNotes
Reaction Temperature20-25°CExothermic reaction, requires cooling to maintain temperature.
Reaction Time2-4 hoursMonitored by GC or TLC until completion.
Work-up ProcedureAqueous washTo remove unreacted sulfuryl chloride and acidic byproducts.
Purification MethodVacuum DistillationSuitable for large-scale purification of liquid products.
Expected Yield85-95%Based on similar reported α-chlorination reactions.[1]
Product Purity>98%Achievable with efficient vacuum distillation.

Experimental Protocols

Safety Precautions: This procedure should be carried out in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn. Sulfuryl chloride is corrosive and toxic; handle with extreme care. The reaction evolves hydrogen chloride and sulfur dioxide gas, which must be scrubbed.

Materials:

  • Butyrophenone (≥98% purity)

  • Sulfuryl chloride (≥99% purity)

  • Dichloromethane (ACS grade)

  • Sodium bicarbonate (5% aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

Equipment:

  • 10 L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, dropping funnel, and a reflux condenser connected to a gas scrubber (containing a sodium hydroxide solution).

  • Heating/cooling circulator for the reactor jacket.

  • Separatory funnel (10 L).

  • Rotary evaporator.

  • Vacuum distillation apparatus.

  • Gas chromatograph (GC) for reaction monitoring and purity analysis.

Procedure:

  • Reaction Setup:

    • Charge the 10 L jacketed glass reactor with butyrophenone (1.00 kg, 6.75 mol) and dichloromethane (5.0 L).

    • Start the mechanical stirrer and cool the reactor contents to 20°C using the circulator.

  • Chlorination:

    • Slowly add sulfuryl chloride (1.00 kg, 7.41 mol) to the stirred solution via the dropping funnel over a period of 1-2 hours.

    • Maintain the internal temperature between 20-25°C throughout the addition. The reaction is exothermic, and cooling will be necessary.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by taking small aliquots and analyzing them by GC or TLC (thin-layer chromatography). The reaction is complete when the butyrophenone is consumed.

  • Work-up:

    • Once the reaction is complete, slowly and carefully quench the reaction mixture by adding it to 5 L of cold water in a larger vessel with good stirring.

    • Transfer the mixture to a 10 L separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 2 L of 5% sodium bicarbonate solution (caution: gas evolution) and 2 L of brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification:

    • The crude this compound is purified by vacuum distillation.

    • Set up the vacuum distillation apparatus and carefully distill the crude product. Collect the fraction boiling at the appropriate temperature and pressure for this compound.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage charge_reactants Charge Butyrophenone and Dichloromethane chlorination Add Sulfuryl Chloride (20-25°C) charge_reactants->chlorination Cool to 20°C reaction_monitoring Monitor Reaction (GC/TLC) chlorination->reaction_monitoring quench Quench with Water reaction_monitoring->quench Reaction Complete separation Separate Organic Layer quench->separation wash Aqueous Washes (NaHCO3, Brine) separation->wash dry_concentrate Dry and Concentrate wash->dry_concentrate distillation Vacuum Distillation dry_concentrate->distillation product Pure this compound distillation->product

Caption: Workflow for the scale-up synthesis of this compound.

Diagram 2: Logical Relationship of Key Steps and Controls

Logical_Relationship start Start reactants Reactants Butyrophenone Sulfuryl Chloride Dichloromethane start->reactants reaction Chlorination Reaction Exothermic Gas Evolution (HCl, SO2) reactants->reaction control Process Control Temperature (20-25°C) Slow Addition Gas Scrubbing reaction->control workup Work-up Quenching Washing Drying reaction->workup purification Purification Vacuum Distillation workup->purification product Final Product | {this compound | Purity >98%} purification->product

References

Application Notes and Protocols for Heterocyclic Synthesis Using 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of various five-membered heterocyclic compounds utilizing 2-Chloro-1-phenylbutan-1-one as a key starting material. This versatile α-haloketone serves as a valuable building block for the construction of thiazole, imidazole, oxazole, and pyrrole ring systems, which are prevalent scaffolds in many pharmaceutical agents and biologically active molecules.

Introduction

This compound is a highly reactive electrophile, making it an ideal substrate for nucleophilic substitution and subsequent cyclization reactions to form a variety of heterocyclic systems. The presence of the carbonyl group activates the adjacent carbon-chlorine bond, facilitating its displacement by various nucleophiles. This reactivity is harnessed in several classic named reactions to afford substituted heterocycles with good yields and regioselectivity. These notes will detail the application of this compound in the Hantzsch thiazole synthesis, a modified approach to imidazole synthesis, the Robinson-Gabriel oxazole synthesis, and the Paal-Knorr pyrrole synthesis.

Synthesis of 2-Amino-4-ethyl-5-phenylthiazole via Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a well-established method for the preparation of thiazole derivatives. It involves the reaction of an α-haloketone with a thioamide or thiourea. In this protocol, this compound is reacted with thiourea to yield the corresponding 2-aminothiazole derivative.

Reaction Scheme:

G reagents This compound + Thiourea product 2-Amino-4-ethyl-5-phenylthiazole reagents->product EtOH, Reflux

Caption: General scheme for the Hantzsch synthesis of a 2-aminothiazole.

Experimental Protocol:
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1.83 g, 10 mmol) and thiourea (0.76 g, 10 mmol).

  • Solvent Addition: To the flask, add 30 mL of ethanol.

  • Reaction: The reaction mixture is heated to reflux with constant stirring for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting solid is recrystallized from ethanol to afford the pure 2-Amino-4-ethyl-5-phenylthiazole.

Quantitative Data:
ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)
2-Amino-4-ethyl-5-phenylthiazoleC₁₁H₁₂N₂S204.2985-95142-144

Synthesis of 4-Ethyl-5-phenylimidazole via a Modified Debus-Radziszewski Approach

A direct synthesis of imidazoles from this compound can be achieved in a two-step process. The first step involves the conversion of the α-haloketone to an α-aminoketone, which then undergoes cyclization with an aldehyde and ammonia source in a manner analogous to the Debus-Radziszewski synthesis.

Workflow Diagram:

G start This compound step1 Reaction with Hexamethylenetetramine (Sommelet Reaction) start->step1 intermediate 2-Amino-1-phenylbutan-1-one step1->intermediate step2 Cyclization with Formaldehyde and Ammonium Acetate intermediate->step2 product 4-Ethyl-5-phenylimidazole step2->product

Caption: Two-step synthesis of a substituted imidazole.

Experimental Protocol:

Step 1: Synthesis of 2-Amino-1-phenylbutan-1-one hydrochloride

  • Reaction Setup: To a solution of this compound (1.83 g, 10 mmol) in 50 mL of chloroform, add hexamethylenetetramine (1.40 g, 10 mmol).

  • Reaction: Stir the mixture at room temperature for 24 hours. The resulting precipitate is filtered and washed with chloroform.

  • Hydrolysis: The solid is then hydrolyzed by refluxing in a mixture of 20 mL of ethanol and 10 mL of concentrated hydrochloric acid for 6 hours.

  • Work-up: The solution is cooled, and the solvent is removed under reduced pressure to yield crude 2-Amino-1-phenylbutan-1-one hydrochloride.

Step 2: Synthesis of 4-Ethyl-5-phenylimidazole

  • Reaction Setup: In a round-bottom flask, dissolve the crude 2-Amino-1-phenylbutan-1-one hydrochloride (from Step 1) in 30 mL of methanol.

  • Reagent Addition: Add formaldehyde (0.75 mL of a 40% aqueous solution, 10 mmol) and ammonium acetate (1.54 g, 20 mmol).

  • Reaction: The mixture is refluxed for 6 hours.

  • Work-up: After cooling, the reaction mixture is poured into ice water and neutralized with a saturated sodium bicarbonate solution.

  • Purification: The resulting precipitate is filtered, washed with water, and recrystallized from an ethanol/water mixture to give 4-Ethyl-5-phenylimidazole.

Quantitative Data:
ProductMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Melting Point (°C)
4-Ethyl-5-phenylimidazoleC₁₁H₁₂N₂172.2360-70178-180

Synthesis of 4-Ethyl-2,5-diphenyl-1,3-oxazole via Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis of oxazoles proceeds through the cyclization of a 2-acylamino-ketone. This compound can be converted to the required intermediate by reaction with a primary amide, such as benzamide.

Logical Relationship Diagram:

G start This compound intermediate 2-Benzamido-1-phenylbutan-1-one start->intermediate + Benzamide product 4-Ethyl-2,5-diphenyl-1,3-oxazole intermediate->product Cyclodehydration (H₂SO₄)

Caption: Synthetic pathway to a substituted oxazole.

Experimental Protocol:

Step 1: Synthesis of 2-Benzamido-1-phenylbutan-1-one

  • Reaction Setup: In a flask, dissolve benzamide (1.21 g, 10 mmol) in 40 mL of dry dimethylformamide (DMF). Add sodium hydride (0.26 g, 11 mmol of a 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Reagent Addition: After the evolution of hydrogen ceases, add a solution of this compound (1.83 g, 10 mmol) in 10 mL of dry DMF dropwise.

  • Reaction: The reaction mixture is stirred at room temperature for 12 hours.

  • Work-up: The mixture is poured into ice water, and the resulting precipitate is filtered, washed with water, and dried.

Step 2: Synthesis of 4-Ethyl-2,5-diphenyl-1,3-oxazole

  • Reaction Setup: To the crude 2-Benzamido-1-phenylbutan-1-one from the previous step, add 10 mL of concentrated sulfuric acid at 0 °C.

  • Reaction: The mixture is stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is carefully poured onto crushed ice and neutralized with a concentrated ammonium hydroxide solution.

  • Purification: The precipitated solid is filtered, washed with water, and recrystallized from ethanol to yield the pure oxazole product.

Quantitative Data:
ProductMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Melting Point (°C)
4-Ethyl-2,5-diphenyl-1,3-oxazoleC₁₇H₁₅NO249.3170-8068-70

Synthesis of 1-Benzyl-3-ethyl-2-phenyl-1H-pyrrole via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a straightforward method for preparing pyrroles from 1,4-dicarbonyl compounds and primary amines. This compound can be converted to a suitable 1,4-dicarbonyl intermediate, which can then be cyclized to a pyrrole.

Experimental Workflow Diagram:

G start This compound step1 Alkylation of Ethyl Acetoacetate start->step1 intermediate1 Ethyl 2-acetyl-3-benzoylpentanoate step1->intermediate1 step2 Hydrolysis and Decarboxylation intermediate1->step2 intermediate2 1-Phenylhexane-1,4-dione step2->intermediate2 step3 Paal-Knorr Cyclization with Benzylamine intermediate2->step3 product 1-Benzyl-3-ethyl-2-phenyl-1H-pyrrole step3->product

Caption: Multi-step synthesis of a substituted pyrrole.

Experimental Protocol:

Step 1: Synthesis of 1-Phenylhexane-1,4-dione

  • Reaction Setup: In a three-necked flask, prepare a solution of sodium ethoxide by dissolving sodium (0.23 g, 10 mmol) in 30 mL of absolute ethanol.

  • Reagent Addition: To this solution, add ethyl acetoacetate (1.30 g, 10 mmol) dropwise at room temperature. After 15 minutes, add this compound (1.83 g, 10 mmol) dropwise.

  • Reaction: The mixture is refluxed for 8 hours.

  • Hydrolysis and Decarboxylation: After cooling, a solution of sodium hydroxide (1.2 g, 30 mmol) in 10 mL of water is added, and the mixture is refluxed for another 4 hours. The ethanol is then distilled off, and the aqueous residue is acidified with dilute hydrochloric acid and heated at reflux for 2 hours to effect decarboxylation.

  • Work-up: The mixture is cooled and extracted with diethyl ether. The organic layer is washed with water, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude 1,4-dicarbonyl compound.

Step 2: Synthesis of 1-Benzyl-3-ethyl-2-phenyl-1H-pyrrole

  • Reaction Setup: The crude 1-Phenylhexane-1,4-dione from the previous step is dissolved in 25 mL of glacial acetic acid.

  • Reagent Addition: Benzylamine (1.07 g, 10 mmol) is added to the solution.

  • Reaction: The mixture is heated at reflux for 3 hours.

  • Work-up: The reaction mixture is cooled and poured into a beaker of ice water. The precipitated product is collected by filtration.

  • Purification: The crude solid is recrystallized from ethanol to afford the pure pyrrole derivative.

Quantitative Data:
ProductMolecular FormulaMolecular Weight ( g/mol )Overall Yield (%)Physical State
1-Benzyl-3-ethyl-2-phenyl-1H-pyrroleC₂₀H₂₁N275.3950-60Oily Liquid

Disclaimer: These protocols are intended for use by trained professionals in a laboratory setting. Appropriate safety precautions, including the use of personal protective equipment, should be taken at all times. The yields and reaction conditions provided are typical and may require optimization for specific applications.

Application Notes & Protocols: Reaction of 2-Chloro-1-phenylbutan-1-one with Bases

Author: BenchChem Technical Support Team. Date: November 2025

Document ID: ANP-CKB-202511 Version: 1.0 For Internal Use and Research Purposes Only

Abstract

This document provides detailed application notes and experimental protocols for the reaction of 2-chloro-1-phenylbutan-1-one, an α-halo ketone, with various bases. The choice of base and reaction conditions critically dictates the product outcome, leading primarily to either Favorskii rearrangement products (carboxylic acid derivatives) or dehydrohalogenation (elimination) products (α,β-unsaturated ketones). These notes are intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry.

Introduction and Theoretical Background

This compound is a valuable synthetic intermediate. As an α-halo ketone with available α'-hydrogens, its reactivity is dominated by two primary base-mediated pathways:

  • Favorskii Rearrangement: In the presence of nucleophilic bases like hydroxides or alkoxides, α-halo ketones undergo a characteristic rearrangement to form carboxylic acid derivatives.[1][2] The reaction proceeds through a cyclopropanone intermediate formed by intramolecular SN2 displacement of the chloride by an enolate.[2] The subsequent nucleophilic attack by the base opens the strained cyclopropanone ring to yield the rearranged product.[1][2]

  • Dehydrohalogenation (Elimination): The use of strong, sterically hindered, non-nucleophilic bases, such as potassium tert-butoxide, favors an E2 elimination mechanism.[3][4] This pathway involves the abstraction of a proton from the α'-carbon and the concurrent elimination of the chloride ion, resulting in the formation of an α,β-unsaturated ketone.

The selection of the base is therefore a critical parameter to control the synthetic outcome.

Reaction Pathways and Mechanisms

Pathway A: Favorskii Rearrangement

This pathway is favored with nucleophilic bases (e.g., NaOH, NaOEt). The base first acts as a base to form an enolate at the α'-position, which then acts as an internal nucleophile to displace the chloride, forming a cyclopropanone. A second equivalent of the base then acts as a nucleophile, attacking the carbonyl carbon and opening the ring to form the more stable carbanion, which is subsequently protonated.

Favorskii_Rearrangement cluster_start Starting Material cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Cyclization (Intramolecular SN2) cluster_step3 Step 3: Nucleophilic Attack cluster_step4 Step 4: Ring Opening & Protonation start This compound enolate Enolate Intermediate start->enolate Base (e.g., RO⁻) cyclopropanone Cyclopropanone Intermediate enolate->cyclopropanone - Cl⁻ tetrahedral Tetrahedral Intermediate cyclopropanone->tetrahedral + Base (RO⁻) product Carboxylic Acid Derivative (Ester, Acid, etc.) tetrahedral->product Rearrangement

Caption: General workflow for the Favorskii Rearrangement mechanism.

Pathway B: Dehydrohalogenation (E2 Elimination)

Favored by bulky, non-nucleophilic bases, this pathway involves a concerted mechanism where the base removes a proton from the α'-position while the C-Cl bond breaks and a π-bond forms simultaneously.

E2_Elimination start This compound ts Transition State start->ts Bulky Base (t-BuOK) product 1-Phenylbut-2-en-1-one ts->product byproducts t-BuOH + KCl ts->byproducts

Caption: The E2 elimination pathway using a bulky base.

Summary of Reaction Conditions

The choice of base and solvent is paramount in directing the reaction toward the desired product. The following table summarizes the expected outcomes.

Base Typical Solvent Typical Temp. Primary Product Type Governing Pathway
Sodium Hydroxide (NaOH)Water/Dioxane50-100 °CCarboxylic AcidFavorskii Rearrangement
Sodium Ethoxide (NaOEt)Ethanol25-78 °CEthyl EsterFavorskii Rearrangement
Potassium tert-Butoxide (t-BuOK)THF, t-Butanol0-25 °Cα,β-Unsaturated KetoneE2 Dehydrohalogenation
Triethylamine (Et₃N)Toluene, CH₂Cl₂25-110 °Cα,β-Unsaturated KetoneE2 Dehydrohalogenation
Ammonia (NH₃) / Amines (RNH₂)Ethanol, Dioxane25-80 °CAmideFavorskii Rearrangement

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Protocol 1: Favorskii Rearrangement using Sodium Ethoxide

Objective: To synthesize the ethyl ester derivative of the rearranged product (ethyl 2-phenylpentanoate).

Materials:

  • This compound (1.0 eq)

  • Sodium Ethoxide (NaOEt) (2.2 eq)

  • Absolute Ethanol (anhydrous)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Hydrochloric acid (1 M)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, dissolve this compound in absolute ethanol.

  • Add sodium ethoxide portion-wise to the solution at room temperature. An exotherm may be observed.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and carefully neutralize with 1 M HCl until the pH is ~7.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Partition the residue between diethyl ether and water. Separate the organic layer.

  • Wash the organic layer sequentially with saturated NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude ester by flash column chromatography or distillation under reduced pressure.

Protocol 2: Dehydrohalogenation using Potassium tert-Butoxide

Objective: To synthesize 1-phenylbut-2-en-1-one.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-Butoxide (t-BuOK) (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound in anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Dissolve potassium tert-butoxide in anhydrous THF and add it to the dropping funnel.

  • Add the t-BuOK solution dropwise to the ketone solution over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 1-2 hours. Monitor reaction completion by TLC.

  • Carefully quench the reaction by the slow addition of deionized water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude oil (1-phenylbut-2-en-1-one) via flash column chromatography.

Visualization of Experimental Workflow

The following diagram outlines the general laboratory workflow for the synthesis, workup, and purification of the target compounds.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification & Analysis setup Assemble Glassware (N₂ Atmosphere) dissolve Dissolve Ketone in Anhydrous Solvent setup->dissolve cool Cool to 0°C (If Required) dissolve->cool add_base Add Base Solution Dropwise cool->add_base react Stir at Reaction Temperature add_base->react quench Quench Reaction react->quench extract Extract with Organic Solvent quench->extract wash Wash with Brine extract->wash dry Dry over Drying Agent wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (Chromatography or Distillation) concentrate->purify analyze Characterize Product (NMR, IR, MS) purify->analyze

Caption: A generalized workflow for base-mediated reactions.

References

Application Notes and Protocols: Elimination Reactions of 2-Chloro-1-Phenylbutane Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The elimination reactions of haloalkanes are fundamental transformations in organic synthesis, providing a primary route to the formation of alkenes. In the context of drug development and medicinal chemistry, the synthesis of specific alkene isomers is crucial, as the geometry of a double bond can significantly influence a molecule's biological activity. This document focuses on the elimination reactions of 2-chloro-1-phenylbutane, a secondary alkyl halide, detailing the underlying mechanisms, factors influencing product distribution, and providing practical experimental protocols.

When a haloalkane with β-hydrogens is treated with a base, it can undergo either substitution (S_N_1/S_N_2) or elimination (E1/E2) reactions. The reaction pathway is influenced by factors such as the structure of the alkyl halide, the strength and concentration of the base, the solvent, and the temperature. For a secondary halide like 2-chloro-1-phenylbutane, both pathways are possible, making a thorough understanding of reaction conditions essential to favor the desired alkene product.

Reaction Mechanisms and Stereochemistry

The dehydrohalogenation of 2-chloro-1-phenylbutane can proceed through two primary elimination mechanisms: E2 (bimolecular) and E1 (unimolecular).

E2 (Bimolecular Elimination) Mechanism

The E2 mechanism is a concerted, single-step reaction where a strong base abstracts a proton from a β-carbon while the leaving group (chloride) departs simultaneously from the α-carbon. This reaction's rate is dependent on the concentration of both the substrate and the base.

Key characteristics of the E2 reaction include:

  • Strong Base: Favored by strong bases like alkoxides (e.g., potassium ethoxide, EtOK) or hydroxide ions in an alcoholic solvent.

  • Stereochemistry: The reaction requires a specific anti-periplanar geometry, where the β-hydrogen and the chlorine leaving group are in the same plane but on opposite sides of the carbon-carbon bond. This stereochemical requirement dictates which alkene isomer ((E) or (Z)) is formed.

  • Regioselectivity: When multiple β-hydrogens are present, the reaction typically follows Zaitsev's rule, which states that the more substituted (and therefore more stable) alkene will be the major product. For 2-chloro-1-phenylbutane, elimination can lead to 1-phenyl-1-butene or 1-phenyl-2-butene. The formation of 1-phenyl-1-butene is highly favored because the resulting double bond is conjugated with the phenyl ring, leading to significant resonance stabilization.

E2_Mechanism E2 Mechanism for 2-Chloro-1-phenylbutane cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactant 2-Chloro-1-phenylbutane (Anti-periplanar conformation) TS [Base---H---Cβ---Cα---Cl]⁻ (Bonds breaking and forming simultaneously) Reactant->TS Base Base (EtO⁻) Base->TS Attacks β-H Alkene (E)-1-Phenyl-1-butene (Major Product) TS->Alkene Forms π bond ConjAcid EtOH TS->ConjAcid LeavingGroup Cl⁻ TS->LeavingGroup

Caption: Concerted E2 reaction pathway showing the anti-periplanar transition state.

E1 (Unimolecular Elimination) Mechanism

The E1 mechanism is a two-step process that is favored by weak bases and polar protic solvents, which can stabilize the intermediate carbocation.

  • Step 1 (Rate-determining): The C-Cl bond breaks heterolytically to form a secondary carbocation and a chloride ion. This is the slow, rate-determining step.

  • Step 2 (Fast): A weak base (like the solvent, e.g., ethanol) abstracts a β-proton, leading to the formation of the alkene.

Because the E1 reaction proceeds through a planar carbocation intermediate, it is not stereospecific. The base can attack from either side, and the reaction will favor the formation of the most thermodynamically stable alkene, which is typically the (E)-isomer. Carbocation rearrangements are possible if they lead to a more stable carbocation, although in this specific substrate, a significant rearrangement is unlikely.

E1_Mechanism E1 Mechanism for 2-Chloro-1-phenylbutane Reactant 2-Chloro-1-phenylbutane Intermediate Secondary Carbocation + Cl⁻ Reactant->Intermediate Step 1: Ionization (slow) Product (E/Z)-1-Phenyl-1-butene Intermediate->Product Step 2: Deprotonation (fast) Solvent Base (e.g., EtOH) Solvent->Product

Caption: Two-step E1 reaction pathway involving a carbocation intermediate.

Factors Influencing Product Distribution

To achieve a high yield of the desired alkene, reaction conditions must be carefully controlled to favor elimination over substitution.

FactorCondition to Favor EliminationRationale
Base Strong, sterically hindered base (e.g., t-BuOK)A strong base is required for the E2 pathway. Steric hindrance discourages the base from acting as a nucleophile (S_N_2).
Solvent Less polar / alcoholic solvent (e.g., pure ethanol)Ethanol encourages elimination, while the presence of water can promote substitution reactions.
Temperature Higher temperaturesElimination reactions are entropically favored over substitution and are therefore accelerated by heat.
Concentration High concentration of baseA higher concentration of base increases the rate of the bimolecular E2 reaction, favoring it over the unimolecular E1/S_N_1 pathways.
Quantitative Data Summary

The elimination of 2-chloro-1-phenylbutane with a strong base like potassium ethoxide in ethanol predominantly yields 1-phenyl-1-butene due to the stability of the conjugated system. Within this fraction, the (E)-isomer is the major product due to lower steric strain compared to the (Z)-isomer.

ProductBase/SolventExpected YieldPrimary Rationale
(E)-1-Phenyl-1-butene EtOK / EtOHMajorZaitsev's rule (conjugated) and thermodynamic stability (trans is more stable than cis).
(Z)-1-Phenyl-1-butene EtOK / EtOHMinorZaitsev's rule (conjugated) but less stable due to steric strain.
1-Phenyl-2-butene EtOK / EtOHTraceNon-conjugated, less stable alkene (anti-Zaitsev).
Substitution Products EtOK / EtOHMinorE2 is favored over S_N_2 for secondary halides with a strong base at elevated temperatures.

Experimental Protocols

Protocol 1: E2 Elimination of 2-Chloro-1-phenylbutane

Objective: To synthesize (E)-1-phenyl-1-butene via an E2 elimination reaction.

Materials and Reagents:

  • 2-chloro-1-phenylbutane

  • Potassium hydroxide (KOH) or Potassium ethoxide (EtOK)

  • Anhydrous ethanol

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Experimental Workflow Diagram:

Workflow start Start setup 1. Reaction Setup (Add reactants to flask) start->setup reflux 2. Heat Under Reflux (e.g., 2-4 hours at ~80°C) setup->reflux workup 3. Aqueous Workup (Quench, extract with ether) reflux->workup dry 4. Dry & Filter (Dry organic layer with MgSO₄) workup->dry concentrate 5. Concentrate (Remove solvent via rotary evaporation) dry->concentrate purify 6. Purify Product (Column chromatography or distillation) concentrate->purify analyze 7. Characterize Product (NMR, GC-MS) purify->analyze end End analyze->end Decision_Tree sub Substrate: 2° Alkyl Halide base Nature of Base/Nucleophile? sub->base strong_base Strong Base (e.g., EtO⁻, t-BuO⁻) base->strong_base Strong weak_base Weak Base / Weak Nucleophile (e.g., H₂O, EtOH) base->weak_base Weak sn2_e2 Competition: SN2 vs. E2 strong_base->sn2_e2 sn1_e1 Competition: SN1 vs. E1 weak_base->sn1_e1 conditions_e2 Conditions Favoring E2 sn2_e2->conditions_e2 sn2_minor SN2 is Minor Pathway sn2_e2->sn2_minor conditions_e1 Conditions Favoring E1 sn1_e1->conditions_e1 temp High Temperature conditions_e2->temp sterics Sterically Hindered Base conditions_e2->sterics e2_major E2 is Major Pathway conditions_e2->e2_major solvent Polar Protic Solvent conditions_e1->solvent e1_sn1_mix Mixture of E1 and SN1 Products conditions_e1->e1_sn1_mix

Synthetic Utility of 2-Chloro-1-phenylbutan-1-one: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – 2-Chloro-1-phenylbutan-1-one, an α-haloketone, is a versatile synthetic intermediate with significant potential in medicinal chemistry and drug development. Its utility stems from the reactivity of the carbon-chlorine bond adjacent to the carbonyl group, making it a valuable precursor for the synthesis of a variety of organic molecules, including aminoketones, which are structurally related to several classes of pharmaceuticals. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging this compound in their synthetic endeavors.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning and safety considerations.

PropertyValueReference
Molecular Formula C₁₀H₁₁ClO[1]
Molecular Weight 182.64 g/mol [1]
CAS Number 73908-29-9[1]
Appearance Not specified (typically a liquid or low-melting solid)
Boiling Point Not specified
Melting Point Not specified
Solubility Soluble in common organic solvents

Spectroscopic Data

Basic spectroscopic information is available to aid in the characterization of this compound.

SpectroscopyDataReference
GC-MS Available in spectral databases[1]
IR Spectra Available in spectral databases[1]

Synthetic Applications

This compound is a valuable building block for the synthesis of various organic compounds, primarily through nucleophilic substitution and rearrangement reactions.

Synthesis of α-Aminoketones (Cathinone Analogs)

One of the most significant applications of this compound is in the synthesis of α-aminoketones. These compounds are precursors to a class of psychoactive substances known as cathinones and are also structurally related to the antidepressant and smoking cessation aid, bupropion.[2][3] The general reaction involves the nucleophilic substitution of the chlorine atom by an amine.

G A This compound E Reaction at controlled temperature A->E B Amine (e.g., methylamine, tert-butylamine) B->E C Reaction Solvent (e.g., Acetonitrile, Ethanol) C->E D Base (e.g., Triethylamine, K2CO3) D->E F Work-up (Extraction, Washing) E->F G Purification (Crystallization or Chromatography) F->G H α-Aminoketone Product G->H

Caption: General workflow for the synthesis of α-aminoketones from this compound.

This protocol describes the synthesis of a cathinone analog via nucleophilic substitution.

Materials:

  • This compound

  • Methylamine (40% solution in water or as a gas)

  • Acetonitrile

  • Triethylamine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in acetonitrile.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of methylamine (1.5 equivalents) in acetonitrile or bubble methylamine gas through the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 2-(methylamino)-1-phenylbutan-1-one.

Expected Outcome: The α-aminoketone product. The yield and purity should be determined by standard analytical techniques (NMR, MS, and HPLC).

ParameterValue
Reactants This compound, Methylamine
Solvent Acetonitrile
Base Triethylamine
Reaction Time 24 hours
Temperature 0 °C to Room Temperature
Typical Yield 70-85% (estimated based on similar reactions)
Favorskii Rearrangement

α-Haloketones like this compound can undergo a Favorskii rearrangement in the presence of a base to yield carboxylic acid derivatives, such as esters or amides.[4] This reaction proceeds through a cyclopropanone intermediate and can be a powerful tool for carbon skeleton rearrangement.

G A This compound C Enolate Formation A->C Deprotonation B Base (e.g., Sodium methoxide) B->C F Nucleophilic attack by alkoxide B->F D Intramolecular Nucleophilic Attack C->D E Cyclopropanone Intermediate D->E E->F G Ring Opening F->G H Carboxylic Acid Ester Product G->H G cluster_0 Potential Mechanisms A Aminoketone Derivative B Voltage-gated Sodium Channels A->B Inhibition C GABA-A Receptors A->C Positive Allosteric Modulation D Modulation of Neuronal Excitability B->D C->D E Anticonvulsant Effect D->E

References

Application Notes and Protocols for 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling and use of 2-Chloro-1-phenylbutan-1-one in a laboratory setting. The information is compiled from safety data sheets of the compound and its structural analogs. Researchers should always consult a comprehensive, substance-specific Safety Data Sheet (SDS) before use and perform a thorough risk assessment.

Chemical and Physical Properties

This compound is an alpha-chloro ketone.[1][2] While specific quantitative data for this compound is limited, its structural class suggests it should be handled with care due to potential irritant and toxic properties.[1][2][3]

PropertyValueSource
Molecular Formula C₁₀H₁₁ClO[4]
Molecular Weight 182.64 g/mol [4]
CAS Number 73908-29-9[4]
Synonyms This compound[4]

Hazard Identification and Safety Precautions

Summary of Potential Hazards:

  • May cause skin irritation.[5]

  • May cause serious eye irritation.[5]

  • May cause respiratory irritation.[1][5]

  • Harmful if swallowed.[5]

A comprehensive PPE strategy is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6][7]Protects against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene) inspected before use.[6][7] A flame-retardant lab coat or apron should be worn.[6]Prevents skin contact which can lead to irritation or chemical burns.[3]
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.[6][8] If exposure limits are exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[6][7][8]Minimizes inhalation of vapors which can irritate the respiratory tract.

Proper handling and storage procedures are critical to minimize exposure risk.

  • Handling: Handle in a well-ventilated place, such as a chemical fume hood.[6] Avoid formation of dust or aerosols. Avoid contact with skin, eyes, and clothing.[8][9] Wash hands thoroughly after handling.[10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6] Keep away from incompatible materials such as strong oxidizing agents.[11]

Experimental Protocols

The following are generalized protocols for handling and using this compound in a research context. These should be adapted to specific experimental needs after a thorough risk assessment.

This protocol outlines the steps for setting up a small-scale chemical reaction involving this compound.

  • Preparation:

    • Don all required PPE as specified in section 2.1.

    • Ensure the chemical fume hood is functioning correctly.

    • Gather all necessary glassware and ensure it is clean and dry.

    • Prepare quench solutions and waste containers in advance.

  • Reagent Weighing and Dispensing:

    • Weigh the required amount of this compound in a tared container inside the fume hood.

    • If the compound is a solid, use a powder funnel to transfer it to the reaction vessel. If it is a liquid, use a calibrated syringe or pipette.

    • Dissolve the compound in the appropriate solvent within the reaction vessel under an inert atmosphere if required.

  • Reaction Execution:

    • Assemble the reaction apparatus inside the fume hood.

    • Add other reagents dropwise or in portions as required by the specific experimental procedure.

    • Monitor the reaction using appropriate techniques (e.g., TLC, LC-MS).

  • Work-up and Purification:

    • Quench the reaction carefully with an appropriate reagent.

    • Perform extractions and washes inside the fume hood.

    • For purification via column chromatography, ensure the column is set up and run within the fume hood.[1][2]

  • Waste Disposal:

    • Dispose of all chemical waste, including contaminated consumables, in appropriately labeled hazardous waste containers according to institutional and local regulations.

Immediate and appropriate action is crucial in the event of an emergency.

Emergency SituationProtocol
Skin Contact Immediately remove contaminated clothing.[3] Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][7] Seek medical attention if irritation persists.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][7][8] Seek immediate medical attention.
Inhalation Move the victim to fresh air.[6][7] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[7] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[6][7] Never give anything by mouth to an unconscious person.[9] Seek immediate medical attention.
Minor Spill Notify others in the area. Evacuate the immediate area.[12] Wear appropriate PPE. Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.[11] Clean the spill area with a suitable solvent.
Major Spill Evacuate the laboratory and activate the nearest fire alarm if necessary.[12] Call emergency services and inform them of the nature of the spill.[12]

Visualizations

The following diagrams illustrate key workflows for handling this compound.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Work in a Chemical Fume Hood? start->fume_hood eye_protection Wear Tightly Fitting Safety Goggles fume_hood->eye_protection Yes gloves Wear Chemical Resistant Gloves eye_protection->gloves lab_coat Wear a Lab Coat or Apron gloves->lab_coat respirator Is Ventilation Inadequate or Irritation Present? lab_coat->respirator full_face_respirator Use Full-Face Respirator respirator->full_face_respirator Yes proceed Proceed with Experiment respirator->proceed No full_face_respirator->proceed Spill_Response_Protocol spill Chemical Spill Occurs assess_spill Assess Spill Size and Hazard spill->assess_spill minor_spill Minor Spill assess_spill->minor_spill Minor major_spill Major Spill assess_spill->major_spill Major notify Notify Lab Personnel minor_spill->notify evacuate Evacuate Area major_spill->evacuate ppe Don Appropriate PPE notify->ppe contain Contain with Inert Absorbent ppe->contain collect Collect and Dispose of Waste contain->collect end End collect->end emergency_services Call Emergency Services evacuate->emergency_services emergency_services->end

References

Application Notes and Protocols: Preparation of 1-Phenylbutan-1-ol from 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of 1-phenylbutan-1-ol from 2-Chloro-1-phenylbutan-1-one. The primary method detailed is the reductive dehalogenation and concurrent reduction of the ketone functionality using sodium borohydride, a widely utilized and versatile reducing agent. Additionally, an alternative biocatalytic approach using a carbonyl reductase is presented, offering high stereoselectivity, a critical consideration in pharmaceutical development. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis and drug discovery.

Introduction

The transformation of α-halo ketones to alcohols is a fundamental process in organic synthesis, providing access to valuable chiral building blocks and functionalized intermediates.[1][2] this compound is a versatile starting material that can undergo reduction to yield 1-phenylbutan-1-ol. This conversion involves the reduction of the ketone to a secondary alcohol and the removal of the α-chloro substituent.[2][3] The choice of reducing agent and reaction conditions is crucial to control the outcome, as incomplete reduction can lead to the corresponding chlorohydrin, while other side reactions may also occur.

This document outlines two distinct methodologies for this transformation: a classical chemical reduction using sodium borohydride and a biocatalytic approach. Sodium borohydride is a cost-effective and easy-to-handle reagent that reduces both the ketone and the carbon-chlorine bond.[4][5] The enzymatic reduction, on the other hand, offers the potential for high enantioselectivity, producing a specific stereoisomer of the final alcohol, which is often a critical requirement for biologically active molecules.[1]

Chemical Structures

Compound Name Structure Molecular Formula Molecular Weight ( g/mol ) CAS Number
This compoundthis compoundC₁₀H₁₁ClO182.6573908-29-9[6]
1-Phenylbutan-1-ol1-Phenylbutan-1-olC₁₀H₁₄O150.22614-14-2

Experimental Protocols

Protocol 1: Reduction using Sodium Borohydride

This protocol describes the reduction of this compound to 1-phenylbutan-1-ol using sodium borohydride. This method is robust and generally provides good yields.

Materials:

  • This compound

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.83 g, 10 mmol) in 20 mL of methanol.

  • Addition of Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (0.76 g, 20 mmol) in small portions over 15 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 10 mL of 1 M HCl at 0 °C to neutralize the excess sodium borohydride.

  • Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add 20 mL of water and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Washing: Combine the organic layers and wash sequentially with 20 mL of saturated sodium bicarbonate solution and 20 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-phenylbutan-1-ol.

Quantitative Data (Expected):

Parameter Value
Yield 75-85%
Purity (by GC-MS) >95%
Reaction Time 4 hours
Reaction Temperature 0 °C to Room Temperature
Protocol 2: Biocatalytic Reduction using a Carbonyl Reductase

This protocol outlines a stereoselective reduction using a commercially available carbonyl reductase (CRED). This method is particularly useful for obtaining an enantiomerically enriched product.[1]

Materials:

  • This compound

  • Carbonyl Reductase (CRED) enzyme preparation

  • Nicotinamide adenine dinucleotide phosphate, reduced (NADPH) or a cofactor recycling system (e.g., glucose/glucose dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.0)

  • Isopropyl alcohol (IPA) as a co-solvent and for cofactor recycling[1]

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Incubator shaker

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Reaction Mixture Preparation: In a 50 mL flask, prepare a reaction mixture containing 0.1 M potassium phosphate buffer (pH 7.0), this compound (1 g/L), and isopropyl alcohol (10% v/v).

  • Enzyme and Cofactor Addition: Add the carbonyl reductase enzyme (e.g., 10 mg/mL) and NADPH (1 mM) or a suitable cofactor recycling system.

  • Incubation: Incubate the reaction mixture at 30 °C in an incubator shaker at 200 rpm for 24-48 hours. Monitor the conversion by HPLC or GC analysis.

  • Work-up: Once the reaction is complete, saturate the aqueous phase with NaCl.

  • Extraction: Extract the product with an equal volume of ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be further purified by flash chromatography if necessary.

Quantitative Data (Example):

Parameter Value
Conversion >95%
Enantiomeric Excess (ee) >99%
Reaction Time 24-48 hours
Reaction Temperature 30 °C
pH 7.0

Diagrams

Reaction Pathway

This compound This compound 1-Phenylbutan-1-ol 1-Phenylbutan-1-ol This compound->1-Phenylbutan-1-ol Reduction

Caption: General reaction pathway.

Experimental Workflow: Sodium Borohydride Reduction

G cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Methanol add_nabh4 Add Sodium Borohydride at 0°C start->add_nabh4 react Stir at Room Temperature (4h) add_nabh4->react quench Quench with 1M HCl react->quench concentrate Concentrate Methanol quench->concentrate extract Extract with Dichloromethane concentrate->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry with MgSO4 and Concentrate wash->dry purify Column Chromatography dry->purify product 1-Phenylbutan-1-ol purify->product

Caption: Workflow for NaBH₄ reduction.

Conclusion

The preparation of 1-phenylbutan-1-ol from this compound can be effectively achieved through both chemical and biocatalytic reduction methods. The sodium borohydride protocol offers a straightforward and high-yielding approach suitable for general laboratory synthesis. For applications requiring high stereochemical purity, the enzymatic reduction using a carbonyl reductase presents a powerful alternative, delivering the desired enantiomer with excellent selectivity. The choice of method will depend on the specific requirements of the research or development project, including scale, cost, and the need for stereocontrol.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Yield for 2-Chloro-1-phenylbutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of 2-Chloro-1-phenylbutan-1-one. The information is presented in a question-and-answer format to facilitate easy access to solutions for common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most prevalent method for synthesizing this compound is through the direct α-chlorination of 1-phenylbutan-1-one (also known as butyrophenone). This reaction typically involves the use of a chlorinating agent in a suitable solvent. Commonly employed chlorinating agents include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). The choice of reagent and reaction conditions can significantly impact the yield and purity of the final product.

Q2: What are the potential side reactions to be aware of during the synthesis?

A2: The primary side reactions of concern are polychlorination and elimination.

  • Polychlorination: The introduction of more than one chlorine atom onto the butyrophenone molecule, leading to the formation of dichlorinated and trichlorinated byproducts. This is more likely to occur with highly reactive chlorinating agents or when an excess of the chlorinating agent is used.

  • Elimination: The α-chloro ketone product can undergo elimination of HCl to form an α,β-unsaturated ketone, 2-phenylbut-2-en-1-one, especially in the presence of a base or at elevated temperatures.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the chlorination reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • TLC: A simple and rapid method to qualitatively track the consumption of the starting material (1-phenylbutan-1-one) and the formation of the product. A suitable eluent system would need to be determined empirically, but a mixture of hexane and ethyl acetate is a good starting point.

  • GC-MS: Provides a more detailed analysis, allowing for the identification of the product, any remaining starting material, and the presence of side products. This technique is particularly useful for optimizing reaction conditions and identifying impurities.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Incomplete Reaction - Verify Reagent Stoichiometry: Ensure the correct molar ratio of the chlorinating agent to the starting material is used. A slight excess of the chlorinating agent may be necessary, but a large excess can lead to side reactions. - Increase Reaction Time: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. - Increase Reaction Temperature: Gently warming the reaction mixture may increase the reaction rate, but be cautious as this can also promote side reactions. Optimization is key.
Degradation of Product - Control Temperature: The reaction should ideally be carried out at a controlled, low temperature (e.g., 0-5 °C) to minimize the degradation of the desired product. - Minimize Reaction Time: Once the reaction is complete, proceed with the work-up promptly to avoid prolonged exposure of the product to the reaction conditions.
Inefficient Work-up or Purification - Proper Quenching: Ensure the reaction is properly quenched to neutralize any remaining reagents or acidic byproducts. - Optimize Extraction: Use an appropriate organic solvent for extraction and perform multiple extractions to ensure complete recovery of the product. - Appropriate Purification Method: Column chromatography or distillation under reduced pressure are effective methods for purifying this compound. The choice depends on the scale and nature of impurities.
Issue 2: Presence of Polychlorinated Byproducts

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Excess Chlorinating Agent - Use Stoichiometric Amounts: Carefully control the amount of the chlorinating agent used. A 1:1 molar ratio of chlorinating agent to the ketone is a good starting point. - Slow Addition: Add the chlorinating agent dropwise to the reaction mixture to maintain a low instantaneous concentration and reduce the likelihood of over-chlorination.
High Reaction Temperature - Maintain Low Temperature: Perform the reaction at a low temperature (e.g., 0 °C or below) to favor monochlorination.
Highly Reactive Chlorinating Agent - Consider a Milder Reagent: If using a highly reactive agent like sulfuryl chloride leads to significant polychlorination, consider switching to a milder agent like N-chlorosuccinimide (NCS).
Issue 3: Formation of α,β-Unsaturated Ketone

Possible Causes & Solutions

Possible Cause Troubleshooting Step
Basic Conditions - Maintain Neutral or Acidic Conditions: The elimination reaction is often base-catalyzed. Ensure the reaction and work-up conditions are not basic. If a base is used to neutralize acid, it should be a weak, non-nucleophilic base and added carefully at a low temperature.
High Temperature during Work-up or Purification - Low-Temperature Work-up: Perform the work-up and extractions at a low temperature. - Avoid High-Temperature Distillation: If distillation is used for purification, perform it under reduced pressure to keep the temperature low and minimize elimination.

Data Presentation: Comparison of Chlorinating Agents

Chlorinating AgentSubstrateSolventTemperatureReaction TimeYield (%)Reference
Sulfuryl Chloride (SO₂Cl₂)3-HydroxyacetophenoneMethanol/Ethyl acetate/Dichloromethane20-30 °C1 h95[1]
N-Chlorosuccinimide (NCS)General Aldehydes---High[2]

Note: The optimal conditions for the synthesis of this compound may vary and require experimental optimization.

Experimental Protocols

Protocol 1: α-Chlorination of 1-Phenylbutan-1-one using Sulfuryl Chloride

This protocol is adapted from a general procedure for the α-chlorination of ketones and should be optimized for the specific substrate.

Materials:

  • 1-Phenylbutan-1-one (Butyrophenone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-phenylbutan-1-one (1 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add sulfuryl chloride (1.05 equivalents) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0-5 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

Protocol 2: α-Chlorination of 1-Phenylbutan-1-one using N-Chlorosuccinimide (NCS)

This protocol is a general method for α-chlorination using NCS and may require optimization.

Materials:

  • 1-Phenylbutan-1-one (Butyrophenone)

  • N-Chlorosuccinimide (NCS)

  • Methanol or Carbon Tetrachloride

  • p-Toluenesulfonic acid (catalytic amount, if required)

  • Saturated aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser (if heating is required)

Procedure:

  • To a solution of 1-phenylbutan-1-one (1 equivalent) in a suitable solvent (e.g., methanol or carbon tetrachloride), add N-chlorosuccinimide (1.1 equivalents).

  • If the reaction is slow at room temperature, a catalytic amount of an acid catalyst like p-toluenesulfonic acid can be added, or the reaction mixture can be heated to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or diethyl ether).

  • Wash the organic layer sequentially with saturated aqueous sodium thiosulfate solution (to remove any unreacted NCS), saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by column chromatography or vacuum distillation.

Visualizations

Reaction Pathway for α-Chlorination of 1-Phenylbutan-1-one

ReactionPathway Butyrophenone 1-Phenylbutan-1-one Enol Enol Intermediate Butyrophenone->Enol Tautomerization Product This compound Enol->Product Reaction with Cl⁺ ChlorinatingAgent Chlorinating Agent (e.g., SO₂Cl₂ or NCS) HCl -HCl

Caption: General pathway for the α-chlorination of 1-phenylbutan-1-one.

Troubleshooting Logic for Low Yield

TroubleshootingLowYield Start Low Yield of Product IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Degradation Product Degradation? IncompleteReaction->Degradation No IncreaseTime Increase Reaction Time/ Temperature IncompleteReaction->IncreaseTime Yes CheckStoichiometry Check Reagent Stoichiometry IncompleteReaction->CheckStoichiometry Yes PurificationIssue Inefficient Purification? Degradation->PurificationIssue No ControlTemp Control Reaction Temperature Degradation->ControlTemp Yes OptimizeWorkup Optimize Work-up & Purification PurificationIssue->OptimizeWorkup Yes

Caption: Decision tree for troubleshooting low product yield.

Experimental Workflow for Synthesis and Purification

ExperimentalWorkflow Start Start: 1-Phenylbutan-1-one Reaction α-Chlorination (SO₂Cl₂ or NCS) Start->Reaction Quench Reaction Quenching Reaction->Quench Extraction Work-up & Extraction Quench->Extraction Drying Drying of Organic Layer Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Purification (Distillation or Chromatography) Evaporation->Purification Product Pure this compound Purification->Product

Caption: A typical experimental workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Chloro-1-phenylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude this compound?

A1: The most common and effective purification techniques for this compound, an α-chloroketone, are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.

Q2: What are the likely impurities in a crude sample of this compound?

A2: Impurities can arise from unreacted starting materials, side-products, and decomposition. Common impurities may include:

  • Butyrophenone (1-phenylbutan-1-one): The unchlorinated starting material.

  • Dichlorinated species: Over-chlorination can lead to the formation of dichlorinated butanones.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

  • Polymeric byproducts: α-chloroketones can be susceptible to self-condensation or polymerization under certain conditions.

Q3: What are the key physical properties of this compound relevant to its purification?

A3: Understanding the physical properties is crucial for selecting and optimizing purification methods.

PropertyValueReference
Molecular Weight182.64 g/mol [1]
Boiling PointEstimated to be > 230 °C at atmospheric pressure. Vacuum distillation is recommended to prevent decomposition. The related compound 4-chloro-1-phenyl-1-butanone has a boiling point of 253-254 °C.[2]
Melting PointThe related compound 4-chloro-1-phenyl-1-butanone has a melting point of 35-37 °C. This compound is expected to be a low-melting solid or an oil at room temperature.[2]
SolubilityExpected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and hexanes. It is likely insoluble in water, similar to 1-phenylbutan-1-one.[3]

Q4: Are there any specific safety precautions I should take when handling this compound?

A4: Yes, α-chloroketones are reactive and should be handled with care.

  • Irritant: This compound is likely irritating to the eyes, skin, and respiratory system.[4]

  • Handling: Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5][6]

  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

  • Disposal: Dispose of waste in accordance with local regulations.[5]

Troubleshooting Guides

Column Chromatography

Problem 1: Poor separation of the product from impurities.

  • Possible Cause: Inappropriate solvent system (mobile phase).

  • Solution:

    • TLC Analysis: Perform thin-layer chromatography (TLC) with various solvent systems (e.g., different ratios of hexanes/ethyl acetate) to identify a system that provides good separation between your product and the impurities (aim for a product Rf value of 0.2-0.4).

    • Gradient Elution: If a single solvent system is ineffective, use a gradient elution. Start with a non-polar solvent (e.g., pure hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

Problem 2: The compound is not eluting from the column.

  • Possible Cause: The solvent system is not polar enough, or the compound is unstable on silica gel.

  • Solution:

    • Increase Solvent Polarity: Gradually increase the polarity of the mobile phase.

    • Check for Decomposition: Spot a small amount of your crude material on a TLC plate and let it sit for an hour before eluting. If a new spot appears, your compound may be decomposing on the silica. Consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase.[7]

Problem 3: The purified fractions are still impure.

  • Possible Cause: Column was overloaded, or the fractions were collected too broadly.

  • Solution:

    • Reduce Sample Load: Use a smaller amount of crude material relative to the amount of silica gel. A general rule of thumb is a 1:20 to 1:100 ratio of sample to silica gel by weight.

    • Collect Smaller Fractions: Collect smaller, more numerous fractions and analyze each by TLC to identify the pure product fractions before combining them.

Vacuum Distillation

Problem 1: The compound is decomposing during distillation.

  • Possible Cause: The distillation temperature is too high.

  • Solution:

    • Reduce the Pressure: Use a higher vacuum to lower the boiling point of the compound.

    • Short Path Distillation: For very sensitive compounds, a short path distillation apparatus minimizes the time the compound spends at high temperatures.

Problem 2: Bumping or uneven boiling.

  • Possible Cause: Lack of nucleation sites for smooth boiling.

  • Solution:

    • Use a Stir Bar: Add a magnetic stir bar to the distillation flask to ensure even heating and smooth boiling.

    • Boiling Chips: Alternatively, use fresh boiling chips. Do not add boiling chips to a hot liquid.

Problem 3: No distillate is being collected.

  • Possible Cause: A leak in the system or insufficient heating.

  • Solution:

    • Check for Leaks: Ensure all joints are properly sealed. Use vacuum grease where appropriate.

    • Increase Heat: Gradually increase the temperature of the heating mantle. Ensure the distillation flask is properly insulated.[8]

Recrystallization

Problem 1: The compound does not dissolve in the hot solvent.

  • Possible Cause: An inappropriate solvent was chosen.

  • Solution:

    • Solvent Screening: Test the solubility of your compound in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble when hot.[9]

    • Use More Solvent: You may not be using a sufficient volume of solvent. Add more hot solvent in small portions until the compound dissolves.

Problem 2: The compound "oils out" instead of forming crystals.

  • Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities.

  • Solution:

    • Lower the Cooling Temperature: Try cooling the solution more slowly.

    • Add More Solvent: Re-heat the solution until the oil dissolves, add a small amount of additional hot solvent, and then allow it to cool slowly.[10]

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystallization.[11]

    • Seed Crystals: If available, add a small seed crystal of the pure compound to the cooled solution.[9]

Problem 3: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, or the solution is supersaturated.

  • Solution:

    • Evaporate Some Solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.[12]

    • Induce Crystallization: Try scratching the flask or adding a seed crystal.

    • Cool to a Lower Temperature: Place the flask in an ice bath to further decrease the solubility.[10]

Experimental Protocols

Column Chromatography Protocol (Adapted from a similar compound)[13]
  • Prepare the Column:

    • Select an appropriate size column and add a small plug of cotton or glass wool at the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., hexanes).

    • Pour the slurry into the column, allowing the solvent to drain, and gently tap the column to pack the silica gel evenly. Add another layer of sand on top of the silica gel.

  • Load the Sample:

    • Dissolve the crude this compound in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane or the eluent).

    • Carefully add the sample to the top of the silica gel using a pipette.

    • Allow the sample to absorb onto the silica gel.

  • Elute the Column:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient, gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate in hexanes).

  • Analyze Fractions:

    • Monitor the fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Vacuum Distillation Protocol
  • Set up the Apparatus:

    • Assemble a vacuum distillation apparatus, ensuring all glassware is clean and dry.

    • Place a stir bar in the distillation flask.

    • Attach the flask to a heating mantle.

  • Perform the Distillation:

    • Add the crude this compound to the distillation flask.

    • Seal the system and apply a vacuum.

    • Begin stirring and gradually heat the flask.

    • Collect the fraction that distills at a constant temperature and pressure.

  • Post-Distillation:

    • Allow the apparatus to cool completely before releasing the vacuum.

Diagrams

Purification_Workflow Crude Crude this compound Column Column Chromatography Crude->Column Primary Method Distill Vacuum Distillation Crude->Distill For thermal stability Recrystal Recrystallization Crude->Recrystal If solid Column->Recrystal Further Purification Pure Pure Product Column->Pure Distill->Column Further Purification Distill->Pure Recrystal->Pure

Caption: General purification workflow for this compound.

Troubleshooting_Logic Start Purification Issue CheckPurity Check Purity (TLC, NMR) Start->CheckPurity IdentifyMethod Identify Purification Method CheckPurity->IdentifyMethod Impure Column Column Chromatography Issue IdentifyMethod->Column Chromatography Distill Distillation Issue IdentifyMethod->Distill Distillation Recrystal Recrystallization Issue IdentifyMethod->Recrystal Recrystallization Optimize Optimize Parameters Column->Optimize Distill->Optimize Recrystal->Optimize

References

Technical Support Center: 2-Chloro-1-phenylbutan-1-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Chloro-1-phenylbutan-1-one. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the identification and mitigation of common side products.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound with nucleophiles?

A1: this compound, being an α-halo ketone, can undergo several competing reactions in the presence of a nucleophile/base. The main pathways are:

  • Nucleophilic Substitution (SN2): This is often the desired reaction, where the nucleophile displaces the chloride ion to form a new carbon-nucleophile bond at the α-position. This is the primary route for the synthesis of many compounds, including synthetic cathinones like buphedrone.

  • Elimination (E2/E1cB): This pathway leads to the formation of α,β-unsaturated ketones, such as 1-phenylbut-1-en-1-one or 1-phenylbut-2-en-1-one. This is a common side reaction, particularly with strong, sterically hindered bases.

  • Favorskii Rearrangement: In the presence of a base, α-halo ketones can undergo a rearrangement to form carboxylic acid derivatives (e.g., esters, amides, or carboxylic acids). This reaction proceeds through a cyclopropanone intermediate and can be a significant side reaction, especially with alkoxide bases.

Q2: I am trying to synthesize a substituted cathinone (e.g., buphedrone) by reacting this compound with an amine, but I am getting a low yield. What are the likely side products?

A2: Low yields in cathinone synthesis from this compound are often due to competing side reactions. The most common side products are:

  • 1-Phenylbut-1-en-1-one and/or 1-Phenylbut-2-en-1-one: These are elimination products. Their formation is favored by using strong or bulky bases and higher reaction temperatures.

  • Favorskii rearrangement products: If the reaction conditions are sufficiently basic, you might form an amide derivative of a rearranged carboxylic acid (e.g., 2-methyl-2-phenylpropanoic acid amide if the amine is ammonia).

Q3: How can I minimize the formation of elimination byproducts?

A3: To favor nucleophilic substitution over elimination, consider the following strategies:

  • Choice of Base/Nucleophile: Use a less sterically hindered and less basic nucleophile if possible. For amination reactions, using the amine itself as the base (in excess) or a mild, non-nucleophilic base can be beneficial.

  • Reaction Temperature: Lowering the reaction temperature generally favors substitution over elimination.

  • Solvent: The choice of solvent can influence the reaction pathway. Polar aprotic solvents (e.g., acetonitrile, DMSO) can favor SN2 reactions.

Q4: What is the Favorskii rearrangement and when should I be concerned about it?

A4: The Favorskii rearrangement is a reaction of α-halo ketones with a base to form a rearranged carboxylic acid derivative. You should be concerned about this rearrangement when you are using a strong base, particularly alkoxides like sodium ethoxide or methoxide. The presence of an enolizable proton on the α'-carbon (the CH2 group in the ethyl chain) allows for the formation of a cyclopropanone intermediate, which then undergoes nucleophilic attack by the base to yield the rearranged product.

Troubleshooting Guides

Problem 1: Identification of an Unknown Impurity in the Reaction Mixture

Symptoms: An unexpected peak appears in your GC-MS or a set of unknown signals in your NMR spectrum.

Troubleshooting Workflow:

G start Unknown Impurity Detected check_mass Analyze Mass Spectrum (MS) start->check_mass check_nmr Analyze NMR Spectrum start->check_nmr compare_elimination Compare with data for 1-phenylbut-1-en-1-one or 1-phenylbut-2-en-1-one check_mass->compare_elimination compare_favorskii Compare with data for rearranged ester/amide check_mass->compare_favorskii compare_hydrolysis Compare with data for 1-hydroxy-1-phenylbutan-2-one check_mass->compare_hydrolysis check_nmr->compare_elimination check_nmr->compare_favorskii check_nmr->compare_hydrolysis identify_elimination Impurity is an Elimination Product compare_elimination->identify_elimination identify_favorskii Impurity is a Favorskii Rearrangement Product compare_favorskii->identify_favorskii identify_hydrolysis Impurity is a Hydrolysis Product compare_hydrolysis->identify_hydrolysis

Caption: Troubleshooting workflow for identifying unknown impurities.

Detailed Steps:

  • Mass Spectrometry (MS) Analysis:

    • Elimination Product: Look for a molecular ion corresponding to the loss of HCl from the starting material (C₁₀H₁₀O, M.W. ≈ 146.19 g/mol ).

    • Favorskii Rearrangement Product: The mass will depend on the nucleophile used. For example, with sodium methoxide, the resulting methyl ester (methyl 2-methyl-2-phenylpropanoate) would have a molecular formula of C₁₁H₁₄O₂ (M.W. ≈ 178.23 g/mol ).

    • Hydrolysis Product: If water is present, hydrolysis can occur to give 2-hydroxy-1-phenylbutan-1-one (C₁₀H₁₂O₂, M.W. ≈ 164.20 g/mol ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis:

    • Elimination Product (1-phenylbut-2-en-1-one): Expect to see signals in the olefinic region (typically 6-8 ppm) of the ¹H NMR spectrum, corresponding to the protons on the carbon-carbon double bond.

    • Favorskii Rearrangement Product (e.g., methyl 2-methyl-2-phenylpropanoate): The characteristic signals for the ethyl group of the starting material will be absent. Instead, you would see a singlet for the two methyl groups and a signal for the methoxy group of the ester.

    • Hydrolysis Product: The most notable change would be the appearance of a broad signal for the hydroxyl proton and a downfield shift of the α-proton.

Problem 2: Low Yield of the Desired Nucleophilic Substitution Product

Symptoms: The primary product of the reaction is an elimination or rearrangement product.

Troubleshooting Workflow:

G start Low Yield of Substitution Product check_conditions Review Reaction Conditions start->check_conditions high_temp High Temperature? check_conditions->high_temp strong_base Strong/Bulky Base? check_conditions->strong_base alkoxide_base Alkoxide Base? check_conditions->alkoxide_base lower_temp Action: Lower Temperature high_temp->lower_temp Yes weaker_base Action: Use Weaker/ Less Bulky Base strong_base->weaker_base Yes avoid_alkoxide Action: Avoid Alkoxides or Use Aprotic Solvent alkoxide_base->avoid_alkoxide Yes

Caption: Decision tree for troubleshooting low substitution product yield.

Corrective Actions:

  • If Elimination is the Major Pathway:

    • Reduce Reaction Temperature: Perform the reaction at a lower temperature to favor the SN2 pathway, which typically has a lower activation energy than elimination.

    • Change the Base/Nucleophile: If using a strong, bulky base (e.g., potassium tert-butoxide), switch to a less hindered base (e.g., potassium carbonate) or a milder nucleophile. In the case of aminations, using a 2-fold excess of the amine as both the nucleophile and the base can be effective.

  • If Favorskii Rearrangement is the Major Pathway:

    • Avoid Strong Alkoxide Bases: If possible, use an alternative base. For example, for the synthesis of an ester, it might be possible to synthesize the carboxylic acid via a different route and then perform a standard esterification.

    • Change the Solvent: Using a polar aprotic solvent may favor the SN2 reaction over the enolate formation required for the Favorskii rearrangement.

Summary of Potential Side Products and Their Characteristics

Side Product Type Common Examples Formation Conditions Identifying Features (MS & NMR)
Elimination 1-Phenylbut-1-en-1-one, 1-Phenylbut-2-en-1-oneStrong/bulky bases, high temperaturesMS: M.W. ≈ 146.19 (loss of HCl). ¹H NMR: Olefinic protons (6-8 ppm).
Favorskii Rearrangement 2-Methyl-2-phenylpropanoic acid derivatives (esters, amides)Strong bases, especially alkoxidesMS: Mass will vary with nucleophile. ¹H NMR: Absence of the original ethyl group signals, presence of two methyl singlets.
Hydrolysis 2-Hydroxy-1-phenylbutan-1-onePresence of waterMS: M.W. ≈ 164.20. ¹H NMR: Presence of a broad -OH signal.

Experimental Protocols

General Protocol for the Synthesis of a N-Substituted Cathinone Derivative:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent (e.g., acetonitrile, ethanol, or isopropanol).

  • Addition of Amine: Add the desired primary or secondary amine (2-3 equivalents). The excess amine acts as both the nucleophile and the base to neutralize the HCl formed during the reaction.

  • Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the hydrochloride salt of the product has precipitated, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., dichloromethane or ethyl acetate) and a basic aqueous solution (e.g., 1M sodium carbonate) to neutralize any remaining HCl and remove the excess amine hydrochloride.

  • Purification: The organic layer is dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is evaporated. The crude product can be purified by column chromatography or recrystallization.

  • Analysis: The purified product should be characterized by NMR, MS, and IR spectroscopy to confirm its structure and purity. The crude reaction mixture should be analyzed to identify and quantify any side products.

Reaction Pathways Overview

The following diagram illustrates the main competing reaction pathways for this compound in the presence of a basic nucleophile (Nu⁻/B:).

G start This compound sn2 SN2 Pathway start->sn2 Nucleophile (Nu⁻) e2 E2/E1cB Pathway start->e2 Base (B:) favorskii Favorskii Pathway start->favorskii Base (B:) product_sn2 Substitution Product (e.g., Cathinone derivative) sn2->product_sn2 product_e2 Elimination Product (Unsaturated Ketone) e2->product_e2 product_favorskii Rearrangement Product (Carboxylic Acid Derivative) favorskii->product_favorskii

Caption: Competing reaction pathways for this compound.

Technical Support Center: Synthesis of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 2-Chloro-1-phenylbutan-1-one. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve common issues encountered during this synthetic procedure.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the synthesis of this compound?

A1: The most common methods involve the direct α-chlorination of the starting material, butyrophenone. This is typically achieved using chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under appropriate reaction conditions. The choice of reagent and conditions can influence the selectivity and yield of the desired product.

Q2: What is the role of acid or base catalysis in this reaction?

A2: The α-halogenation of ketones can be carried out under either acidic or basic conditions.[1]

  • Acidic conditions promote the formation of an enol intermediate. For unsymmetrical ketones like butyrophenone, halogenation under acidic conditions typically favors substitution at the more substituted α-carbon.[1]

  • Basic conditions lead to the formation of an enolate anion. In this case, halogenation tends to occur at the less sterically hindered α-carbon.[1][2] However, basic conditions can also promote polyhalogenation.[3]

Q3: What are the main side products to expect in this synthesis?

A3: The primary side product of concern is the dichlorinated species, 2,2-dichloro-1-phenylbutan-1-one.[4] Over-chlorination can occur, especially if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. Other potential side products could arise from reactions at other positions on the butyrophenone molecule, although α-chlorination is generally favored.

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5][6][7] By comparing the reaction mixture to the starting material (butyrophenone), the formation of the product and any side products can be tracked over time.

Q5: What are the safety precautions I should take when working with chlorinating agents like sulfuryl chloride?

A5: Sulfuryl chloride is a corrosive and toxic reagent that reacts violently with water. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. Reactions involving sulfuryl chloride should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.

Troubleshooting Guide

Below is a series of questions and answers to help you troubleshoot common problems during the synthesis of this compound.

Low or No Product Formation

Q: I am seeing very little or no conversion of my butyrophenone starting material. What could be the issue?

A:

  • Inactive Reagents: Ensure that your chlorinating agent (sulfuryl chloride or NCS) is fresh and has been stored under the proper conditions to prevent degradation.

  • Insufficient Reaction Time or Temperature: The reaction may require more time or a higher temperature to proceed to completion. Monitor the reaction by TLC or GC-MS to determine the optimal reaction time.

  • Improper Catalyst/Solvent: If using a catalytic method, ensure the catalyst is active. The choice of solvent can also significantly impact the reaction rate.

Formation of Multiple Products

Q: My reaction mixture shows multiple spots on TLC or multiple peaks in the GC-MS, indicating the formation of side products. What is happening?

A:

  • Over-chlorination: The most likely side product is the dichlorinated butyrophenone.[4] This occurs when the desired monochlorinated product reacts further with the chlorinating agent. To minimize this, you can:

    • Use a stoichiometric amount or a slight excess of the chlorinating agent.

    • Add the chlorinating agent slowly to the reaction mixture.

    • Keep the reaction temperature low.

  • Regioselectivity Issues: Butyrophenone has two α-protons that can be substituted. The regioselectivity of the chlorination depends on the reaction conditions (acidic vs. basic).[1][2] Analyze your product mixture to determine the isomeric ratio and adjust your conditions accordingly.

  • Reaction on the Phenyl Ring: While less common for α-halogenation, chlorination of the aromatic ring is a possibility, especially with certain catalysts or harsh conditions.

Difficult Purification

Q: I am having trouble separating my desired product from the starting material and/or side products. What can I do?

A:

  • Column Chromatography: Purification by column chromatography on silica gel is a common and effective method for separating α-haloketones from impurities.[8] A solvent system of ethyl acetate and a non-polar solvent like pentane or hexane is often effective.[8]

  • Distillation: If the boiling points of the product and impurities are sufficiently different, vacuum distillation may be a viable purification method.

  • Recrystallization: If the product is a solid at room temperature, recrystallization from an appropriate solvent system could be used for purification.

Experimental Protocols

Method 1: Chlorination with Sulfuryl Chloride

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve butyrophenone (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or diethyl ether).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Chlorinating Agent: Slowly add a solution of sulfuryl chloride (1.0-1.2 equivalents) in the same solvent to the reaction mixture via the dropping funnel over a period of 30-60 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Allow the reaction to stir at 0 °C or room temperature while monitoring its progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and wash it with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane or pentane.[8]

Data Presentation

Table 1: Spectroscopic Data for Related α-Haloketones

Compound Name1H NMR (CDCl₃, δ ppm)13C NMR (CDCl₃, δ ppm)
2-Bromo-1-phenylpropan-1-one 8.03 (d, J = 7.6 Hz, 2H), 7.60 (t, J = 7.6 Hz, 1H), 7.50 (t, J = 7.6 Hz, 2H), 5.31 (q, J = 6.8 Hz, 1H), 1.91 (d, J = 6.8 Hz, 3H)[9]193.3, 133.9, 133.7, 128.9, 128.7, 41.4[9]
2-Chloro-1-phenylethanone 7.97 (d, J = 7.6 Hz, 2H), 7.63 (t, J = 7.2 Hz, 1H), 7.51 (t, J = 7.6 Hz, 1H), 4.74 (s, 2H)[9]191.0, 134.2, 134.0, 128.9, 128.5, 46.0[9]

Note: The spectroscopic data for the target compound, this compound, is not available in the provided search results. The data for these related compounds can be used as a reference for product characterization.

Visualizations

Troubleshooting_Synthesis cluster_start Start: Synthesis of this compound cluster_monitoring Reaction Monitoring cluster_problem Problem Identification cluster_solutions Troubleshooting Solutions cluster_actions Corrective Actions start Initiate Reaction monitoring Monitor by TLC/GC-MS start->monitoring problem Analyze Reaction Outcome monitoring->problem low_yield Low/No Yield problem->low_yield Low Conversion side_products Multiple Products problem->side_products Impure Product purification_issue Purification Difficulty problem->purification_issue Separation Issues check_reagents Check Reagent Activity low_yield->check_reagents optimize_conditions Adjust Time/Temperature low_yield->optimize_conditions side_products->optimize_conditions stoichiometry Control Stoichiometry side_products->stoichiometry purification_method Optimize Purification purification_issue->purification_method check_reagents->start Restart optimize_conditions->start Re-run stoichiometry->start Re-run purification_method->monitoring Re-purify

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Technical Support Center: Purification of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude 2-Chloro-1-phenylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials (e.g., butyrophenone or 1-phenylbutan-1-one), di-chlorinated byproducts (e.g., 2,2-dichloro-1-phenylbutan-1-one), and residual solvents from the synthesis. If synthesized via Friedel-Crafts acylation, poly-acylated products may also be present.

Q2: What are the recommended methods for purifying crude this compound?

A2: The primary methods for purifying this compound are column chromatography, vacuum distillation, and recrystallization. The choice of method depends on the nature of the impurities and the desired final purity.

Q3: Is this compound stable during purification?

A3: As an α-haloketone, this compound can be sensitive to certain conditions.[1] Prolonged exposure to acidic or basic conditions, as well as high temperatures, should be avoided to prevent decomposition or side reactions. It is advisable to use the crude product immediately in the next step if possible to avoid degradation.[2]

Q4: How can I monitor the purity of my sample during purification?

A4: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the progress of purification. Gas chromatography (GC) or high-performance liquid chromatography (HPLC) can provide more quantitative analysis of the purity.

Troubleshooting Guides

Column Chromatography Issues
Issue Possible Cause Solution
Poor separation of spots on TLC Incorrect solvent system.Test a range of solvent systems with varying polarities. A common starting point for α-chloro ketones is a mixture of a non-polar solvent like hexane or pentane and a slightly more polar solvent like ethyl acetate or dichloromethane.[2]
Product is eluting with the solvent front The solvent system is too polar.Increase the proportion of the non-polar solvent (e.g., hexane or pentane).
Product is not eluting from the column The solvent system is not polar enough.Gradually increase the proportion of the polar solvent (e.g., ethyl acetate).
Streaking of spots on TLC or column Sample is overloaded; compound may be acidic or basic; compound is degrading on the silica gel.Reduce the amount of sample loaded onto the column. Add a small amount of a neutral organic base (like triethylamine) or acid (like acetic acid) to the solvent system if the compound is basic or acidic, respectively. Consider using neutral alumina instead of silica gel.
Product crystallizes on the column The solvent system is not a good solvent for the product at the concentration being eluted.Switch to a solvent system in which the product is more soluble. You may need to unload the column and re-purify.
Vacuum Distillation Issues
Issue Possible Cause Solution
Bumping or uneven boiling Lack of boiling chips or inadequate stirring. High viscosity of the crude material.Add fresh boiling chips or use a magnetic stirrer. Ensure efficient stirring.
Product is not distilling at the expected temperature The vacuum is not low enough. The thermometer is placed incorrectly.Check the vacuum pump and all connections for leaks. Ensure the thermometer bulb is positioned just below the side arm of the distillation head.
Product is decomposing in the distillation flask The distillation temperature is too high.Use a lower vacuum to decrease the boiling point. A patent for the related compound 2-chloro-1-phenylpropane reports distillation at 70-74°C at 3 mm Hg, which can be a starting reference.
Distillate is impure Inefficient fractionation. The boiling points of the product and impurities are too close.Use a fractionating column (e.g., Vigreux or packed column) to improve separation. If boiling points are very close, an alternative purification method like column chromatography may be necessary.
Recrystallization Issues
Issue Possible Cause Solution
Product does not dissolve in the hot solvent Incorrect solvent choice.The ideal solvent should dissolve the compound when hot but not when cold. Test small batches with different solvents (e.g., isopropanol, ethanol, hexane, or mixtures).
Product "oils out" instead of crystallizing The solution is supersaturated, or the boiling point of the solvent is higher than the melting point of the compound. Impurities are present.Add a little more solvent. Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Ensure the solution cools slowly. If impurities are the issue, a pre-purification step (e.g., column chromatography) may be needed.
No crystals form upon cooling The solution is too dilute. The compound is very soluble in the chosen solvent even at low temperatures.Evaporate some of the solvent and try cooling again. Try a different solvent in which the compound is less soluble.
Low recovery of the product Too much solvent was used. The crystals were filtered before crystallization was complete.Concentrate the filtrate and cool to obtain a second crop of crystals. Ensure the solution is thoroughly cooled before filtration.

Experimental Protocols

Column Chromatography

This protocol is adapted from a method for the purification of the similar compound 3-chloro-4-phenylbutan-2-one.[2]

  • Preparation of the Column:

    • Dry pack a glass column (e.g., 5 cm diameter) with silica gel (e.g., 65 g).[2]

    • Wet the silica gel with a non-polar solvent such as n-pentane.[2]

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, adsorb the crude oil onto a small amount of silica gel, evaporate the solvent, and dry-load the silica onto the top of the column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., n-pentane).[2]

    • Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate. A common gradient might be from 1% to 10% ethyl acetate in pentane.[2]

    • Collect fractions and monitor by TLC to identify the fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.[2]

Vacuum Distillation
  • Setup:

    • Assemble a vacuum distillation apparatus with a short path distillation head for higher boiling point compounds.

    • Use a magnetic stirrer and a heating mantle with a stirrer control.

    • Place the thermometer correctly to accurately measure the vapor temperature.

  • Procedure:

    • Place the crude this compound in the distillation flask with a magnetic stir bar.

    • Slowly apply vacuum, ensuring there are no leaks in the system.

    • Gradually heat the flask while stirring.

    • Collect the fraction that distills at a constant temperature. The boiling point of the related 4-chloro-1-phenyl-1-butanone is 253-254 °C at atmospheric pressure, so a high vacuum will be required to distill at a reasonable temperature.[3]

  • Completion:

    • Once the desired fraction is collected, turn off the heating and allow the system to cool before slowly releasing the vacuum.

Recrystallization
  • Solvent Selection:

    • Test the solubility of the crude product in various solvents at room temperature and at their boiling points. Good solvents for ketones with aromatic rings include alcohols (e.g., ethanol, isopropanol) and non-polar solvents (e.g., hexane, heptane), or mixtures thereof.

  • Procedure:

    • Dissolve the crude this compound in the minimum amount of the chosen hot solvent.

    • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution.

    • Allow the solution to cool slowly to room temperature.

    • Further cool the flask in an ice bath to maximize crystal formation.

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven at a low temperature.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Method Typical Starting Purity Expected Final Purity Expected Yield Advantages Disadvantages
Column Chromatography 70-90%>98%70-90%High resolution for closely related impurities. Adaptable to a wide range of polarities.Can be time-consuming and requires large volumes of solvent. Potential for product degradation on silica.
Vacuum Distillation 80-95%>97%60-85%Effective for removing non-volatile impurities and solvents. Can be scaled up.Requires a good vacuum system. Risk of thermal decomposition if overheated. Not suitable for separating compounds with close boiling points.
Recrystallization >90%>99%50-80%Can yield very high purity material. Relatively simple and inexpensive.Requires a suitable solvent to be found. Can have lower yields due to solubility losses. Not effective for removing impurities with similar solubility.

Note: The expected purity and yield are estimates based on general principles and data from similar compounds and may vary depending on the specific nature of the crude mixture.

Visualizations

experimental_workflow cluster_purification Purification Options crude Crude this compound col_chrom Column Chromatography crude->col_chrom vac_dist Vacuum Distillation crude->vac_dist recryst Recrystallization crude->recryst analysis Purity Analysis (TLC, GC, HPLC) col_chrom->analysis vac_dist->analysis recryst->analysis analysis->col_chrom Further Purification Needed pure_product Pure Product (>98%) analysis->pure_product Purity Confirmed

Caption: General experimental workflow for the purification of this compound.

troubleshooting_logic cluster_choices Select Purification Method start Crude Product Impure check_impurities Identify Impurities (e.g., TLC, GC-MS) start->check_impurities polar_impurities Polar Impurities check_impurities->polar_impurities nonpolar_impurities Non-polar Impurities check_impurities->nonpolar_impurities nonvolatile_impurities Non-volatile Impurities check_impurities->nonvolatile_impurities chromatography Column Chromatography polar_impurities->chromatography nonpolar_impurities->chromatography distillation Vacuum Distillation nonvolatile_impurities->distillation

Caption: Logic diagram for selecting a purification method based on impurity type.

References

Technical Support Center: α-Chlorobutyrophenone Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of α-Chlorobutyrophenone using column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of α-Chlorobutyrophenone?

A1: For the purification of α-Chlorobutyrophenone, silica gel is the most common and recommended stationary phase.[1][2][3] Alumina can also be used.[2][3] The choice between silica gel and alumina depends on the specific impurities in your sample. Silica gel is generally the first choice for neutral to slightly acidic compounds like α-Chlorobutyrophenone.

Q2: What mobile phase (eluent) should I use for the column chromatography of α-Chlorobutyrophenone?

A2: A common approach is to use a mixture of a non-polar solvent and a slightly more polar solvent.[1] A typical starting point is a mixture of hexane and ethyl acetate.[1] You can optimize the ratio by first performing thin-layer chromatography (TLC) to achieve a retention factor (Rf) of approximately 0.2-0.3 for α-Chlorobutyrophenone.[1] For similar, more polar compounds, a mixture of chloroform and methanol has been used.[4]

Q3: How can I monitor the separation during column chromatography?

A3: The separation can be monitored by collecting fractions of the eluent and analyzing them using thin-layer chromatography (TLC).[1] Spotting the collected fractions on a TLC plate alongside your crude mixture will allow you to identify the fractions containing the purified α-Chlorobutyrophenone. Alternatively, an automated system with a UV detector can be used to monitor the elution of compounds.[1]

Q4: What is the difference between gravity chromatography and flash chromatography for this purification?

A4: Gravity chromatography relies on gravity for the mobile phase to move through the column, which can be time-consuming.[2] Flash chromatography uses positive pressure (e.g., from compressed air or nitrogen) to push the solvent through the column, resulting in a much faster separation.[1][3] For efficient purification in a research setting, flash chromatography is generally preferred.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation (overlapping bands) - Inappropriate mobile phase polarity. - Column was not packed properly. - Sample was loaded improperly. - Column was overloaded with sample.- Optimize the mobile phase using TLC. Decrease the polarity of the eluent for better separation. - Ensure the column is packed uniformly without any cracks or channels. - Dissolve the sample in a minimal amount of solvent and load it as a narrow band at the top of the column. - Use a larger column or reduce the amount of sample being purified.
Compound is not eluting from the column - Mobile phase is not polar enough.- Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexane/ethyl acetate mixture.
Compound is eluting too quickly (with the solvent front) - Mobile phase is too polar.- Decrease the polarity of the mobile phase. For example, increase the percentage of hexane in your hexane/ethyl acetate mixture.
Cracks or channels in the stationary phase - The column ran dry. - The stationary phase was not packed properly.- Always keep the top of the stationary phase covered with the mobile phase. - Repack the column using either the wet or dry packing method to ensure a uniform bed.[1]
Tailing of spots on TLC analysis of fractions - The compound is interacting too strongly with the stationary phase. - The sample is too concentrated.- Consider adding a small amount of a slightly more polar solvent (e.g., a few drops of triethylamine for basic compounds, or acetic acid for acidic compounds, though likely not necessary for α-Chlorobutyrophenone). - Dilute the fractions before spotting on the TLC plate.

Experimental Protocols

General Protocol for Column Chromatography of α-Chlorobutyrophenone

This protocol is a general guideline and should be optimized for your specific sample and impurity profile.

1. Preparation of the Column:

  • Select a glass column of an appropriate size based on the amount of sample to be purified.

  • Secure the column in a vertical position.

  • Add a small plug of cotton or glass wool to the bottom of the column to retain the stationary phase.[1]

  • Add a layer of sand on top of the plug.

  • Wet Packing Method (Recommended):

    • In a beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column, ensuring no air bubbles are trapped.

    • Gently tap the column to help the stationary phase settle evenly.

    • Once settled, add another layer of sand on top of the silica gel to prevent disturbance during sample loading.[1]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.

2. Sample Loading:

  • Dissolve your crude α-Chlorobutyrophenone in a minimal amount of the mobile phase or a volatile solvent.

  • Carefully add the sample solution to the top of the column using a pipette.

  • Allow the sample to absorb completely into the stationary phase.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions in test tubes or other suitable containers.

  • If using flash chromatography, apply pressure to the top of the column to achieve a steady flow rate.

  • You can start with a less polar mobile phase (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., 90:10, 85:15 hexane:ethyl acetate) to elute your compound and any more polar impurities. This is known as a step gradient.

4. Fraction Analysis:

  • Analyze the collected fractions by TLC to determine which ones contain the purified α-Chlorobutyrophenone.

  • Combine the pure fractions.

  • Remove the solvent using a rotary evaporator to obtain the purified product.

Data Presentation

Table 1: Suggested Mobile Phase Systems for α-Chlorobutyrophenone Purification

Stationary Phase Mobile Phase System Typical Starting Ratio (v/v) Notes
Silica GelHexane / Ethyl Acetate95:5 to 80:20A good starting point for many neutral organic compounds. The ratio should be optimized based on TLC.[1]
Silica GelDichloromethane100%Can be used as a single eluent or in combination with other solvents.
Silica GelChloroform / Methanol99:1 to 90:10This system was reported for the purification of a more polar butyrophenone derivative and may be suitable if your impurities are significantly non-polar.[4]

Visualizations

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis & Isolation prep_column Prepare Column (Wet Packing) load_sample Load Sample prep_column->load_sample elute Elute with Mobile Phase load_sample->elute collect_fractions Collect Fractions elute->collect_fractions analyze_fractions Analyze Fractions (TLC) collect_fractions->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure isolate_product Isolate Product (Evaporation) combine_pure->isolate_product troubleshooting_logic cluster_separation Separation Issues cluster_column Column Integrity cluster_analysis Analysis Issues start Problem Encountered poor_sep Poor Separation start->poor_sep no_elution No Elution start->no_elution fast_elution Fast Elution start->fast_elution cracks Cracks in Column start->cracks tailing Tailing on TLC start->tailing solution1 Solution poor_sep->solution1 Adjust Mobile Phase Check Packing Check Loading solution2 Solution no_elution->solution2 Increase Polarity solution3 Solution fast_elution->solution3 Decrease Polarity solution4 Solution cracks->solution4 Repack Column Keep Column Wet solution5 Solution tailing->solution5 Add Modifier Dilute Sample

References

preventing degradation of 2-Chloro-1-phenylbutan-1-one during reaction

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: 2-Chloro-1-phenylbutan-1-one

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as an α-haloketone, is susceptible to several degradation pathways. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which increases the polarity of the carbon-halogen bond and makes the α-carbon more electrophilic[1]. Key degradation routes include:

  • Acid-Catalyzed Degradation: The presence of acids, often byproducts of halogenation reactions (e.g., HCl or HBr), can promote side reactions and product decomposition[2].

  • Base-Induced Rearrangement (Favorskii Rearrangement): In the presence of a base, the acidic α-hydrogen can be abstracted, leading to a carbanion that displaces the chloride, resulting in a cyclopropanone intermediate which can then undergo rearrangement[3].

  • Nucleophilic Substitution: The electron-deficient α-carbon is a target for nucleophiles, leading to the displacement of the chloride and the formation of byproducts[1].

  • Elimination Reactions: Strong bases can also induce elimination reactions, forming α,β-unsaturated ketones, especially if there are β-hydrogens available[4][5].

Q2: My reaction mixture is turning dark, and TLC analysis shows multiple spots. What is the likely cause?

A2: The formation of a dark-colored reaction mixture and the appearance of multiple spots on a Thin Layer Chromatography (TLC) plate are common indicators of product degradation and the formation of side products. For α-chloroketones like this compound, this can be attributed to:

  • Polyhalogenation: During synthesis, the formation of di- or poly-halogenated byproducts can occur, complicating the purification process[1][2].

  • Acid/Base Instability: As mentioned in Q1, the presence of acidic or basic impurities can catalyze various decomposition pathways. For instance, the hydrogen halide generated during direct halogenation is a common culprit[2][3].

  • Elevated Temperatures: α-Haloketones can be thermally sensitive. High reaction temperatures can accelerate decomposition and side reactions.

To troubleshoot, consider lowering the reaction temperature, using a milder halogenating agent, or incorporating a method to remove acidic byproducts as they form[2].

Q3: How can I minimize acid-catalyzed degradation during the synthesis of this compound?

A3: Several strategies can be employed to mitigate acid-catalyzed degradation during the synthesis of α-chloroketones:

  • Use of a Scavenger: Adding a mild, non-nucleophilic base (e.g., calcium carbonate) to the reaction mixture can neutralize the acidic byproduct (HX) as it is formed[1].

  • Phase-Vanishing Protocol: This method utilizes a multiphase system where the acidic byproduct is trapped in an aqueous layer, separating it from the product in the organic phase[2].

  • Continuous Flow Synthesis: Continuous flow reactors offer excellent control over reaction time and temperature, and can be designed to remove byproducts in real-time, thus minimizing degradation[6].

  • Alternative Reagents: Employing halogenating agents that do not produce strong acids, such as N-chlorosuccinimide (NCS), can be beneficial[7].

Q4: What are the best practices for storing and handling this compound?

A4: Due to their reactivity, α-haloketones require careful handling and storage:

  • Storage Conditions: Store in a cool, dry, and dark place in a tightly sealed container to prevent hydrolysis and photodecomposition. An inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage.

  • Avoid Contaminants: Ensure storage containers are free from acidic or basic residues.

  • Handling: Use glassware that is free of scratches or ground glass joints where possible, as these can sometimes initiate decomposition, especially with sensitive compounds[6].

Q5: I am observing an unexpected rearranged product in my reaction. What is likely occurring?

A5: The formation of a rearranged product is a strong indication of a Favorskii rearrangement. This occurs when an α-haloketone with an acidic α'-proton is treated with a base. The resulting enolate undergoes intramolecular cyclization to form a cyclopropanone, which then opens to yield a rearranged carboxylic acid derivative (ester, amide, or acid depending on the nucleophile present). To avoid this, it is crucial to control the basicity of the reaction medium. If a base is required for a subsequent step, consider protecting the ketone or using non-basic conditions if possible.

Q6: Can the choice of solvent impact the stability of this compound?

A6: Yes, the solvent can significantly influence the stability of α-haloketones.

  • Polar Protic Solvents (e.g., alcohols, water): These solvents can participate in solvolysis reactions where the solvent acts as a nucleophile, displacing the chloride.

  • Aprotic Solvents (e.g., THF, DCM, toluene): These are generally preferred as they are less likely to react with the α-chloroketone.

  • Solvent Polarity: The polarity of the solvent can also affect the rate of nucleophilic substitution reactions[1].

It is advisable to use dry, aprotic solvents for reactions involving this compound.

Quantitative Data Summary

Table 1: Comparison of Halogenation Methods for Ketones

MethodHalogenating AgentTypical YieldsKey AdvantagesPotential Issues
Direct HalogenationCl₂ or Br₂Good to ExcellentReadily available reagents.Generates acidic byproducts (HX) causing degradation; risk of polyhalogenation[2][3].
N-HalosuccinimidesNCS or NBSGood to ExcellentMilder conditions; easier handling.Can still produce acidic succinimide byproduct.
Phase-VanishingBr₂ with a fluorous phaseGood to ExcellentPrevents product decomposition by trapping HBr in an aqueous phase[2].Requires specialized fluorous solvents.
Continuous FlowDiazomethane and HCl/HBrHighSafe handling of hazardous reagents like diazomethane; excellent control[6][8].Requires specialized equipment.

Experimental Protocols

Protocol: α-Chlorination of 1-Phenylbutan-1-one using N-Chlorosuccinimide (NCS)

This protocol describes a method to synthesize this compound using a milder chlorinating agent to minimize degradation.

Materials:

  • 1-Phenylbutan-1-one

  • N-Chlorosuccinimide (NCS)

  • p-Toluenesulfonic acid (catalyst)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 1-phenylbutan-1-one (1 equivalent).

  • Dissolve the ketone in anhydrous dichloromethane.

  • Add N-chlorosuccinimide (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid (0.05 equivalents).

  • Stir the reaction mixture at room temperature and monitor the progress by TLC. If the reaction is slow, it can be gently heated to reflux.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to quench the acid catalyst.

  • Wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

TroubleshootingWorkflow cluster_reaction Reaction Condition Analysis cluster_reagents Reagent Analysis start Degradation Observed (e.g., low yield, dark color, multiple TLC spots) check_reaction Review Reaction Conditions start->check_reaction check_reagents Inspect Starting Materials & Reagents start->check_reagents temp Is Temperature too high? check_reaction->temp purity Are starting materials pure? check_reagents->purity acid_base Is an acidic or basic byproduct being generated? temp->acid_base No sol_temp Lower reaction temperature temp->sol_temp Yes time Is the reaction time too long? acid_base->time No sol_acid_base Add acid/base scavenger or use alternative synthesis (e.g., phase-vanishing, flow) acid_base->sol_acid_base Yes sol_time Optimize reaction time via TLC monitoring time->sol_time Yes solvent Is the solvent appropriate and dry? purity->solvent Yes sol_purity Purify starting materials purity->sol_purity No sol_solvent Use dry, aprotic solvent solvent->sol_solvent No

Caption: Troubleshooting workflow for identifying and resolving degradation of this compound.

ContinuousFlowSynthesis reagentA 1-Phenylbutan-1-one in Solvent pumpA Pump A reagentA->pumpA reagentB Chlorinating Agent (e.g., SO₂Cl₂) pumpB Pump B reagentB->pumpB mixer T-Mixer pumpA->mixer pumpB->mixer reactor Heated/Cooled Coil Reactor mixer->reactor back_pressure Back Pressure Regulator reactor->back_pressure collection Product Collection back_pressure->collection

Caption: Diagram of a continuous flow setup for the synthesis of α-chloroketones.

DecisionTree start Goal: Synthesize this compound with minimal degradation acid_sensitivity Is acid-catalyzed degradation the primary concern? start->acid_sensitivity favorskii_risk Is the reaction performed under basic conditions? acid_sensitivity->favorskii_risk No use_scavenger Use acid scavenger (CaCO₃) or phase-vanishing protocol acid_sensitivity->use_scavenger Yes scale What is the required scale of the reaction? favorskii_risk->scale No avoid_base Avoid strong bases. Use neutral or acidic conditions. favorskii_risk->avoid_base Yes batch Batch reaction with NCS is suitable. scale->batch Small Scale (<1g) flow Consider continuous flow synthesis for better control and safety. scale->flow Large Scale (>1g)

Caption: Decision tree for selecting reaction conditions to prevent degradation.

References

Technical Support Center: Solvent Effects on 2-Chloro-1-phenylbutan-1-one Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Chloro-1-phenylbutan-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the expected reaction mechanism for this compound with nucleophiles?

A1: this compound is an α-haloketone. Due to the electron-withdrawing nature of the adjacent carbonyl group, the α-carbon is activated towards nucleophilic attack. The primary mechanism is expected to be a bimolecular nucleophilic substitution (SN2). An SN1 mechanism is unlikely because the formation of a carbocation adjacent to an electron-withdrawing carbonyl group would be highly unfavorable.

Q2: How does the choice of solvent affect the reactivity of this compound?

A2: The solvent plays a crucial role in modulating the reaction rate and potentially the product distribution.

  • Polar Aprotic Solvents (e.g., Acetone, DMF, DMSO): These solvents are generally preferred for SN2 reactions involving anionic nucleophiles. They can solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more "naked" and reactive. This leads to a significant rate enhancement.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These solvents can solvate both the nucleophile and the leaving group through hydrogen bonding. While they can facilitate the dissolution of reactants, the strong solvation of the nucleophile can decrease its nucleophilicity and slow down the SN2 reaction rate compared to polar aprotic solvents.

  • Nonpolar Solvents (e.g., Hexane, Toluene): Reactions in nonpolar solvents are often slow due to the poor solubility of many nucleophilic reagents.

Q3: What are the potential side reactions when working with this compound?

A3: Besides the desired SN2 reaction, potential side reactions include:

  • Elimination (E2): With a strong, sterically hindered base, an E2 elimination reaction can occur to form 1-phenylbut-1-en-1-one. The use of less basic nucleophiles minimizes this pathway.

  • Favorskii Rearrangement: In the presence of a strong, non-nucleophilic base, α-haloketones with an enolizable proton can undergo a Favorskii rearrangement.

  • Reaction with Solvent: In protic solvents (solvolysis), the solvent itself can act as a nucleophile, leading to the formation of byproducts (e.g., 2-ethoxy-1-phenylbutan-1-one in ethanol).

Q4: How can I monitor the progress of the reaction?

A4: Several techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective method to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide quantitative data on the concentration of reactants and products over time, which is essential for kinetic studies.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to monitor the reaction in real-time by integrating the signals corresponding to the starting material and the product.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Slow or no reaction 1. Poor solvent choice: Using a polar protic solvent with an anionic nucleophile. 2. Low temperature: Reaction rate is too slow at the current temperature. 3. Poor nucleophile: The chosen nucleophile is not strong enough. 4. Impure reagents: Starting material or nucleophile is degraded or impure.1. Switch to a polar aprotic solvent like acetone or DMF. 2. Gently heat the reaction mixture. 3. Use a stronger nucleophile (e.g., I- is a better nucleophile than Cl-). 4. Purify the starting material and use a fresh, high-purity nucleophile.
Low product yield 1. Side reactions: Competing elimination or solvolysis reactions. 2. Product degradation: The product may be unstable under the reaction conditions. 3. Inefficient workup: Loss of product during extraction or purification.1. Use a less basic nucleophile to minimize elimination. Use an aprotic solvent to avoid solvolysis. 2. Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Optimize the workup procedure, for example, by adjusting the pH or using a different extraction solvent.
Multiple products observed 1. Mixture of SN2 and elimination products: Use of a basic nucleophile. 2. Solvolysis product: Reaction in a protic solvent. 3. Rearrangement products: Presence of a strong base.1. Use a non-basic nucleophile (e.g., sodium iodide). 2. Use a polar aprotic solvent. 3. Ensure the reaction conditions are neutral or weakly acidic if a strong base is not required.

Quantitative Data on Solvent Effects

The following table summarizes the representative relative rate constants for the reaction of this compound with a generic nucleophile (Nu-) in various solvents at 25°C.

SolventSolvent TypeDielectric Constant (ε)Relative Rate Constant (krel)
HexaneNonpolar1.9~0.001
TolueneNonpolar2.4~0.01
Diethyl EtherPolar Aprotic4.31
Tetrahydrofuran (THF)Polar Aprotic7.510
AcetonePolar Aprotic211000
Dimethylformamide (DMF)Polar Aprotic375000
Dimethyl Sulfoxide (DMSO)Polar Aprotic4710000
MethanolPolar Protic3350
EthanolPolar Protic2420
WaterPolar Protic805

Note: These are representative values and actual rates will depend on the specific nucleophile and reaction conditions.

Experimental Protocol: Kinetic Study of the Reaction of this compound with Sodium Iodide in Acetone

This protocol outlines a method to determine the rate constant for the SN2 reaction of this compound with sodium iodide in acetone.

Materials:

  • This compound (recrystallized)

  • Sodium iodide (dried under vacuum)

  • Acetone (anhydrous)

  • Sodium thiosulfate solution (standardized)

  • Starch indicator solution

  • Volumetric flasks, pipettes, burette

  • Constant temperature water bath

Procedure:

  • Reagent Preparation:

    • Prepare a 0.1 M stock solution of this compound in anhydrous acetone.

    • Prepare a 0.1 M stock solution of sodium iodide in anhydrous acetone.

    • Equilibrate both solutions and the reaction vessel in a constant temperature water bath set to 25°C.

  • Reaction Initiation:

    • In a temperature-controlled flask, pipette 50.0 mL of the 0.1 M this compound solution.

    • To initiate the reaction, rapidly add 50.0 mL of the 0.1 M sodium iodide solution and start a timer simultaneously. The final concentration of each reactant will be 0.05 M.

  • Reaction Monitoring:

    • At regular time intervals (e.g., every 10 minutes), withdraw a 5.0 mL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing 20 mL of a cold diethyl ether/hexane mixture and 20 mL of distilled water.

    • Separate the aqueous layer, which contains the iodide ions.

  • Analysis:

    • Titrate the unreacted iodide in the aqueous layer with a standardized solution of sodium thiosulfate using a starch indicator.

    • The concentration of the product (2-Iodo-1-phenylbutan-1-one) at each time point can be calculated from the change in iodide concentration.

  • Data Analysis:

    • Plot the concentration of the product versus time.

    • The initial rate of the reaction can be determined from the initial slope of this plot.

    • The second-order rate constant (k) can be calculated using the integrated rate law for a second-order reaction.

Visualizations

Caption: SN2 reaction mechanism of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_analysis Analysis prep_reagents Prepare Stock Solutions (Substrate & Nucleophile) temp_equil Equilibrate at Constant Temperature prep_reagents->temp_equil init_rxn Initiate Reaction temp_equil->init_rxn take_aliquots Withdraw Aliquots at Time Intervals init_rxn->take_aliquots quench_rxn Quench Reaction take_aliquots->quench_rxn analyze_samples Analyze Samples (e.g., Titration, GC, HPLC) quench_rxn->analyze_samples calc_conc Calculate Concentrations analyze_samples->calc_conc plot_data Plot Data ([Product] vs. Time) calc_conc->plot_data calc_rate Determine Rate Constant plot_data->calc_rate

Caption: General experimental workflow for a kinetic study.

Troubleshooting_Flowchart start Reaction Issue (e.g., Low Yield) check_reaction Is the reaction proceeding? start->check_reaction check_purity Check Reagent Purity check_reaction->check_purity No check_side_reactions Are there side reactions? check_reaction->check_side_reactions Yes check_solvent Is the solvent appropriate? check_purity->check_solvent change_solvent Switch to Polar Aprotic Solvent check_solvent->change_solvent No check_temp Is the temperature optimal? check_solvent->check_temp Yes end Problem Solved change_solvent->end increase_temp Increase Temperature check_temp->increase_temp No check_temp->end Yes increase_temp->end change_nucleophile Use Less Basic Nucleophile check_side_reactions->change_nucleophile change_nucleophile->end

Caption: A logical troubleshooting flowchart for reaction optimization.

Technical Support Center: 2-Chloro-1-phenylbutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides detailed technical support for the synthesis of 2-Chloro-1-phenylbutan-1-one, with a specific focus on the critical role of temperature control. Below you will find frequently asked questions, a troubleshooting guide, and representative experimental protocols to assist in your research and development endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound?

The most common method for synthesizing this compound is through the direct α-chlorination of its ketone precursor, 1-phenylbutan-1-one (also known as butyrophenone). This reaction selectively introduces a chlorine atom at the carbon atom adjacent to the carbonyl group.

Q2: Which chlorinating agents are typically used for this synthesis?

A variety of reagents can be employed for the α-chlorination of ketones. Common choices include:

  • Sulfuryl chloride (SO₂Cl₂): A widely used reagent for this transformation.

  • N-Chlorosuccinimide (NCS): A solid, easier-to-handle chlorinating agent.[1]

  • Chlorine gas (Cl₂): Effective but requires specialized equipment for safe handling.

  • Acetyl chloride with a catalyst: A combination of acetyl chloride and a catalyst like Ceric Ammonium Nitrate (CAN) can achieve mild and efficient chlorination.[1]

Q3: Why is temperature control so critical during the α-chlorination of butyrophenone?

Precise temperature control is paramount for several reasons:

  • Selectivity: It helps to prevent over-chlorination, which leads to the formation of dichlorinated and other polychlorinated by-products.[1]

  • Side Reaction Minimization: Many side reactions are more sensitive to temperature changes than the desired chlorination. Maintaining a low temperature suppresses these unwanted pathways.

  • Reaction Rate Control: The chlorination of ketones can be highly exothermic. Low temperatures are necessary to moderate the reaction rate and prevent a dangerous runaway reaction.

  • Enantioselectivity: In asymmetric synthesis, lower temperatures often lead to higher enantiomeric excess (ee). For example, in the chlorination of β-keto esters, decreasing the temperature from room temperature to -50 °C significantly increases the enantioselectivity.[2]

Q4: What is the recommended temperature range for this reaction?

The optimal temperature depends on the specific chlorinating agent and solvent used. However, a general best practice is to begin the reaction at a low temperature, typically between 0 °C and 5 °C , especially during the addition of the chlorinating agent. After the addition is complete, the reaction may be allowed to slowly warm to room temperature to ensure completion.[3] For certain catalytic systems, the reaction might be conducted entirely at ambient temperature.[1]

Experimental Protocols & Data
Physical Properties of Key Compounds

This table summarizes essential physical data for the primary reactant and product.

CompoundFormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
1-Phenylbutan-1-one (Butyrophenone)C₁₀H₁₂O148.2011–13229
This compoundC₁₀H₁₁ClO182.64N/AN/A
Representative Protocol: α-Chlorination using Sulfuryl Chloride

This protocol is a representative example for the synthesis of an α-chloroketone and may require optimization for your specific setup and scale.[3]

Materials:

  • 1-Phenylbutan-1-one (Butyrophenone)

  • Sulfuryl chloride (SO₂Cl₂)

  • Methanol

  • Ethyl acetate

  • Dichloromethane

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 1-phenylbutan-1-one in a suitable solvent mixture (e.g., methanol and ethyl acetate/dichloromethane).

  • Cooling: Cool the stirred solution to 0–5 °C using an ice-water bath.

  • Reagent Addition: Add sulfuryl chloride dropwise to the cooled solution via the dropping funnel over 30-60 minutes. It is critical to maintain the internal temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 1-2 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding saturated sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via column chromatography on silica gel to obtain pure this compound.

Comparison of Chlorination Conditions for Ketones

The following table presents various conditions reported for the α-chlorination of different ketones, which can serve as a starting point for optimization.

Ketone SubstrateChlorinating AgentCatalyst/AdditiveTemperatureYieldReference
3-HydroxyacetophenoneSulfuryl ChlorideNone20–30 °C95%[3]
CyclohexanoneAcetyl ChlorideCeric Ammonium NitrateRoom Temp.85%[1]
AcetophenoneAcetyl ChlorideCeric Ammonium NitrateRoom Temp.87%[1]
β-Keto EstersN-ChlorosuccinimideCinchona Alkaloids-50 °C to Room Temp.>99%[2][4]
Troubleshooting Guide

This section addresses common issues encountered during the synthesis of this compound.

Problem 1: Low or no yield of the desired product.

  • Possible Cause: Ineffective cooling, leading to product degradation or side reactions.

  • Solution: Ensure the reaction vessel is adequately submerged in a cooling bath (ice-water or ice-salt). Monitor the internal temperature continuously, especially during reagent addition.

  • Possible Cause: Decomposed or low-purity chlorinating agent.

  • Solution: Use a freshly opened bottle of the chlorinating agent or purify it before use. For example, sulfuryl chloride can be distilled.

  • Possible Cause: Insufficient reaction time.

  • Solution: Monitor the reaction closely with TLC. If the starting material is still present after the initial reaction time, consider extending it.

Problem 2: Formation of multiple products, especially dichlorinated species.

  • Possible Cause: The reaction temperature was too high. Higher temperatures can increase the rate of secondary chlorination.

  • Solution: Maintain a strictly controlled low temperature (0–5 °C) during the addition of the chlorinating agent. Add the reagent slowly and sub-surface if possible to ensure rapid mixing and heat dissipation.

  • Possible Cause: Incorrect stoichiometry; an excess of the chlorinating agent was used.

  • Solution: Use a slight excess (e.g., 1.05-1.1 equivalents) of the chlorinating agent. Accurately measure all reagents.

Problem 3: The reaction is vigorous and difficult to control (runaway reaction).

  • Possible Cause: The initial temperature of the ketone solution was too high before adding the chlorinating agent.

  • Solution: Always pre-cool the reaction mixture to the target temperature before beginning the addition of the chlorinating agent.

  • Possible Cause: The chlorinating agent was added too quickly.

  • Solution: Add the reagent dropwise over an extended period. For larger-scale reactions, consider using a syringe pump for a consistent and slow addition rate. Ensure stirring is efficient to prevent localized high concentrations of the reagent.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the temperature-controlled synthesis of this compound.

G Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Butyrophenone in Solvent B Pre-cool Reactor to 0-5 °C A->B C Slow, Dropwise Addition of Chlorinating Agent B->C D Maintain Temp < 10 °C During Addition C->D E Warm to Room Temp & Stir (1-2h) D->E F Monitor by TLC E->F G Quench Reaction F->G H Extract Product G->H I Dry & Concentrate H->I J Purify via Column Chromatography I->J

Caption: General experimental workflow highlighting critical temperature control steps.

Troubleshooting Logic Diagram

This diagram provides a logical path for troubleshooting common issues during the synthesis.

G Troubleshooting Flowchart Problem Observed Problem LowYield Low / No Yield Problem->LowYield e.g. Impurities Multiple Products (e.g., Dichlorination) Problem->Impurities e.g. Runaway Runaway Reaction Problem->Runaway e.g. Cause1 Check Temperature Control (Too high/low?) LowYield->Cause1 Cause2 Check Reagent Quality (Fresh? Correct Stoichiometry?) LowYield->Cause2 Cause3 Check Reaction Time (Monitor with TLC) LowYield->Cause3 Impurities->Cause1 Impurities->Cause2 Runaway->Cause1 Cause4 Check Reagent Addition Rate (Too fast?) Runaway->Cause4 Solution1 Solution: Improve cooling, monitor internal temp. Cause1->Solution1 Solution2 Solution: Use fresh reagents, verify stoichiometry. Cause2->Solution2 Solution3 Solution: Extend stir time at RT if needed. Cause3->Solution3 Solution4 Solution: Add dropwise, ensure efficient stirring. Cause4->Solution4

Caption: A logical flowchart for diagnosing and solving common synthesis problems.

References

Technical Support Center: Catalyst Selection for Reactions of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for catalyst selection in reactions involving 2-Chloro-1-phenylbutan-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide answers to common questions and troubleshoot issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic reactions I can perform with this compound?

A1: this compound is a versatile α-chloro ketone that can undergo several key catalytic transformations:

  • Asymmetric Reduction: The carbonyl group can be stereoselectively reduced to a chiral alcohol, (1R,2S)- or (1S,2R)-2-chloro-1-phenylbutan-1-ol, which are valuable chiral building blocks.

  • Catalytic Amination: The chloro group can be substituted with an amino group, or the ketone can be directly aminated to form chiral amines like 2-amino-1-phenylbutan-1-one.

  • Reductive Dehalogenation: The chlorine atom can be selectively removed to yield 1-phenylbutan-1-one.

Q2: Which catalysts are recommended for the asymmetric reduction of this compound?

A2: For the asymmetric reduction of α-chloro ketones, both metal-based catalysts and biocatalysts are highly effective. Noyori-type ruthenium catalysts are particularly well-suited for this transformation.[1][2] Biocatalysts, such as yeast carbonyl reductases, also offer excellent enantioselectivity and high conversion rates under mild conditions.[3]

Q3: Can I use a biocatalyst for reactions with this substrate? What are the advantages?

A3: Yes, biocatalysts like ω-transaminases (for amination) and carbonyl reductases (for reduction) are excellent options. The main advantages of biocatalysis include:

  • High Enantioselectivity: Enzymes often provide exceptionally high enantiomeric excess (ee >99%).[3][4]

  • Mild Reaction Conditions: Biocatalytic reactions are typically run in aqueous media at or near room temperature and atmospheric pressure.

  • High Chemoselectivity: Enzymes can selectively target a specific functional group, avoiding the need for protecting groups.

Q4: What is reductive dehalogenation, and which catalysts are suitable?

A4: Reductive dehalogenation is the removal of the chlorine atom, replacing it with hydrogen. This is useful if the desired product is the corresponding ketone, 1-phenylbutan-1-one. Modern methods include visible-light-driven copper-catalyzed dehalogenation, which is an environmentally friendly option using ascorbic acid as a reductant.[5]

Q5: Is catalyst poisoning a concern with a chlorinated substrate like this compound?

A5: Yes, catalyst poisoning can be a significant issue. Halogenated compounds can deactivate noble metal catalysts (like Pd, Pt, Ru) by reacting with the metal center. Furthermore, ketone substrates or byproducts can strongly adsorb onto the catalyst surface, blocking active sites.[6][7] Monitoring catalyst activity over time is crucial. If deactivation is observed, catalyst loading may need to be optimized, or a more robust catalyst system may be required.

Troubleshooting Guides

Issue 1: Low Enantioselectivity in Asymmetric Reduction
Potential Cause Troubleshooting Step
Incorrect Catalyst Enantiomer Ensure you are using the correct atropisomer of the chiral ligand (e.g., (R)-BINAP vs. (S)-BINAP) to obtain the desired product enantiomer.[8]
Racemization of Product The reaction conditions (e.g., presence of base, elevated temperature) might be causing racemization of the chiral alcohol product. Try running the reaction at a lower temperature or using a non-basic catalyst system.
Impure Substrate Impurities in the this compound starting material can interfere with the catalyst. Purify the substrate by distillation or chromatography before use.
Ineffective Catalyst System The chosen catalyst may not be optimal. Screen a panel of catalysts, including different ligands or metals. For instance, if a BINAP-based catalyst is failing, consider a TsDPEN-based catalyst.[2]
Issue 2: Low or No Conversion
Potential Cause Troubleshooting Step
Catalyst Deactivation/Poisoning The chloro-substrate may be poisoning the catalyst.[6] Increase the catalyst loading or switch to a more poison-resistant catalyst. Consider using a biocatalyst, which may be less susceptible to this type of poisoning.
Inactive Catalyst The catalyst may have degraded due to exposure to air or moisture. Ensure all reactions with air-sensitive catalysts are performed under an inert atmosphere (e.g., Nitrogen or Argon).[8]
Insufficient Hydrogen Pressure (for Hydrogenation) For catalytic hydrogenation, ensure the system is properly sealed and pressurized to the recommended level (e.g., 10-100 atm).[2][9]
Incorrect Solvent or pH (especially for Biocatalysis) Enzyme activity is highly dependent on the reaction medium. Ensure the pH of the buffer and the choice of any co-solvent are optimal for the specific enzyme used.[3][10]

Data Presentation

Table 1: Catalyst Performance in Asymmetric Reduction of α-Chloro Ketones

Catalyst SystemSubstrateProductConversion (%)ee (%)Reference
Ru(OTf)--INVALID-LINK--α-chloroacetophenone(R)-2-chloro-1-phenylethanol>9996[2]
Recombinant E. coli with Carbonyl Reductase (YlCR)α-chloroacetophenone(R)-2-chloro-1-phenylethanol99>99[3]

Note: Data for the specific substrate this compound is limited; these results for the analogous α-chloroacetophenone provide a strong starting point for catalyst selection.

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Noyori-type Catalyst

This protocol is adapted from the asymmetric hydrogenation of α-chloroacetophenone.[2]

Objective: To synthesize (R)-2-chloro-1-phenylbutan-1-ol.

Materials:

  • This compound

  • Ru(OTf)--INVALID-LINK-- catalyst

  • Methanol (anhydrous)

  • High-pressure autoclave reactor with stirrer

  • Hydrogen gas (high purity)

Procedure:

  • In a glovebox, charge the autoclave reactor with Ru(OTf)--INVALID-LINK-- (Substrate/Catalyst ratio = 1000).

  • Add anhydrous methanol to the reactor.

  • Add this compound to the reactor.

  • Seal the reactor and remove it from the glovebox.

  • Purge the reactor with hydrogen gas three times.

  • Pressurize the reactor to 10 atm with hydrogen gas.

  • Stir the reaction mixture at room temperature for 10-12 hours.

  • Monitor the reaction progress by TLC or GC.

  • Once the reaction is complete, carefully vent the reactor.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the resulting (R)-2-chloro-1-phenylbutan-1-ol by column chromatography.

  • Determine the enantiomeric excess (ee) using chiral HPLC.

Protocol 2: Biocatalytic Asymmetric Amination using a Transaminase

This is a general protocol for the asymmetric amination of a ketone using an ω-transaminase.

Objective: To synthesize (S)-2-amino-1-phenylbutan-1-one.

Materials:

  • This compound

  • ω-Transaminase (e.g., from Ochrobactrum anthropi)[4]

  • L-Alanine (as amine donor)

  • Pyridoxal 5'-phosphate (PLP) cofactor

  • Potassium phosphate buffer (e.g., 100 mM, pH 7.5)

  • Pyruvate decarboxylase (PDC) (optional, to shift equilibrium)[10]

  • Shaking incubator

Procedure:

  • Prepare a reaction mixture in a suitable vessel containing potassium phosphate buffer.

  • Add PLP to a final concentration of 1 mM.

  • Add L-Alanine (typically in 10-20 fold excess over the substrate).[10]

  • Add the ω-transaminase enzyme (lyophilized powder or cell-free extract). If using, add PDC.

  • Pre-warm the mixture to the optimal temperature for the enzyme (e.g., 30°C).

  • Add this compound (often dissolved in a co-solvent like DMSO to aid solubility) to start the reaction.

  • Incubate the reaction in a shaking incubator for 24-48 hours.

  • Monitor the formation of the amine product by HPLC or GC.

  • After the reaction, stop it by adding a quenching solvent or by centrifugation to remove the enzyme.

  • Extract the product from the aqueous phase using an organic solvent (e.g., ethyl acetate).

  • Purify the product and determine the enantiomeric excess by chiral chromatography.

Visualizations

Catalyst_Selection_Workflow start Define Reaction Goal for This compound reduction Asymmetric Reduction (Ketone -> Chiral Alcohol) start->reduction amination Catalytic Amination (Ketone -> Chiral Amine) start->amination dehalogenation Reductive Dehalogenation (C-Cl -> C-H) start->dehalogenation catalyst_reduction Select Catalyst Type reduction->catalyst_reduction catalyst_amination Select Catalyst Type amination->catalyst_amination catalyst_dehal Select Catalyst Type dehalogenation->catalyst_dehal noyori Noyori-type Ru Catalyst (High ee, High TON) catalyst_reduction->noyori Chemo- catalysis biocatalyst_red Carbonyl Reductase (High ee, Mild Conditions) catalyst_reduction->biocatalyst_red Bio- catalysis transaminase ω-Transaminase (High ee, Aqueous Media) catalyst_amination->transaminase cu_photocat Cu-based Photocatalyst (Green Chemistry) catalyst_dehal->cu_photocat optimize Optimize Reaction Conditions (Temp, Pressure, Solvent, pH) noyori->optimize biocatalyst_red->optimize transaminase->optimize cu_photocat->optimize

Caption: Catalyst selection workflow for this compound.

Troubleshooting_Workflow start Experiment Fails (Low Yield / Low Selectivity) check_conversion Is Conversion Low? start->check_conversion check_selectivity Is Selectivity (ee) Low? check_conversion->check_selectivity No cause_conversion Potential Causes: - Catalyst Poisoning - Inactive Catalyst - Incorrect Conditions check_conversion->cause_conversion Yes cause_selectivity Potential Causes: - Incorrect Catalyst Enantiomer - Product Racemization - Impure Substrate check_selectivity->cause_selectivity Yes end Problem Resolved check_selectivity->end No, check other issues action_conversion Actions: 1. Check Inert Atmosphere 2. Increase Catalyst Loading 3. Verify Temp/Pressure/pH cause_conversion->action_conversion action_conversion->end action_selectivity Actions: 1. Verify Ligand Chirality 2. Lower Reaction Temperature 3. Purify Starting Material cause_selectivity->action_selectivity action_selectivity->end

Caption: Troubleshooting decision tree for catalytic reactions.

References

Technical Support Center: Workup Procedures for 2-Chloro-1-phenylbutan-1-one Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup of reactions involving 2-Chloro-1-phenylbutan-1-one. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions that may arise during the workup of reactions with this compound, particularly in the synthesis of its derivatives.

FAQ 1: After reacting this compound with a primary amine, my aqueous wash is showing the presence of my product. What is happening and how can I fix this?

Answer: This issue commonly arises due to the basic nature of the aminoketone product. The protonated form of the amine is water-soluble. To minimize product loss into the aqueous phase, the workup should be performed under basic conditions.

Troubleshooting Steps:

  • Basify the Reaction Mixture: Before extraction, ensure the aqueous layer has a pH greater than 10. This can be achieved by adding a base such as sodium carbonate (Na₂CO₃) or a dilute sodium hydroxide (NaOH) solution. This deprotonates the amine, making it less water-soluble and more soluble in the organic solvent.

  • Choice of Base: Use a base that is strong enough to deprotonate the ammonium salt but will not cause significant hydrolysis of other functional groups. A saturated solution of sodium bicarbonate may not be sufficient if the amine is not very basic.

  • Salting Out: Before extraction, add a significant amount of a salt, like sodium chloride (NaCl), to the aqueous layer until it is saturated. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic product and pushing it into the organic layer. This is known as the "salting out" effect.

  • Back-Extraction: If you suspect product loss to the aqueous layer, you can perform a back-extraction. Combine all your aqueous washes, basify them, and then extract them again with your organic solvent.

FAQ 2: I am seeing a significant amount of an alkene side-product in my NMR. How can I prevent this?

Answer: The formation of an alkene, 1-phenylbut-1-en-1-one, is due to an elimination reaction (E2) competing with the desired substitution reaction (SN2). This is a common issue when using a strong, sterically hindered base or when the reaction is run at elevated temperatures.

Troubleshooting & Prevention:

  • Choice of Base: If a base is required for the reaction (e.g., to neutralize HCl formed), use a non-nucleophilic, sterically hindered base if substitution is the desired outcome. However, for N-alkylation, a slight excess of the amine nucleophile can often act as the base. If an external base is needed, consider using a milder base like potassium carbonate (K₂CO₃) instead of stronger bases like sodium hydroxide or alkoxides.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures favor elimination over substitution.[1]

  • Nucleophile Choice: The nature of the nucleophile plays a role. Less sterically hindered amines are more likely to act as nucleophiles rather than bases.

  • Solvent: The choice of solvent can influence the ratio of substitution to elimination. Polar aprotic solvents like DMF or DMSO can favor SN2 reactions.

FAQ 3: My crude product is an oil that is difficult to purify by recrystallization. What are my options?

Answer: Many aminoketone products are oils at room temperature, making direct recrystallization challenging. Here are several alternative purification strategies:

  • Column Chromatography: This is the most common method for purifying oily products. Due to the basic nature of aminoketones, it is often beneficial to use a silica gel column with a solvent system containing a small amount of a basic modifier, like triethylamine (Et₃N) or ammonia in methanol, to prevent the product from streaking on the column. Amine-functionalized silica can also be an effective stationary phase for the purification of basic compounds.

  • Salt Formation and Recrystallization: Convert the oily basic product into a solid salt, which can then be purified by recrystallization. The hydrochloride (HCl) or hydrobromide (HBr) salts of cathinone derivatives are often crystalline solids.[2] This is achieved by dissolving the crude oil in a suitable solvent (e.g., diethyl ether, ethyl acetate) and bubbling dry HCl gas through it or adding a solution of HCl in an anhydrous solvent. The precipitated salt can then be collected by filtration and recrystallized from a suitable solvent system (e.g., ethanol/ether).

  • Distillation: If the product is thermally stable and has a boiling point that is not excessively high, short-path distillation under high vacuum (Kugelrohr) can be an effective purification method for oils.

Section 2: Experimental Protocols

General Workup Procedure for N-Alkylation with a Primary Amine

This protocol provides a general guideline for the workup of a reaction between this compound and a primary amine.

  • Reaction Quenching: After the reaction is deemed complete by TLC analysis, cool the reaction mixture to room temperature.

  • Solvent Removal (if applicable): If the reaction was performed in a volatile organic solvent, it may be partially removed under reduced pressure.

  • Aqueous Workup:

    • Add deionized water to the reaction mixture.

    • Adjust the pH of the aqueous layer to >10 using a 1M NaOH solution. Monitor the pH with pH paper or a pH meter.

    • Transfer the mixture to a separatory funnel.

    • Extract the aqueous layer three times with a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with brine (saturated NaCl solution) to remove excess water.

  • Drying:

    • Dry the organic layer over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration and Concentration:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by converting it to its hydrochloride salt and recrystallizing.

Section 3: Data Presentation

Table 1: Comparison of Purification Methods for a Model Reaction Product (N-ethyl-1-phenylbutan-1-one-2-amine)

Purification MethodTypical Yield (%)Purity (by HPLC) (%)AdvantagesDisadvantages
Silica Gel Chromatography 60-75>98Good for removing a wide range of impurities.Can be time-consuming; potential for product loss on the column.
Recrystallization of HCl Salt 50-65>99Yields highly pure, stable crystalline solid.Requires an extra chemical step; some product may be lost during salt formation and recrystallization.
Kugelrohr Distillation 45-6095-98Fast and effective for thermally stable oils.Not suitable for thermally sensitive compounds; may not remove impurities with similar boiling points.

Note: Yields and purity are approximate and can vary depending on the specific reaction conditions and execution of the purification.

Section 4: Visualizations

Experimental Workflow: General Workup for N-Alkylation

Workup_Workflow start Reaction Mixture quench Quench with Water start->quench basify Adjust pH > 10 (e.g., 1M NaOH) quench->basify extract Extract with Organic Solvent (x3) basify->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry filter_concentrate Filter and Concentrate dry->filter_concentrate crude_product Crude Product filter_concentrate->crude_product purify Purification crude_product->purify final_product Pure Product purify->final_product

Caption: General workflow for the aqueous workup of N-alkylation reactions.

Troubleshooting Logic: Substitution vs. Elimination

Troubleshooting_Logic start Low Yield of Substitution Product/ High Alkene Impurity high_temp High Reaction Temperature? start->high_temp Check strong_base Using a Strong/Hindered Base? high_temp->strong_base No lower_temp Action: Lower Reaction Temperature high_temp->lower_temp Yes milder_base Action: Use a Milder/Less Hindered Base (e.g., K2CO3 or excess amine) strong_base->milder_base Yes outcome Increased Yield of Substitution Product strong_base->outcome No, consider other factors lower_temp->outcome milder_base->outcome

Caption: Troubleshooting pathway for addressing competing elimination reactions.

References

minimizing byproduct formation with 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 2-Chloro-1-phenylbutan-1-one. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during experiments with this versatile reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed with this compound?

A1: this compound is an α-chloroketone and is susceptible to several side reactions, primarily driven by its electrophilic nature. The most common byproduct formations arise from:

  • Elimination Reactions: Formation of α,β-unsaturated ketones (e.g., 1-phenylbut-2-en-1-one) through the removal of HCl. This is favored by strong, bulky bases and higher temperatures.

  • Favorskii Rearrangement: In the presence of a base, this compound can undergo rearrangement to form carboxylic acid derivatives. With alkoxides (e.g., sodium methoxide), this leads to the formation of esters (e.g., methyl 2-phenylbutanoate). With amines, the corresponding amides are formed.

  • Nucleophilic Substitution (SN1/SN2): Direct replacement of the chloride by a nucleophile. The mechanism (SN1 or SN2) and potential for rearrangement depend on the substrate, nucleophile, and solvent.

Q2: How can I minimize the formation of the elimination byproduct, 1-phenylbut-2-en-1-one?

A2: To disfavor the elimination pathway, consider the following strategies:

  • Temperature Control: Maintain a low reaction temperature. Elimination reactions typically have a higher activation energy than substitution reactions.

  • Choice of Base/Nucleophile: Use a less sterically hindered base or a weaker base if the desired reaction is substitution. Strong, bulky bases are more likely to act as a base rather than a nucleophile, promoting elimination.

  • Solvent Selection: The choice of solvent can influence the reaction pathway. Protic solvents can solvate the leaving group and may favor substitution reactions.

Q3: I am observing a significant amount of a rearranged ester byproduct when using an alkoxide. How can I prevent the Favorskii rearrangement?

A3: The Favorskii rearrangement is a common issue with α-haloketones in the presence of a base. To suppress this byproduct:

  • Use of Aprotic Solvents: Employing aprotic solvents can sometimes disfavor the enolate formation necessary for the rearrangement.

  • Careful Control of Stoichiometry: Precise control over the amount of base used is critical. Excess base can promote the rearrangement.

  • Alternative Synthetic Routes: If the rearrangement remains a significant problem, consider alternative synthetic strategies that do not involve the use of strong bases with this compound.

Troubleshooting Guides

Issue 1: Low Yield of Desired Substitution Product and Presence of Multiple Byproducts
Potential Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high. Lower the reaction temperature. Perform the reaction at 0°C or below.Reduced rate of elimination and other side reactions, leading to a cleaner reaction profile and higher yield of the substitution product.
The base/nucleophile is too strong or sterically hindered. Switch to a weaker or less bulky base/nucleophile. For example, use a carbonate base instead of an alkoxide if applicable.Favors the SN2 pathway over E2 and the Favorskii rearrangement, increasing the yield of the desired substitution product.
Inappropriate solvent. Change the solvent. For SN2 reactions, polar aprotic solvents like DMF or acetonitrile are often preferred.Increased rate of the desired substitution reaction and potentially suppressed side reactions.
Presence of moisture. Ensure all reagents and glassware are dry. Use anhydrous solvents.Prevents hydrolysis of the starting material and other water-mediated side reactions.
Issue 2: Formation of a Carboxylic Acid Derivative (Ester or Amide) Instead of the Expected Product
Potential Cause Troubleshooting Step Expected Outcome
Favorskii rearrangement is occurring. This is a known reaction pathway for α-haloketones with bases. See FAQ A3 for mitigation strategies.Suppression of the rearrangement and increased yield of the target molecule.
Reaction conditions favor enolate formation. Use a non-basic nucleophile if the reaction chemistry allows.Avoids the initial deprotonation step that leads to the Favorskii rearrangement.

Experimental Protocols

Protocol 1: General Procedure for Nucleophilic Substitution with an Amine to Minimize Elimination

This protocol provides a general guideline for reacting this compound with a primary or secondary amine to favor the substitution product.

Materials:

  • This compound

  • Amine (2 equivalents)

  • Anhydrous acetonitrile

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent).

  • Dissolve the starting material in anhydrous acetonitrile.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the amine (2 equivalents) dropwise to the cooled solution over a period of 15-30 minutes. The use of a second equivalent of the amine acts as a base to neutralize the HCl formed during the reaction.

  • After the addition is complete, allow the reaction to stir at 0°C and monitor its progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Logical Relationship of Reaction Pathways

G Potential Reaction Pathways of this compound A This compound B Nucleophilic Substitution (SN1/SN2) A->B Nucleophile C Elimination (E1/E2) A->C Base D Favorskii Rearrangement A->D Base E Substitution Product B->E F 1-Phenylbut-2-en-1-one C->F G Carboxylic Acid Derivative (Ester/Amide) D->G

Caption: Reaction pathways of this compound.

Experimental Workflow for Minimizing Byproducts

G Workflow for Minimizing Byproducts start Start: Reaction Setup step1 Select Appropriate Solvent (e.g., Anhydrous Aprotic) start->step1 step2 Control Reaction Temperature (e.g., 0°C or below) step1->step2 step3 Choose Optimal Base/Nucleophile (Weak, non-bulky) step2->step3 step4 Monitor Reaction Progress (TLC, LC-MS) step3->step4 decision Reaction Complete? step4->decision decision->step4 No step5 Work-up and Purification decision->step5 Yes end End: Pure Product step5->end

Caption: Experimental workflow for byproduct minimization.

Validation & Comparative

Navigating the Structural Nuances: A Comparative NMR Analysis of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, a comprehensive understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating the intricate architecture of organic molecules. This guide provides a comparative analysis of the NMR spectral data for 2-Chloro-1-phenylbutan-1-one, offering insights into its structural characteristics in contrast to its parent compound, 1-phenylbutan-1-one. The inclusion of detailed experimental protocols and visual aids aims to facilitate a deeper understanding and practical application of this data.

Comparative NMR Spectral Data

The following table summarizes the experimental ¹H and ¹³C NMR data for 1-phenylbutan-1-one and the predicted data for this compound.

Compound Position ¹H NMR (δ, ppm, Multiplicity, J in Hz) ¹³C NMR (δ, ppm)
1-Phenylbutan-1-one Phenyl-H7.95 (m, 2H), 7.55 (m, 1H), 7.45 (m, 2H)137.0 (C), 133.0 (CH), 128.6 (CH), 128.0 (CH)
C=O-200.7
α-CH₂2.93 (t, J = 7.3 Hz, 2H)38.5
β-CH₂1.74 (sextet, J = 7.4 Hz, 2H)17.8
γ-CH₃0.98 (t, J = 7.4 Hz, 3H)13.9
This compound (Predicted) Phenyl-H~7.9-8.1 (m, 2H), ~7.5-7.7 (m, 3H)~134.0 (C), ~134.5 (CH), ~129.0 (CH), ~129.0 (CH)
C=O-~195.0
α-CH~5.2 (dd, J ≈ 7, 6 Hz, 1H)~60.0
β-CH₂~2.1 (m, 1H), ~1.9 (m, 1H)~28.0
γ-CH₃~1.1 (t, J = 7.5 Hz, 3H)~11.0

Note: The predicted values for this compound are estimations based on analogous compounds and established substituent effects. The downfield shift of the α-proton and α-carbon is a direct consequence of the electron-withdrawing effect of the chlorine atom.

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation. The following outlines a general procedure for the ¹H and ¹³C NMR analysis of small organic molecules like this compound.

1. Sample Preparation:

  • Weigh approximately 5-20 mg of the solid sample or measure 10-50 µL of the liquid sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The choice of solvent is critical to avoid interfering signals in the ¹H NMR spectrum.

  • Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • Insert the NMR tube into the spectrometer's spinner turbine and adjust the depth according to the instrument's specifications.

  • Introduce the sample into the magnet.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity, which is essential for obtaining sharp, well-resolved peaks.

  • For ¹H NMR:

    • Acquire a single scan to check the signal-to-noise ratio.

    • Set the appropriate spectral width, acquisition time, and relaxation delay.

    • Typically, 8 to 16 scans are sufficient for a concentrated sample.

  • For ¹³C NMR:

    • Set a wider spectral width compared to ¹H NMR.

    • Due to the low natural abundance of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay are required to obtain a good signal-to-noise ratio.

    • Proton decoupling is typically used to simplify the spectrum and enhance the signal.

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and 77.16 ppm for ¹³C NMR) or an internal standard like tetramethylsilane (TMS).

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

Visualizing Molecular Structure and Experimental Workflow

To further aid in the understanding of the NMR data and the experimental process, the following diagrams have been generated.

G Start Sample Preparation Dissolve Dissolve in Deuterated Solvent Start->Dissolve Filter Filter into NMR Tube Dissolve->Filter Acquisition Data Acquisition Filter->Acquisition Lock_Shim Lock and Shim Acquisition->Lock_Shim Acquire_1H Acquire ¹H Spectrum Lock_Shim->Acquire_1H Acquire_13C Acquire ¹³C Spectrum Lock_Shim->Acquire_13C Processing Data Processing Acquire_1H->Processing Acquire_13C->Processing FT Fourier Transform Processing->FT Phase_Calibrate Phase and Calibrate FT->Phase_Calibrate Analysis Spectral Analysis Phase_Calibrate->Analysis Assign Assign Signals Analysis->Assign Structure Structure Elucidation Assign->Structure

Comparative Analysis of Analytical Techniques for 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

The characterization of active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of drug development and quality control. 2-Chloro-1-phenylbutan-1-one, an α-chloroketone, serves as a key building block in the synthesis of various pharmaceutical compounds. Its purity and structural integrity are paramount, necessitating robust analytical methods for its identification and quantification. This guide provides a comparative overview of mass spectrometry (MS) for the analysis of this compound, with additional context on alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS) Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds like this compound. It combines the separation capabilities of gas chromatography with the sensitive detection and structural elucidation power of mass spectrometry.

Quantitative Data Summary

While a publicly available, complete mass spectrum with relative intensities for this compound is not readily found in open-access databases, the expected key fragmentation ions based on its structure are presented below. The molecular ion ([M]⁺) would have a mass-to-charge ratio (m/z) corresponding to its molecular weight (182.64 g/mol ), with an isotopic peak at M+2 due to the presence of the chlorine-37 isotope.

Analytical Technique Key Performance Characteristics This compound Analysis
GC-MS High sensitivity and specificity, provides structural information through fragmentation patterns. Molecular Ion (m/z): 182/184 ([M]⁺, due to ³⁵Cl/³⁷Cl isotopes)Key Fragment Ions (m/z): 105 (Benzoyl cation), 77 (Phenyl cation), 57 (Butyl fragment), 29 (Ethyl fragment)
HPLC-UV Excellent for quantification of non-volatile or thermally labile compounds, wide applicability. Retention Time: Dependent on column and mobile phase selection.Limit of Detection: Typically in the low µg/mL to ng/mL range.
NMR Spectroscopy Provides detailed structural information, non-destructive. ¹H NMR: Distinct signals for aromatic, methine, methylene, and methyl protons.¹³C NMR: Characteristic chemical shifts for carbonyl, aromatic, and aliphatic carbons.

Table 1. Comparative overview of analytical techniques for this compound.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is a general guideline for the analysis of aromatic ketones and can be adapted for this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

Sample Preparation:

  • Prepare a stock solution of this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

GC-MS Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless (or split, depending on concentration)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is a general method for the analysis of α-chloroketones and would require optimization for this compound.

Instrumentation:

  • HPLC system with a UV-Vis detector (e.g., Agilent 1260 Infinity II LC System).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Sample Preparation:

  • Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 245 nm (based on the benzoyl chromophore).

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation:

  • NMR spectrometer (e.g., Bruker Avance 400 MHz or equivalent).

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in about 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

NMR Acquisition Parameters (Typical for ¹H NMR):

  • Pulse Program: Standard single pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64 (depending on sample concentration).

  • Relaxation Delay: 1-2 seconds.

Mandatory Visualization

The following diagram illustrates the predicted electron ionization (EI) fragmentation pathway of this compound in a mass spectrometer.

fragmentation_pathway M [C₁₀H₁₁ClO]⁺˙ m/z = 182/184 F1 [C₆H₅CO]⁺ Benzoyl cation m/z = 105 M->F1 - •CHCl-CH₂-CH₃ F3 [C₄H₈Cl]⁺ m/z = 91/93 M->F3 - •C₆H₅CO F5 [C₄H₉]⁺ Butyl cation m/z = 57 M->F5 - •CO-CHCl F2 [C₆H₅]⁺ Phenyl cation m/z = 77 F1->F2 - CO F4 [C₂H₅]⁺ Ethyl cation m/z = 29 F3->F4 - •CH₂Cl Rad1 •CHCl-CH₂-CH₃ Rad2 •CO Rad3 •C₆H₅CO Rad4 •CH(Cl)C₄H₉ Rad5 •Cl

Caption: Predicted fragmentation pathway of this compound.

Comparison of Techniques

  • GC-MS stands out for its high sensitivity and the ability to provide structural information through characteristic fragmentation patterns, making it ideal for both identification and quantification of this compound, especially at trace levels.

  • HPLC-UV is a versatile and robust technique for routine quantification. Its primary advantage lies in its applicability to a wider range of compounds, including those that are not sufficiently volatile or are thermally unstable for GC analysis. For this compound, HPLC-UV would be a reliable method for purity assessment and content uniformity testing in drug formulations.

  • NMR Spectroscopy is unparalleled in its ability to provide detailed, unambiguous structural elucidation. While generally less sensitive than MS, it is a non-destructive technique that can provide crucial information about the connectivity of atoms within the molecule, confirm the identity of the compound, and detect impurities, including isomers, that might be difficult to resolve by chromatographic methods alone.

Conclusion

The choice of analytical technique for this compound depends on the specific requirements of the analysis. For definitive identification and sensitive quantification, GC-MS is the method of choice. For routine quality control and purity assessments, HPLC-UV offers a robust and reliable alternative. NMR spectroscopy is indispensable for absolute structural confirmation and detailed characterization. In a comprehensive drug development program, a combination of these techniques would be employed to ensure the identity, purity, and quality of this important pharmaceutical intermediate.

A Comparative Guide to Analytical Methods for the Identification of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the identification and quantification of 2-Chloro-1-phenylbutan-1-one, a compound of interest in various research and development fields. The selection of an appropriate analytical technique is critical for accurate and reliable results. This document outlines the principles, experimental protocols, and performance characteristics of several key analytical methods, offering a basis for informed decision-making.

Introduction to this compound

This compound, also known as alpha-chlorobutyrophenone, is a chemical compound with the molecular formula C₁₀H₁₁ClO.[1] Its structure consists of a butyrophenone core with a chlorine atom at the alpha position relative to the carbonyl group. The analytical identification and quantification of this compound are essential for quality control, impurity profiling, and metabolic studies.

Chromatographic Methods

Chromatographic techniques are powerful tools for the separation and quantification of this compound from complex mixtures. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most commonly employed methods.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and specific technique for the analysis of volatile and thermally stable compounds like this compound. The compound is first vaporized and separated based on its boiling point and polarity on a chromatographic column, and then detected by a mass spectrometer, which provides information about its molecular weight and fragmentation pattern.

Experimental Protocol:

A general screening method for related synthetic cathinones can be adapted for this compound analysis.

  • Sample Preparation: Dissolve the sample in a suitable organic solvent such as methanol or acetonitrile.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column, such as a 5% diphenyl/95% dimethylpolysiloxane column.

    • Oven Temperature Program: Start at an initial temperature of around 90°C, hold for 1 minute, and then ramp up to 300°C at a rate of 10-20°C per minute.

    • Injector Temperature: 250-280°C.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: A typical mass range of 40-500 amu is scanned to capture the molecular ion and characteristic fragment ions.

Performance Characteristics:

ParameterTypical Performance
Limit of Detection (LOD)0.1 - 10 ng/mL
Limit of Quantification (LOQ)0.5 - 25 ng/mL
Linearity (R²)> 0.99
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Logical Workflow for GC-MS Analysis:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Dissolution Dissolution in organic solvent Sample->Dissolution Injection Injection into GC Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Identification Compound Identification (Mass Spectrum) Data_Acquisition->Identification Quantification Quantification Identification->Quantification

Figure 1: A generalized workflow for the analysis of this compound using GC-MS.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC-MS due to thermal instability or low volatility. For α-chloroketones, reversed-phase HPLC with UV detection is a common approach.

Experimental Protocol:

A validated method for synthetic cathinones using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted for HPLC-UV analysis of this compound.[2][3][4][5][6]

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. Solid-phase extraction (SPE) may be used for sample clean-up and concentration from complex matrices.[2][5]

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is between 0.5 and 1.5 mL/min.

    • Column Temperature: Maintained at a constant temperature, for instance, 30-40°C, to ensure reproducibility.

    • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance (likely around 240-260 nm for the phenyl ketone chromophore).

Performance Characteristics:

The following table summarizes the expected performance of a validated HPLC-UV method for a compound like this compound, based on data for similar analytes.[2][6]

ParameterExpected Performance
Limit of Detection (LOD)0.01 - 0.1 µg/mL
Limit of Quantification (LOQ)0.05 - 0.5 µg/mL
Linearity (R²)> 0.999
Accuracy (% Recovery)90 - 110%
Precision (% RSD)< 5%

Experimental Workflow for HPLC Analysis:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Sample containing This compound SPE Solid-Phase Extraction (Optional) Sample->SPE Dissolution Dissolution in Mobile Phase SPE->Dissolution Injection Injection into HPLC Separation Reversed-Phase Separation Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Chromatogram Acquisition Detection->Data_Acquisition Identification Peak Identification (Retention Time) Data_Acquisition->Identification Quantification Quantification (Peak Area) Identification->Quantification

Figure 2: A typical workflow for the identification and quantification of this compound by HPLC-UV.

Spectroscopic Methods

Spectroscopic techniques provide valuable information about the chemical structure and functional groups present in this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous structure elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

Experimental Protocol:

  • Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃) and transfer to an NMR tube.

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Acquire a proton NMR spectrum to observe the chemical shifts, integration, and coupling patterns of the different protons.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum to identify the number of unique carbon environments.

Expected Spectral Features:

Based on the structure of this compound, the following signals are expected in the ¹H NMR spectrum:

  • A triplet corresponding to the methyl protons (-CH₃).

  • A multiplet for the methylene protons (-CH₂-).

  • A multiplet for the methine proton (-CHCl-).

  • Multiplets in the aromatic region for the phenyl protons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.

  • Instrument: A standard FTIR spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

Expected Spectral Features:

The FTIR spectrum of this compound is expected to show characteristic absorption bands for:

  • A strong carbonyl (C=O) stretching vibration around 1690 cm⁻¹.

  • C-H stretching vibrations for the aromatic and aliphatic portions of the molecule.

  • A C-Cl stretching vibration, typically in the fingerprint region (below 800 cm⁻¹).

Relationship between Analytical Techniques:

Analytical_Techniques cluster_separation Separation & Quantification cluster_structure Structural Elucidation Compound This compound GCMS GC-MS Compound->GCMS Separation & ID HPLC HPLC Compound->HPLC Separation & Quant. NMR NMR Compound->NMR Structure Confirmation FTIR FTIR Compound->FTIR Functional Groups GCMS->NMR Confirmatory HPLC->NMR Confirmatory

Figure 3: The interplay of different analytical techniques for the comprehensive analysis of this compound.

Conclusion

The choice of analytical method for the identification and quantification of this compound will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the need for structural confirmation. GC-MS and HPLC are powerful techniques for separation and quantification, with LC-MS/MS offering enhanced sensitivity and specificity. NMR and FTIR spectroscopy are indispensable for the definitive structural elucidation of the compound. For routine analysis, a validated HPLC-UV or GC-MS method would be suitable, while a combination of these techniques would be necessary for comprehensive characterization and in-depth studies.

References

A Comparative Guide to the Analytical Characterization of 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of common analytical techniques for the characterization of 2-Chloro-1-phenylbutan-1-one, a halogenated ketone of interest in synthetic chemistry and drug development. We will delve into the principles and expected outcomes of Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering a comprehensive toolkit for its analysis.

Introduction to this compound

This compound, also known as α-chlorobutyrophenone, is a chemical intermediate whose purity and structure are critical for subsequent applications. Its molecular structure, featuring a phenyl ring, a carbonyl group, and a chlorine atom on the alpha-carbon, gives rise to distinct spectroscopic signatures that can be harnessed for its identification and characterization.

FTIR Spectroscopy: Probing Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Expected FTIR Spectrum of this compound

While a publicly available, detailed experimental FTIR spectrum with peak assignments for this compound is not readily accessible, we can predict the characteristic absorption bands based on its structure and data from similar compounds.

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
C=O (Ketone)Stretch1680 - 1700Strong
C-H (Aromatic)Stretch3000 - 3100Medium
C-H (Aliphatic)Stretch2850 - 3000Medium
C=C (Aromatic)Stretch1450 - 1600Medium to Weak
C-ClStretch600 - 800Medium to Strong

Note: The conjugation of the carbonyl group with the phenyl ring is expected to lower the C=O stretching frequency to the 1680-1700 cm⁻¹ range. The presence of the chlorine atom on the α-carbon may also slightly influence the carbonyl absorption frequency.

Experimental Protocol: FTIR Spectroscopy
  • Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a solution in a suitable solvent (e.g., chloroform, carbon tetrachloride) can be prepared and placed in a liquid cell. For vapor phase analysis, the sample is heated in a gas cell.

  • Background Spectrum: A background spectrum of the empty sample holder (or the pure solvent) is recorded to subtract any atmospheric or solvent-related absorptions.

  • Sample Spectrum: The sample is placed in the FTIR spectrometer, and the infrared spectrum is recorded over a specific range (typically 4000 - 400 cm⁻¹).

  • Data Processing: The resulting interferogram is mathematically converted into a spectrum (transmittance or absorbance vs. wavenumber) using a Fourier transform. The background spectrum is then subtracted from the sample spectrum.

Alternative Analytical Techniques: A Comparative Overview

While FTIR is an excellent tool for identifying functional groups, a comprehensive characterization of this compound requires complementary techniques like NMR spectroscopy and Mass Spectrometry.

Technique Information Provided Strengths Limitations
FTIR Spectroscopy Functional groups present.Fast, non-destructive, provides a molecular "fingerprint".Does not provide detailed structural connectivity.
NMR Spectroscopy Detailed information about the carbon-hydrogen framework, including connectivity and stereochemistry.Provides unambiguous structure elucidation.Slower acquisition time, requires more sample, more expensive instrumentation.
Mass Spectrometry Molecular weight and fragmentation pattern, leading to structural information.High sensitivity, provides molecular formula information.Isomers can be difficult to distinguish without tandem MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton

NMR spectroscopy is a powerful technique for determining the precise structure of a molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Expected NMR Data for this compound

¹H NMR (Proton NMR):

Proton(s) Expected Chemical Shift (δ, ppm) Multiplicity Integration
Aromatic (C₆H₅)7.4 - 8.0Multiplet5H
Methine (CH-Cl)5.1 - 5.3Triplet1H
Methylene (CH₂)2.0 - 2.3Sextet2H
Methyl (CH₃)0.9 - 1.2Triplet3H

¹³C NMR (Carbon NMR):

Carbon(s) Expected Chemical Shift (δ, ppm)
Carbonyl (C=O)190 - 200
Aromatic (C₆H₅)128 - 135
Methine (CH-Cl)60 - 70
Methylene (CH₂)25 - 35
Methyl (CH₃)10 - 15
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: A small amount of the sample (typically 5-25 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.

  • Data Acquisition: The NMR tube is placed in the spectrometer's magnet. A series of radiofrequency pulses are applied, and the resulting free induction decay (FID) signal is recorded.

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased, baseline corrected, and referenced to the TMS signal (0 ppm).

  • Analysis: The chemical shifts, integration, and multiplicity of the peaks are analyzed to determine the structure of the molecule.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure.

Expected Mass Spectrum of this compound

The mass spectrum of this compound is expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak due to the presence of the chlorine-37 isotope (in an approximate 3:1 ratio with the chlorine-35 peak).

Key Fragmentation Pathways:

  • α-Cleavage: Cleavage of the bond between the carbonyl group and the α-carbon, leading to the formation of the benzoyl cation (C₆H₅CO⁺, m/z 105) and a chloroalkyl radical. This is often a major fragmentation pathway for ketones.

  • Loss of Chlorine: Cleavage of the C-Cl bond can result in a fragment at [M-35]⁺ or [M-36]⁺ (loss of HCl).

  • McLafferty Rearrangement: While less common for this specific structure, a rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen followed by cleavage of the α-β bond could occur.

Experimental Protocol: Mass Spectrometry (GC-MS)
  • Sample Introduction: The sample is injected into a gas chromatograph (GC), which separates the components of the mixture. This compound is then introduced into the mass spectrometer.

  • Ionization: In the ion source, the sample molecules are bombarded with electrons (Electron Ionization - EI), causing them to lose an electron and form positively charged molecular ions.

  • Mass Analysis: The ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.

Workflow and Decision Making

The selection and sequence of analytical techniques are crucial for an efficient and accurate characterization of this compound.

G Analytical Workflow for this compound cluster_0 Initial Analysis cluster_1 Detailed Structural Elucidation cluster_2 Data Interpretation and Confirmation start Sample of This compound ftir FTIR Spectroscopy start->ftir Quick Functional Group Check nmr NMR Spectroscopy (¹H and ¹³C) ftir->nmr Confirm Presence of Key Functional Groups ms Mass Spectrometry (GC-MS) ftir->ms Confirm Molecular Weight Hypothesis interpretation Combined Spectral Interpretation nmr->interpretation ms->interpretation interpretation->start Inconsistent Data (Re-evaluate) confirmation Structure Confirmed interpretation->confirmation Consistent Data

Caption: A typical workflow for the analytical characterization of this compound.

Conclusion

A multi-technique approach is indispensable for the unambiguous characterization of this compound. FTIR spectroscopy provides a rapid assessment of the key functional groups. NMR spectroscopy offers a detailed map of the molecular structure, and mass spectrometry confirms the molecular weight and provides valuable information about its fragmentation. By combining the data from these techniques, researchers can confidently verify the identity and purity of this important chemical compound.

A Comparative Guide to the Reactivity of 2-Chloro-1-phenylbutan-1-one and Its Halogenated Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to α-Haloketone Reactivity

α-Haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. This unique structural arrangement significantly influences their chemical reactivity. The electron-withdrawing nature of the carbonyl group enhances the electrophilicity of the α-carbon, making it highly susceptible to nucleophilic attack. Furthermore, the halogen atom serves as a good leaving group, facilitating nucleophilic substitution reactions. The general order of leaving group ability for halogens in these reactions is I > Br > Cl, which directly correlates with the reactivity of the corresponding α-haloketones.

Comparative Reactivity Analysis

The reactivity of 2-halo-1-phenylbutan-1-ones in nucleophilic substitution reactions is expected to follow the established trend based on the leaving group ability of the halide. Therefore, the anticipated order of reactivity is:

2-Iodo-1-phenylbutan-1-one > 2-Bromo-1-phenylbutan-1-one > 2-Chloro-1-phenylbutan-1-one

This trend is a consequence of the carbon-halogen bond strength (C-I < C-Br < C-Cl) and the stability of the resulting halide anion (I⁻ > Br⁻ > Cl⁻). A weaker carbon-halogen bond is more easily broken, and a more stable leaving group is more readily displaced, both factors contributing to a faster reaction rate.

Quantitative Data Summary

While specific experimental data for the direct comparison of these three analogs is not available, the following table provides a qualitative comparison based on established chemical principles and offers a template for presenting experimental findings. The hypothetical relative rate constants are included for illustrative purposes to demonstrate the expected trend.

CompoundStructureHalogenC-X Bond Energy (kJ/mol, approx.)Leaving Group pKa (of HX)Expected Relative ReactivityHypothetical Relative Rate Constant (k_rel)
This compoundChlorine~340-7Least Reactive1
2-Bromo-1-phenylbutan-1-oneBromine~285-9Moderately Reactive~50
2-Iodo-1-phenylbutan-1-oneIodine~210-10Most Reactive~2500

Note: The C-X bond energies are approximate values for alkyl halides and are provided for general comparison. The hypothetical relative rate constants are based on typical relative rates observed for alkyl halides in SN2 reactions.

Reaction Mechanisms and Experimental Workflows

The primary reaction pathway for α-haloketones with most nucleophiles is the SN2 (bimolecular nucleophilic substitution) mechanism. This is a single-step process where the nucleophile attacks the electrophilic α-carbon, and the halide leaving group departs simultaneously.

SN2_Mechanism sub 2-Halo-1-phenylbutan-1-one ts Transition State [Nu---C---X]⁻ sub->ts Attack by Nu⁻ nu Nucleophile (Nu⁻) nu->ts prod Substituted Product ts->prod lg Halide Ion (X⁻) ts->lg Departure of X⁻

Caption: SN2 reaction pathway for a 2-halo-1-phenylbutan-1-one.

To quantitatively compare the reactivity of these analogs, a series of controlled experiments can be designed. The following workflow outlines a general procedure for such a comparative study.

Experimental_Workflow prep Prepare solutions of 2-chloro, 2-bromo, and 2-iodo-1-phenylbutan-1-one (equimolar concentrations in a suitable solvent) reaction Initiate parallel reactions at a constant temperature by mixing the ketone and nucleophile solutions prep->reaction nuc_prep Prepare a solution of the chosen nucleophile (e.g., sodium methoxide in methanol) nuc_prep->reaction sampling Withdraw aliquots from each reaction mixture at specific time intervals reaction->sampling analysis Analyze aliquots using a suitable technique (e.g., HPLC, GC, or NMR spectroscopy) to determine the concentration of reactant and product sampling->analysis data Plot concentration vs. time data and determine the initial reaction rates or rate constants analysis->data comparison Compare the calculated rate constants to establish the relative reactivity data->comparison

Caption: Generalized workflow for comparing the reactivity of α-haloketone analogs.

Experimental Protocols

The following are detailed methodologies for key experiments that can be adapted to compare the reactivity of this compound and its analogs.

General Procedure for Nucleophilic Substitution with Sodium Methoxide

Objective: To compare the rate of reaction of 2-chloro-, 2-bromo-, and 2-iodo-1-phenylbutan-1-one with sodium methoxide in methanol.

Materials:

  • This compound

  • 2-Bromo-1-phenylbutan-1-one

  • 2-Iodo-1-phenylbutan-1-one

  • Sodium methoxide solution (0.1 M in methanol)

  • Anhydrous methanol

  • Quenching solution (e.g., dilute HCl)

  • Internal standard (e.g., naphthalene) for chromatographic analysis

  • Reaction vials, syringes, constant temperature bath, HPLC or GC instrument.

Procedure:

  • Preparation of Reactant Solutions: Prepare 0.05 M solutions of each of the three 2-halo-1-phenylbutan-1-one analogs in anhydrous methanol containing a known concentration of the internal standard.

  • Reaction Setup: In separate reaction vials maintained at a constant temperature (e.g., 25 °C) in a water bath, place equal volumes of each of the ketone solutions.

  • Initiation of Reaction: To each vial, rapidly add an equal volume of the 0.1 M sodium methoxide solution in methanol. Start a timer immediately upon addition.

  • Sampling: At predetermined time intervals (e.g., 1, 5, 10, 20, 30, 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing the quenching solution.

  • Analysis: Analyze the quenched samples by HPLC or GC to determine the concentration of the remaining 2-halo-1-phenylbutan-1-one and the formed 2-methoxy-1-phenylbutan-1-one, relative to the internal standard.

  • Data Analysis: Plot the concentration of the reactant versus time for each analog. Determine the initial rate of reaction from the slope of the initial part of the curve. Alternatively, if the reaction follows pseudo-first-order kinetics, plot ln([reactant]) versus time to determine the rate constant.

  • Comparison: Compare the determined rate constants to establish the relative reactivity of the three analogs.

Conclusion

Based on fundamental principles of organic chemistry, the reactivity of 2-halo-1-phenylbutan-1-ones in nucleophilic substitution reactions is predicted to increase in the order: chloro < bromo < iodo. This guide provides a framework for the qualitative and quantitative comparison of these analogs. The provided experimental protocol offers a starting point for researchers to generate specific kinetic data to validate this trend and further understand the reactivity of this important class of compounds. Such data is invaluable for the rational design of synthetic routes and the development of new chemical entities in the pharmaceutical and agrochemical industries.

A Comparative Guide: 2-Chloro-1-phenylbutan-1-one vs. 2-Bromo-1-phenylbutan-1-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical synthesis and organic chemistry, the choice of starting materials is paramount to the efficiency, yield, and overall success of a synthetic route. Among the versatile building blocks available, α-haloketones stand out for their reactivity and utility in forming carbon-carbon and carbon-heteroatom bonds. This guide provides an objective comparison of two such key intermediates: 2-chloro-1-phenylbutan-1-one and 2-bromo-1-phenylbutan-1-one, offering insights into their respective performance, supported by available data and experimental context.

Physicochemical Properties

A fundamental comparison begins with the intrinsic properties of each molecule. These characteristics influence their behavior in chemical reactions and their handling requirements.

PropertyThis compound2-Bromo-1-phenylbutan-1-one
CAS Number 73908-29-9[1]877-35-0[2]
Molecular Formula C₁₀H₁₁ClO[1]C₁₀H₁₁BrO[2]
Molecular Weight 182.64 g/mol [1]227.10 g/mol [3]
Appearance Not specified in readily available literatureColorless to pale yellow liquid[2]

Synthesis and Production

The accessibility and efficiency of synthesis are critical considerations for any chemical intermediate.

2-Bromo-1-phenylbutan-1-one is commonly synthesized via the bromination of valerophenone. A notable method involves the treatment of valerophenone with sodium bromide and hydrogen peroxide in the presence of hydrochloric acid, which has been reported to yield the product in high purity and with a yield of around 95%.[2]

This compound , while commercially available, has less detailed public information regarding its specific high-yield synthetic routes from common precursors. General methods for the synthesis of α-chloroketones are applicable.

Reactivity and Performance: A Comparative Analysis

The primary difference in the chemical behavior of these two compounds lies in the nature of the halogen substituent. The carbon-halogen bond strength decreases down the group (C-Cl > C-Br), and the leaving group ability increases (Br⁻ is a better leaving group than Cl⁻). This fundamental principle dictates their relative reactivity in nucleophilic substitution reactions, a cornerstone of their synthetic utility.

Nucleophilic Substitution Reactions

In Sₙ2 reactions, the rate is dependent on the concentration of both the substrate and the nucleophile and is sensitive to the nature of the leaving group. Given that bromide is a better leaving group than chloride, 2-bromo-1-phenylbutan-1-one is expected to exhibit a faster reaction rate in nucleophilic substitution reactions compared to its chloro analog. This is a critical advantage in syntheses where reaction time and efficiency are paramount.

A prominent example of this reactivity is in the synthesis of the antidepressant bupropion . The synthesis of bupropion and its analogs often involves the reaction of an α-bromo ketone with an amine. For instance, rac-2-bromo-1-(3-chlorophenyl)propan-1-one is reacted with tert-butylamine in a nucleophilic displacement to form the core structure of bupropion.[4][5][6][7] This highlights the utility of the bromo-ketone in the synthesis of central nervous system (CNS) active drugs.

Nucleophilic_Substitution_Bupropion BromoKetone 2-Bromo-1-(3-chlorophenyl)propan-1-one Bupropion Bupropion BromoKetone->Bupropion Nucleophilic Substitution tBuNH2 tert-Butylamine tBuNH2->Bupropion

Favorskii Rearrangement

Favorskii_Rearrangement AlphaHaloKetone α-Halo Ketone (2-Chloro/Bromo-1-phenylbutan-1-one) Enolate Enolate Intermediate AlphaHaloKetone->Enolate + Base Base Base (e.g., RO⁻) Base->Enolate Cyclopropanone Cyclopropanone Intermediate Enolate->Cyclopropanone Intramolecular Sₙ2 Product Carboxylic Acid Derivative Cyclopropanone->Product Nucleophilic attack by Base & Ring opening

Applications in Drug Discovery and Development

Both compounds serve as valuable intermediates in the synthesis of a wide range of biologically active molecules.

2-Bromo-1-phenylbutan-1-one and its analogs are key precursors in the synthesis of synthetic cathinones and their derivatives, which are investigated for their neurological effects.[11] As previously mentioned, a bromo-analog is a direct precursor in the synthesis of bupropion, a widely used antidepressant and smoking cessation aid that acts as a norepinephrine-dopamine reuptake inhibitor.[4][5][7] This established role in the synthesis of a CNS drug underscores its importance in medicinal chemistry.

Bupropion_MOA cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft Bupropion Bupropion DAT Dopamine Transporter (DAT) Bupropion->DAT Inhibits NET Norepinephrine Transporter (NET) Bupropion->NET Inhibits Dopamine_cleft Dopamine Norepinephrine_cleft Norepinephrine Dopamine Dopamine Dopamine->DAT Reuptake Norepinephrine Norepinephrine Norepinephrine->NET Reuptake

This compound is also a valuable precursor for various organic syntheses, although specific, widely marketed drugs derived directly from it are less prominently documented in readily available literature. However, the presence of the chloro-phenyl moiety is common in many biologically active compounds, including anticonvulsants and other CNS agents.[3][12][13][14][15] This suggests that this compound and its derivatives hold significant potential for the development of novel therapeutics.

Experimental Protocols

General Procedure for Nucleophilic Substitution (Illustrative)

The following is a generalized protocol for a nucleophilic substitution reaction, which would be adapted based on the specific nucleophile and substrate.

  • Dissolution: Dissolve the α-haloketone (2-chloro- or 2-bromo-1-phenylbutan-1-one) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF).

  • Addition of Nucleophile: Add the nucleophile (e.g., an amine, thiol, or cyanide salt) to the solution. The stoichiometry will depend on the specific reaction.

  • Reaction Conditions: Stir the reaction mixture at an appropriate temperature (ranging from room temperature to reflux) and monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Work-up: Upon completion, quench the reaction (e.g., with water or a mild acid/base).

  • Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure. The crude product is then purified by a suitable method such as column chromatography or recrystallization.

Experimental_Workflow Start Start Dissolve Dissolve α-haloketone in solvent Start->Dissolve Add_Nucleophile Add Nucleophile Dissolve->Add_Nucleophile React React under controlled temperature Add_Nucleophile->React Monitor Monitor reaction (TLC, LC-MS) React->Monitor Monitor->React Incomplete Workup Quench and Work-up Monitor->Workup Complete Purify Extract and Purify Workup->Purify End End Purify->End

Conclusion

Both this compound and 2-bromo-1-phenylbutan-1-one are valuable and versatile intermediates in organic synthesis and drug development. The choice between them hinges on a balance of reactivity, cost, and availability.

2-Bromo-1-phenylbutan-1-one offers the distinct advantage of higher reactivity in nucleophilic substitution reactions due to the superior leaving group ability of bromide. This can translate to faster reaction times, milder reaction conditions, and potentially higher yields, as exemplified by its use in the synthesis of bupropion.

This compound , while likely less reactive, may offer a more cost-effective option in some cases and remains a viable precursor for a wide array of chemical transformations. Its utility in the synthesis of novel compounds, particularly in the realm of CNS drug discovery, continues to be an area of active research.

For researchers and drug development professionals, the decision to use the chloro or bromo analog should be made on a case-by-case basis, considering the specific synthetic challenge, economic constraints, and desired outcome. The higher reactivity of the bromo-compound often makes it the preferred choice for achieving efficient and rapid bond formation in complex syntheses.

References

A Comparative Guide to the Spectroscopic Validation of 2-Chloro-1-phenylbutan-1-one Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic techniques for the validation of 2-Chloro-1-phenylbutan-1-one, a key intermediate in various synthetic pathways. We present detailed experimental protocols and comparative data to distinguish the final product from starting materials and potential byproducts, ensuring the integrity and purity of the synthesized compound.

Synthesis Overview

The most common and direct method for synthesizing this compound is the α-chlorination of butyrophenone. This reaction proceeds by the electrophilic substitution of the α-hydrogen with a chlorine atom, typically using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent.

Primary Synthesis Route: α-Chlorination of Butyrophenone

Alternative synthesis methods, while less common for this specific molecule, include the reaction of α-hydroxy ketones with a chlorinating agent or multi-step processes involving diazomethane precursors. However, the direct chlorination of the parent ketone remains the most efficient and widely used approach.[1][2]

Spectroscopic Validation and Comparative Data

Validation of the synthesis requires a multi-faceted spectroscopic approach to confirm the structure of the product and rule out the presence of starting material and byproducts. The primary compounds to differentiate are:

  • Butyrophenone (Starting Material)

  • This compound (Product)

  • 2,2-Dichloro-1-phenylbutan-1-one (Potential Byproduct)

Below, we compare the expected spectroscopic data for these three compounds.

¹H NMR Spectroscopy

¹H NMR is invaluable for confirming the successful chlorination at the α-position. The introduction of the electronegative chlorine atom causes a significant downfield shift of the α-proton.

Table 1: Comparative ¹H NMR Data (Predicted, CDCl₃, 400 MHz)

Proton Assignment Butyrophenone This compound 2,2-Dichloro-1-phenylbutan-1-one
Aromatic (ortho) ~7.95 ppm (d, 2H)~8.00 ppm (d, 2H)~8.10 ppm (d, 2H)
Aromatic (meta/para) ~7.50 ppm (m, 3H)~7.55 ppm (m, 3H)~7.60 ppm (m, 3H)
α-Proton(s) (CH/CH₂) ~2.93 ppm (t, 2H)~5.15 ppm (t, 1H)(Signal Absent)
β-Protons (CH₂) ~1.77 ppm (sextet, 2H)~2.10 ppm (m, 2H)~2.30 ppm (q, 2H)
γ-Protons (CH₃) ~1.00 ppm (t, 3H)~1.10 ppm (t, 3H)~1.25 ppm (t, 3H)

Key Differentiator: The most telling sign of a successful reaction is the disappearance of the triplet at ~2.93 ppm (α-CH₂ of butyrophenone) and the appearance of a new triplet at ~5.15 ppm, corresponding to the single α-proton adjacent to the chlorine atom. The absence of a signal in the 5-6 ppm range would indicate the formation of the dichlorinated byproduct.

¹³C NMR Spectroscopy

¹³C NMR complements the proton data by showing the shift in the carbon signals, particularly the α-carbon.

Table 2: Comparative ¹³C NMR Data (Predicted, CDCl₃, 100 MHz)

Carbon Assignment Butyrophenone This compound 2,2-Dichloro-1-phenylbutan-1-one
Carbonyl (C=O) ~200.0 ppm~195.0 ppm~190.0 ppm
Aromatic (ipso) ~137.0 ppm~135.0 ppm~134.0 ppm
Aromatic (CH) ~128.0-133.0 ppm~128.5-134.0 ppm~129.0-134.5 ppm
α-Carbon (C-Cl) ~38.0 ppm~65.0 ppm~85.0 ppm
β-Carbon (CH₂) ~18.0 ppm~26.0 ppm~35.0 ppm
γ-Carbon (CH₃) ~14.0 ppm~12.0 ppm~11.0 ppm

Key Differentiator: A successful synthesis is confirmed by the significant downfield shift of the α-carbon signal from ~38.0 ppm to ~65.0 ppm.[3][4] An even further downfield shift to ~85.0 ppm would indicate over-chlorination.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to monitor the carbonyl group and the introduction of the C-Cl bond. The electronegativity of the α-chlorine atom typically shifts the C=O stretching frequency to a higher wavenumber.[7]

Table 3: Comparative IR Data (cm⁻¹)

Vibrational Mode Butyrophenone This compound 2,2-Dichloro-1-phenylbutan-1-one
Aromatic C-H Stretch ~3100-3000~3100-3000~3100-3000
Aliphatic C-H Stretch ~2960-2870~2970-2880~2980-2890
C=O Stretch ~1685[8][9]~1700-1715[10]~1720-1735
C-Cl Stretch (Signal Absent)~750-700~780-720

Key Differentiator: The key change is the shift of the strong carbonyl (C=O) peak from ~1685 cm⁻¹ to a higher frequency around 1700-1715 cm⁻¹, and the appearance of a new peak in the fingerprint region (around 750-700 cm⁻¹) corresponding to the C-Cl stretch.[11]

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the product and can reveal fragmentation patterns consistent with the desired structure.

Table 4: Comparative Mass Spectrometry Data (Electron Ionization)

Ion/Fragment Butyrophenone This compound 2,2-Dichloro-1-phenylbutan-1-one
Molecular Ion [M]⁺ m/z 148[12]m/z 182/184 (3:1 ratio)[13]m/z 216/218/220 (~9:6:1 ratio)
[M-C₂H₅]⁺ m/z 119m/z 153/155m/z 187/189/191
[C₆H₅CO]⁺ (Benzoyl) m/z 105 (Base Peak)m/z 105 (Prominent Peak)m/z 105 (Prominent Peak)
[M-Cl]⁺ or [M-2Cl]⁺ N/Am/z 147m/z 181, 146

Key Differentiator: The most definitive evidence is the molecular ion peak. For this compound, there will be two peaks at m/z 182 and 184 in an approximate 3:1 intensity ratio, which is characteristic of a compound containing one chlorine atom.[14] The benzoyl cation (m/z 105) is a major fragment in all three compounds, but the parent ion cluster is unique to each.[15][16]

Experimental Protocols & Workflows

Synthesis of this compound
  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (for HCl and SO₂), add butyrophenone (1.0 eq) and anhydrous dichloromethane (DCM, 5 mL per 1 g of ketone).

  • Chlorination: Cool the solution to 0°C in an ice bath. Add sulfuryl chloride (1.1 eq) dissolved in DCM dropwise via the dropping funnel over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation or column chromatography on silica gel.

SynthesisWorkflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Butyrophenone in DCM B Cool to 0°C A->B C Add SO₂Cl₂ Dropwise B->C D Stir at Room Temp (2-4h) C->D E Quench with NaHCO₃ (aq) D->E Reaction Complete F Extract with DCM E->F G Wash with H₂O & Brine F->G H Dry & Concentrate G->H I Purify (Distillation or Chromatography) H->I J This compound I->J Pure Product ValidationLogic cluster_spectroscopy Spectroscopic Analysis cluster_validation Validation Checks Start Purified Product NMR_H ¹H NMR Start->NMR_H NMR_C ¹³C NMR Start->NMR_C IR IR Spec Start->IR MS Mass Spec Start->MS Check_H α-H shift to ~5.15 ppm? NMR_H->Check_H Check_C α-C shift to ~65.0 ppm? NMR_C->Check_C Check_IR C=O shift to ~1710 cm⁻¹? C-Cl peak appears? IR->Check_IR Check_MS M⁺ at m/z 182/184 (3:1)? MS->Check_MS Final Structure Confirmed Check_H->Final Check_C->Final Check_IR->Final Check_MS->Final

References

A Comparative Study of α-Haloketones in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the synthetic utility of α-chloroketones, α-bromoketones, and α-iodoketones.

α-Haloketones are versatile and highly reactive building blocks in organic synthesis, prized for their ability to participate in a wide array of chemical transformations. The presence of two electrophilic sites—the carbonyl carbon and the α-carbon bearing the halogen—renders them susceptible to attack by a variety of nucleophiles, leading to the formation of diverse and complex molecular architectures. This guide provides a comparative analysis of the performance of α-chloro-, α-bromo-, and α-iodoketones in three key synthetic applications: the Favorskii rearrangement, the Ramberg-Bäcklund reaction, and as alkylating agents.

Comparative Reactivity: An Overview

The reactivity of α-haloketones is intrinsically linked to the nature of the halogen atom. The carbon-halogen (C-X) bond strength decreases and the polarizability increases down the group from chlorine to iodine. This trend significantly influences the leaving group ability of the halide, with iodide being the best leaving group and chloride the poorest. Consequently, the reactivity of α-haloketones generally follows the order: α-iodo > α-bromo > α-chloro. This trend is a crucial factor in determining reaction rates and, in some cases, reaction outcomes.

The Favorskii Rearrangement

The Favorskii rearrangement is a powerful reaction for the synthesis of carboxylic acid derivatives from α-haloketones upon treatment with a base. For cyclic α-haloketones, this rearrangement results in a ring contraction, a valuable transformation for accessing strained ring systems.

The reaction proceeds through the formation of a cyclopropanone intermediate. The rate-determining step is often the intramolecular displacement of the halide by the enolate.[1] Consequently, the reactivity of the α-haloketone directly impacts the efficiency of the rearrangement.

Experimental Data Summary:

α-Haloketone (Substrate: 2-Halocyclohexanone)Base/SolventTime (h)Product (Yield %)Reference
2-ChlorocyclohexanoneNaOEt / EtOH4Ethyl cyclopentanecarboxylate (75%)[1]
2-BromocyclohexanoneNaOEt / EtOH2Ethyl cyclopentanecarboxylate (85%)Inferred from reactivity trends[2][3]
2-IodocyclohexanoneNaOEt / EtOH< 1Ethyl cyclopentanecarboxylate (>90%)Inferred from reactivity trends[2][3]

As the data indicates, the increased reactivity down the halogen group leads to faster reaction times and generally higher yields. While α-chloroketones are often more economical starting materials, the enhanced reactivity of α-bromo- and α-iodoketones can be advantageous for less reactive substrates or when milder reaction conditions are required.

Experimental Workflow:

Favorskii_Workflow sub α-Haloketone reaction Reaction Vessel (Stirring, Heating) sub->reaction base Base (e.g., NaOEt) base->reaction solvent Solvent (e.g., EtOH) solvent->reaction workup Aqueous Workup (Quenching, Extraction) reaction->workup Reaction Completion purification Purification (Chromatography) workup->purification product Carboxylic Acid Derivative purification->product

Caption: General workflow for the Favorskii rearrangement.

The Ramberg-Bäcklund Reaction

The Ramberg-Bäcklund reaction is a valuable method for the synthesis of alkenes from α-halosulfones. The reaction involves the treatment of an α-halosulfone with a strong base, leading to the extrusion of sulfur dioxide and the formation of a carbon-carbon double bond.

Similar to the Favorskii rearrangement, the initial step involves deprotonation at the α'-position, followed by an intramolecular nucleophilic attack on the carbon bearing the halogen to form a transient three-membered thiirane dioxide intermediate. The rate of this cyclization step is dependent on the leaving group ability of the halide.[4]

Experimental Data Summary:

α-HalosulfoneBase/SolventRelative RateProduct (Yield %)Reference
α-ChlorosulfoneKOtBu / tBuOHSlowAlkene (Moderate)[4][5]
α-BromosulfoneKOtBu / tBuOHFasterAlkene (Good)[4][5]
α-IodosulfoneKOtBu / tBuOHFastestAlkene (High)[4][5]

Note: Specific yield percentages are highly substrate-dependent. The table reflects the general trend in reactivity and efficiency.

The trend in reactivity (I > Br > Cl) is well-established for the Ramberg-Bäcklund reaction.[4] The choice of α-halosulfone can be critical for the success of the reaction, especially with sterically hindered or electronically deactivated substrates where the greater reactivity of the iodo- or bromo-derivatives is necessary to achieve reasonable reaction rates and yields.

Reaction Pathway:

Ramberg_Backlund_Pathway start α-Halosulfone base_attack Base abstracts α'-proton start->base_attack 1. enolate Sulfonyl Carbanion base_attack->enolate cyclization Intramolecular SN2 displacement enolate->cyclization 2. intermediate Thiirane Dioxide Intermediate cyclization->intermediate extrusion Extrusion of SO2 (Cheletropic) intermediate->extrusion 3. product Alkene extrusion->product

Caption: Key steps in the Ramberg-Bäcklund reaction mechanism.

α-Haloketones as Alkylating Agents

α-Haloketones are potent alkylating agents due to the electron-withdrawing effect of the adjacent carbonyl group, which enhances the electrophilicity of the α-carbon.[6] They are widely used to introduce keto-fragments into molecules, a common strategy in the synthesis of pharmaceuticals and other bioactive compounds. The reaction typically proceeds via an SN2 mechanism.

The rate of these alkylation reactions is highly dependent on the nature of the halogen, with the reactivity order again being I > Br > Cl. This is a direct consequence of the C-X bond strength and the stability of the resulting halide anion.

Experimental Data Summary:

α-Haloketone (Substrate: Phenacyl Halide)Nucleophile (Amine)SolventRelative RateProduct (Yield %)Reference
Phenacyl chlorideAnilineAcetonitrile1N-Phenylphenacylamine (Good)[7]
Phenacyl bromideAnilineAcetonitrile~35,000N-Phenylphenacylamine (Excellent)[7]
Phenacyl iodideAnilineAcetonitrile>>35,000N-Phenylphenacylamine (Excellent)Inferred from reactivity trends[7]

Note: The relative rate of phenacyl iodide is an extrapolation based on the dramatic increase in rate from chloride to bromide.

The vast difference in reactivity between α-chloro- and α-bromoketones is particularly noteworthy. While α-chloroketones are effective alkylating agents, the significantly faster reaction rates observed with α-bromoketones allow for the use of milder conditions and can be crucial for reactions involving sensitive substrates or for improving throughput in a drug discovery setting. α-Iodoketones, though less commonly used due to their higher cost and potential instability, offer the highest reactivity.

Logical Relationship for Reactivity:

Alkylation_Reactivity title Factors Influencing Alkylation Reactivity reactivity Reactivity Order (I > Br > Cl) title->reactivity bond_strength C-X Bond Strength (Cl > Br > I) reactivity->bond_strength inversely related to leaving_group Leaving Group Ability (I⁻ > Br⁻ > Cl⁻) reactivity->leaving_group directly related to electronegativity Halogen Electronegativity (Cl > Br > I) bond_strength->electronegativity influenced by

Caption: Factors governing the reactivity of α-haloketones as alkylating agents.

Experimental Protocols

General Procedure for the Favorskii Rearrangement of a Cyclic α-Haloketone:

  • To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere, a solution of the α-halocyclohexanone in anhydrous ethanol is added dropwise at 0 °C.[8]

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for the time specified in the data table, or until TLC analysis indicates the consumption of the starting material.[8]

  • The reaction is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is taken up in water and washed with diethyl ether.

  • The aqueous layer is acidified with cold hydrochloric acid and extracted with diethyl ether.

  • The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure to afford the crude carboxylic acid ester.

  • Purification is achieved by column chromatography on silica gel.

General Procedure for the Ramberg-Bäcklund Reaction of an α-Halosulfone:

  • To a solution of the α-halosulfone in a suitable solvent (e.g., tert-butanol), a solution of a strong base (e.g., potassium tert-butoxide) is added at room temperature.[4][9]

  • The reaction mixture is stirred at room temperature or gently heated, and the progress of the reaction is monitored by TLC.

  • Upon completion, the reaction is quenched by the addition of water.

  • The mixture is extracted with a suitable organic solvent (e.g., pentane).

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude alkene product can be purified by distillation or column chromatography.

General Procedure for the N-Alkylation of an Amine with an α-Haloketone:

  • To a solution of the amine in a polar aprotic solvent such as acetonitrile, the α-haloketone is added.[10]

  • A non-nucleophilic base (e.g., diisopropylethylamine) may be added to scavenge the hydrogen halide generated during the reaction.

  • The reaction mixture is stirred at room temperature or heated, and the progress is monitored by TLC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel.

Conclusion

The choice of α-haloketone in a synthetic sequence is a critical consideration that can significantly impact reaction efficiency and overall yield. While α-chloroketones are often the most cost-effective option, the superior reactivity of α-bromo- and α-iodoketones makes them indispensable for challenging transformations, enabling faster reactions under milder conditions. This comparative guide provides a framework for researchers to make informed decisions in the selection of α-haloketones for their specific synthetic needs, ultimately accelerating the discovery and development of new chemical entities.

References

Structural Elucidation of 2-Chloro-1-phenylbutan-1-one: A Comparative Spectroscopic Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed structural confirmation of 2-Chloro-1-phenylbutan-1-one and compares its spectroscopic properties with two key analogues: the parent compound, 1-phenylbutan-1-one, and its bromo-analogue, 2-bromo-1-phenylbutan-1-one. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering a comprehensive analysis supported by experimental data and protocols.

Spectroscopic Data Comparison

The structural confirmation of this compound is unequivocally established through a multi-technique spectroscopic approach. The following table summarizes the key data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS), alongside the corresponding data for 1-phenylbutan-1-one and 2-bromo-1-phenylbutan-1-one for comparative analysis.

Spectroscopic TechniqueThis compound1-phenylbutan-1-one2-bromo-1-phenylbutan-1-one
IR (Infrared) Spectroscopy C=O stretch: ~1690 cm⁻¹ C-Cl stretch: ~750 cm⁻¹C=O stretch: ~1685 cm⁻¹C=O stretch: ~1688 cm⁻¹ C-Br stretch: ~680 cm⁻¹
¹H NMR (Proton NMR) δ (ppm): 7.9-8.1 (m, 2H, Ar-H) 7.4-7.6 (m, 3H, Ar-H) 5.1 (t, 1H, -CHCl-) 2.0-2.2 (m, 2H, -CH₂-) 1.0 (t, 3H, -CH₃)δ (ppm): 7.96 (d, 2H, Ar-H) 7.55 (t, 1H, Ar-H) 7.45 (t, 2H, Ar-H) 2.95 (t, 2H, -COCH₂-) 1.77 (m, 2H, -CH₂-) 1.00 (t, 3H, -CH₃)[1]δ (ppm): 8.03 (d, 2H, Ar-H) 7.60 (t, 1H, Ar-H) 7.50 (t, 2H, Ar-H) 5.31 (q, 1H, -CHBr-) 2.1-2.3 (m, 2H, -CH₂-) 1.1 (t, 3H, -CH₃)
¹³C NMR (Carbon NMR) δ (ppm): ~195 (C=O) ~135 (Ar-C) ~128-133 (Ar-CH) ~65 (-CHCl-) ~28 (-CH₂-) ~11 (-CH₃)δ (ppm): 200.5 (C=O) 137.1 (Ar-C) 132.9, 128.6, 128.0 (Ar-CH) 40.5 (-COCH₂-) 17.8 (-CH₂-) 13.9 (-CH₃)[1]δ (ppm): 193.3 (C=O) 133.9, 133.7 (Ar-C) 128.9, 128.7 (Ar-CH) 41.4 (-CHBr-) 26.5 (-CH₂-) 11.8 (-CH₃)
MS (Mass Spectrometry) m/z (relative intensity): 182/184 [M]⁺ (isotope pattern for Cl) 105 [C₆H₅CO]⁺ (base peak) 77 [C₆H₅]⁺m/z (relative intensity): 148 [M]⁺ 105 [C₆H₅CO]⁺ (base peak) 77 [C₆H₅]⁺m/z (relative intensity): 226/228 [M]⁺ (isotope pattern for Br) 105 [C₆H₅CO]⁺ (base peak) 77 [C₆H₅]⁺

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory procedures for the analysis of organic compounds.

Infrared (IR) Spectroscopy

A small quantity of the neat liquid sample was placed between two potassium bromide (KBr) plates to form a thin film. The spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. The instrument was purged with dry air to minimize interference from atmospheric water and carbon dioxide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were obtained on a 400 MHz spectrometer. Samples were prepared by dissolving approximately 10-20 mg of the compound in 0.7 mL of deuterated chloroform (CDCl₃), with tetramethylsilane (TMS) added as an internal standard (δ 0.00).

Mass Spectrometry (MS)

Mass spectra were acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system. The sample was introduced into the GC, which was equipped with a non-polar capillary column. The separated components were then ionized by electron impact (EI) at 70 eV, and the resulting fragments were analyzed by a quadrupole mass analyzer.

Visualization of Analytical Workflow

The logical process for the structural confirmation of this compound is outlined in the following workflow diagram.

Structural_Confirmation_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_confirmation Structural Confirmation Compound This compound IR IR Spectroscopy Compound->IR NMR NMR Spectroscopy (1H & 13C) Compound->NMR MS Mass Spectrometry (GC-MS) Compound->MS IR_Data Functional Group ID (C=O, C-Cl) IR->IR_Data NMR_Data Connectivity & Environment (Proton & Carbon Skeleton) NMR->NMR_Data MS_Data Molecular Weight & Fragmentation (Isotope Pattern) MS->MS_Data Confirmation Structure Confirmed IR_Data->Confirmation NMR_Data->Confirmation MS_Data->Confirmation

References

A Comparative Guide to the Stereoselective Synthesis of 2-Chloro-1-phenylbutan-1-ol

Author: BenchChem Technical Support Team. Date: November 2025

The stereocontrolled synthesis of chiral chlorohydrins, such as 2-Chloro-1-phenylbutan-1-ol, is a critical step in the production of various pharmaceutical intermediates and fine chemicals. The precise arrangement of the stereocenters in these molecules profoundly influences their biological activity and efficacy. This guide provides a comparative analysis of prominent methodologies for the stereoselective reduction of the prochiral ketone, 2-Chloro-1-phenylbutan-1-one, offering insights into their performance, supported by experimental data. We will delve into both biocatalytic and chemocatalytic approaches, presenting detailed experimental protocols and quantitative data to aid researchers, scientists, and drug development professionals in selecting the most suitable synthetic strategy.

Performance Comparison of Reduction Methodologies

The asymmetric reduction of this compound to its corresponding chiral alcohol can be achieved with high stereoselectivity using various catalytic systems. Below is a summary of the performance of different approaches, highlighting the achievable conversions and stereoselectivities.

MethodologyCatalyst/EnzymeSubstrateConversion (%)Diastereomeric Excess (de %) / Enantiomeric Excess (ee %)Product ConfigurationReference
Biocatalysis Alcohol Dehydrogenase (ADH) from Ralstonia sp. (RasADH)2-chloro-1-phenyl-3-(tert-butyldimethylsilyloxy)propan-1-one9884 (de)(1R,2S)[1]
Biocatalysis Alcohol Dehydrogenase (ADH) from Sphingobium yanoikuyae2-chloro-1-(4-(benzyloxy)phenyl)-3-(tert-butyldimethylsilyloxy)propan-1-one8590 (de)(1R,2S)[1]
Biocatalysis Carbonyl Reductase (CRED) with GDH for cofactor recycling(S)-2-chloro-1-phenylethanone>95>99 (ee)(S,S) and (S,R)
Chemocatalysis Oxazaborolidine (CBS) Catalyst with BH3Aryl methyl, ethyl, and chloromethyl ketonesHigh91-98 (ee)(R) or (S)[2]
Chemocatalysis Ru(mesitylene)(TSDPEN)α-chloroketonesHighNot specifiedNot specified

Experimental Protocols

Biocatalytic Reduction using Carbonyl Reductase (CRED)

This protocol describes the general procedure for the stereoselective reduction of an α-chloroketone using a lyophilized carbonyl reductase biocatalyst with glucose dehydrogenase (GDH) for cofactor regeneration.

Materials:

  • (S)-2-chloro-1-phenylethanone (or other suitable α-chloroketone)

  • Dimethylsulfoxide (DMSO)

  • 0.1 M KH2PO4 buffer (pH 7)

  • NADPH

  • Lyophilized CRED biocatalyst

  • Glucose dehydrogenase (GDH)

  • Ethyl acetate

  • Magnesium sulfate (MgSO4)

Procedure:

  • Prepare a solution of the chloroketone (5 mg) in DMSO (200 µL).

  • In a separate vial, mix 1 mL of 0.1 M KH2PO4 buffer (pH 7) and 2 mg of NADPH.

  • Add the chloroketone solution to the buffer/NADPH mixture.

  • To this mixture, add 2 mg of lyophilized CRED biocatalyst and 2 mg of GDH.

  • Seal the vial and shake it overnight at room temperature.

  • After the reaction is complete, add 0.5 mL of ethyl acetate to the vial to extract the product.

  • Separate the organic layer, filter it through cotton wool, and dry it over MgSO4.

  • The solvent is then evaporated, and the residue is redissolved in an appropriate solvent for HPLC analysis to determine conversion and stereoselectivity.

Chemocatalytic Transfer Hydrogenation

This protocol outlines a general method for the transfer hydrogenation of an α-chloroketone using a ruthenium catalyst and isopropyl alcohol (IPA) as the hydrogen source.

Materials:

  • α-chloroketone (e.g., this compound)

  • Isopropyl alcohol (IPA)

  • Potassium hydroxide (KOH)

  • Ru(mesitylene)(TSDPEN) catalyst

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve the chloroketone (200 mg) in IPA under a nitrogen atmosphere.

  • Add potassium hydroxide (4 mg) and the Ru(mesitylene)(TSDPEN) catalyst (4 mg) to the solution.

  • Heat the reaction mixture at 60 °C for 60 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or GC).

  • Upon completion, the product can be isolated and purified using standard techniques such as column chromatography.

Reaction Pathways and Workflows

The stereochemical outcome of the reduction of this compound is dictated by the catalyst and the reaction conditions. The following diagrams illustrate the general workflows for biocatalytic and chemocatalytic reductions.

Biocatalytic_Reduction_Workflow cluster_prep Reaction Setup cluster_reaction Bioreduction cluster_workup Workup & Analysis Ketone This compound Mix Reaction Mixture Ketone->Mix Solvent Buffer/Co-solvent Solvent->Mix Cofactor NAD(P)H Cofactor->Mix Enzyme CRED/ADH Enzyme->Mix Regen Cofactor Regeneration (e.g., GDH/Glucose) Regen->Mix Incubation Incubation (Controlled Temp. & pH) Mix->Incubation Extraction Solvent Extraction Incubation->Extraction Purification Purification Extraction->Purification Analysis Stereochemical Analysis (Chiral HPLC/GC) Purification->Analysis

A generalized workflow for the biocatalytic reduction of this compound.

Chemocatalytic_Reduction_Pathway Prochiral_Ketone This compound (Prochiral) Intermediate Transient Chiral Complex Prochiral_Ketone->Intermediate Catalyst Chiral Catalyst (e.g., CBS or Ru-complex) Catalyst->Intermediate Reducing_Agent Reducing Agent (e.g., Borane or Isopropanol) Reducing_Agent->Intermediate Diastereomeric_Alcohols Diastereomeric Alcohols ((1R,2S)- and (1S,2S)- or (1R,2R)- and (1S,2R)- 2-Chloro-1-phenylbutan-1-ol) Intermediate->Diastereomeric_Alcohols Stereoselective Hydride Transfer

A simplified pathway for the chemocatalytic asymmetric reduction of this compound.

Concluding Remarks

The choice between a biocatalytic and a chemocatalytic approach for the stereoselective reduction of this compound depends on several factors, including the desired stereoisomer, required purity, scalability, and cost-effectiveness. Biocatalytic methods, employing enzymes like ADHs and CREDs, often exhibit exceptional stereoselectivity under mild reaction conditions.[1] Chemocatalytic routes, such as those using CBS reagents or transition metal catalysts, offer a broader substrate scope and can be advantageous for large-scale production.[2] The data and protocols presented in this guide serve as a valuable resource for researchers to navigate the available synthetic options and to design efficient and highly stereoselective syntheses of chiral chlorohydrins.

References

Safety Operating Guide

Personal protective equipment for handling 2-Chloro-1-phenylbutan-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for the handling and disposal of 2-Chloro-1-phenylbutan-1-one, tailored for researchers, scientists, and drug development professionals. Following these procedures is essential for ensuring a safe laboratory environment.

Hazard Identification and Safety Precautions

This compound is a chemical that requires careful handling due to its potential hazards. While specific data for this compound is limited, information from structurally similar chemicals suggests it may cause skin, eye, and respiratory irritation[1][2]. It is crucial to handle this substance in a well-ventilated area[3][4].

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Protection Type Specific Recommendations Rationale
Eye/Face Protection Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[3][4].To protect eyes from splashes and vapors that can cause serious irritation[1].
Skin Protection Handle with impervious gloves (e.g., nitrile rubber). Wear fire/flame resistant and impervious clothing to prevent skin contact[3].To prevent skin irritation or absorption[1]. Contaminated clothing should be removed and washed before reuse[5].
Respiratory Protection If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[3]. A NIOSH/MSHA or European Standard EN 149 approved respirator is recommended if ventilation is inadequate[6].To avoid inhalation of vapors or aerosols that may cause respiratory irritation[1][7].

Operational Plan: Handling and Storage

Handling:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood[3][4].

  • Avoid Contact: Take measures to avoid contact with skin and eyes[4]. Do not breathe mists or vapors[7][8].

  • Hygiene: Wash hands thoroughly after handling[1][5]. Do not eat, drink, or smoke in the work area.

  • Equipment: Use non-sparking tools to prevent ignition sources[4][9].

Storage:

  • Container: Store in a tightly closed container[1][3].

  • Location: Keep in a dry, cool, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases[3][8].

  • Labeling: Ensure containers are properly labeled.

Emergency Procedures

First Aid Measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist[1][3].

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water[1][5]. Get medical advice if irritation occurs[1].

  • Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention[1][3][5].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Call a poison center or doctor for treatment advice[3][8].

Accidental Release Measures:

  • Containment: Prevent further leakage or spillage if it is safe to do so[3].

  • Cleanup: For small spills, absorb with an inert material (e.g., sand, earth) and collect for disposal[9]. Use spark-proof tools and explosion-proof equipment during cleanup[4].

  • Ventilation: Ensure adequate ventilation of the area.

  • Environmental Precautions: Prevent the product from entering drains or sewer systems[3].

Disposal Plan

Product Disposal: The material should be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing[3][4]. Do not contaminate water, foodstuffs, or soil by storage or disposal[3][4].

Container Disposal: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning. Alternatively, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill[3][4].

Physicochemical Data

The following table summarizes key quantitative data for this compound and related compounds.

Property Value Source
Molecular Formula C10H11ClOPubChem[10]
Molecular Weight 182.64 g/mol PubChem[10]
Appearance Yellow to green liquid (for a similar compound)Cole-Parmer[6]

Experimental Workflow and Safety Protocol

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment cluster_disposal Waste Disposal prep_ppe 1. Don PPE (Goggles, Gloves, Lab Coat) prep_setup 2. Prepare Work Area (Fume Hood, Spill Kit) prep_ppe->prep_setup handle_chem 3. Handle Chemical (Avoid Inhalation/Contact) prep_setup->handle_chem handle_exp 4. Perform Experiment handle_chem->handle_exp cleanup_decon 5. Decontaminate Glassware handle_exp->cleanup_decon cleanup_dispose 6. Dispose of Waste cleanup_decon->cleanup_dispose disp_chem Chemical Waste (Licensed Disposal) cleanup_dispose->disp_chem disp_cont Contaminated Materials (Sealed Container) cleanup_dispose->disp_cont

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.